5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3-iodo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSUPLKKIDJNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737850 | |
| Record name | 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380917-35-0 | |
| Record name | 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS number
An In-Depth Technical Guide to 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure, frequently appearing in clinically approved drugs, particularly as kinase inhibitors.[1] This document delves into the compound's physicochemical properties, detailed synthetic pathways with mechanistic insights, its strategic application in drug discovery, and essential protocols for its handling, characterization, and use. The strategic placement of bromo, iodo, and tetrahydropyranyl (THP) protecting groups makes this molecule a highly versatile intermediate for creating complex molecular architectures through sequential, site-selective cross-coupling reactions.
Introduction: The Indazole Scaffold in Medicinal Chemistry
Indazoles are bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring.[2] This scaffold is of significant interest in drug discovery as it can serve as a bioisostere for indole, offering a hydrogen bond donor (N-H) and an additional nitrogen atom that can act as a hydrogen bond acceptor.[1] This unique feature often leads to enhanced binding affinity with biological targets.[1]
The indazole core is a prominent feature in numerous FDA-approved drugs, including:
-
Axitinib (Inlyta®): A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[3]
-
Granisetron (Kytril®): A serotonin 5-HT3 receptor antagonist used as an antiemetic.[1][3]
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma.[3]
The utility of the indazole scaffold stems from its rigid structure and the ability to project substituents in well-defined vectors, making it ideal for probing the active sites of enzymes like protein kinases. The specific compound, this compound, is engineered for maximum synthetic versatility, enabling researchers to explore structure-activity relationships (SAR) efficiently.
Core Compound Identification and Properties
A precise understanding of a compound's fundamental properties is critical for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1380917-35-0 | [4] |
| Molecular Formula | C₁₂H₁₂BrIN₂O | [4] |
| Molecular Weight | 407.05 g/mol | [4] |
| Appearance | Typically an off-white to yellow or brown powder or crystalline solid | Inferred |
| Purity | Commonly available at ≥95% | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process designed for the regioselective introduction of functional groups. The choice of a tetrahydropyranyl (THP) group is a key strategic decision. It protects the N1 nitrogen of the indazole ring from participating in unwanted side reactions during the subsequent halogenation steps. The THP group is stable under basic conditions used for iodination but can be readily removed under acidic conditions when desired.
General Synthetic Workflow
The synthesis logically proceeds through three key stages: N-H protection, C3-iodination, and C5-bromination. The order of these steps can be varied, but a common approach is outlined below.
Caption: Synthetic workflow for 5-bromo-3-iodo-1-(THP)-1H-indazole.
Detailed Experimental Protocol (Representative)
This protocol is a representative synthesis based on established methods for indazole functionalization.
PART A: Synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Setup: To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add p-toluenesulfonic acid (p-TsOH, 0.1 eq) as a catalyst.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N1-THP protected indazole.
PART B: Synthesis of this compound
-
Setup: Dissolve the product from Part A (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. The C3 proton of the indazole is the most acidic and will be selectively removed.
-
Reaction: Stir the resulting solution at -78 °C for 1 hour.
-
Iodination: Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Workup & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via column chromatography to obtain the final product.
Role in Drug Discovery: A Versatile Chemical Handle
The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is deliberately designed for sequential, regioselective cross-coupling reactions, which is a cornerstone of modern drug development.
The differential reactivity of the C-I and C-Br bonds is the key to its utility.
-
C-I Bond: More reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Br bond. This allows for selective functionalization at the 3-position.
-
C-Br Bond: Can be subsequently coupled under more forcing conditions after the 3-position has been modified.
This sequential coupling strategy allows for the rapid generation of diverse molecular libraries for SAR studies.
Caption: Drug discovery workflow using the title compound.
Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the THP group protons, and confirm the absence of the C3-proton signal.
-
¹³C NMR: Will confirm the number of unique carbon atoms and show shifts corresponding to the carbon atoms bonded to bromine and iodine.
-
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the compound (m/z ~407), along with a characteristic isotopic pattern for the presence of one bromine atom.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-H, C-N, and C-O bonds present in the molecule.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5][6][7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin, eyes, and clothing.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Hazard Classifications (General for Halogenated Indazoles): While specific data for this compound is limited, related structures are often classified as:
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound represents a sophisticated and highly valuable tool for the medicinal chemist. Its design facilitates the controlled, sequential elaboration of the indazole core, enabling the efficient synthesis of complex molecules for drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
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- Fisher Scientific. (2010, October 8). SAFETY DATA SHEET - 5-Bromouracil.
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An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-3-iodo-1-THP-1H-indazole
Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "a potent molecule is not necessarily a successful drug" has never been more resonant. The journey from a promising hit to a viable clinical candidate is paved with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule . These properties, including but not limited to solubility, lipophilicity, and ionization state (pKa), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2][3][4] Neglecting a thorough physicochemical characterization in the early stages of development is a significant contributor to late-stage attrition, leading to wasted resources and time.[1]
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities. It provides a comprehensive technical overview of the core physicochemical properties of 5-bromo-3-iodo-1-THP-1H-indazole , a heterocyclic compound of interest in medicinal chemistry, likely as an intermediate in the synthesis of more complex bioactive molecules.[5] The indazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents.[5]
Molecular Structure and Core Attributes
The foundational step in any physicochemical assessment is a thorough understanding of the molecule's structure.
-
Parent Compound: 5-bromo-3-iodo-1H-indazole
-
Target Compound: 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
The introduction of the tetrahydropyranyl (THP) group at the N1 position of the indazole ring serves primarily as a protecting group. This modification is often employed to prevent unwanted reactions at the acidic N-H proton of the indazole during subsequent synthetic steps. The THP group is known for its stability under a range of non-acidic conditions and can be readily removed with mild acid treatment.[6]
Key Structural Considerations:
-
Increased Molecular Weight and Lipophilicity: The addition of the THP moiety (C5H9O) increases the molecular weight and generally enhances the lipophilicity of the parent compound. This will have a direct impact on properties like solubility and chromatographic behavior.
-
Introduction of a Chiral Center: The THP group contains a chiral center at the anomeric carbon. When attached to the indazole, this results in the formation of a pair of diastereomers if the rest of the molecule is achiral, or a mixture of diastereomers if other chiral centers are present. This can lead to complications in purification and spectral analysis (e.g., NMR), as diastereomers possess distinct physicochemical properties.[6]
-
Loss of the Acidic Proton: The N-H proton of the indazole ring is acidic. Its replacement with the THP group removes this ionizable center, which will significantly alter the pKa profile of the molecule.
Table 1: Core Molecular Attributes
| Property | 5-bromo-3-iodo-1H-indazole (Parent) | 5-bromo-3-iodo-1-THP-1H-indazole (Target - Calculated) |
| Molecular Formula | C7H4BrIN2 | C12H13BrIN2O |
| Molecular Weight | 322.93 g/mol | 408.05 g/mol |
| Appearance | Off-white to light yellow solid[7] | Expected to be a solid |
Thermal Properties: Melting Point
The melting point is a fundamental physical property that provides an initial indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.[8]
-
Parent Compound (5-bromo-3-iodo-1H-indazole): The reported melting point is 196 °C .[7]
-
Target Compound (5-bromo-3-iodo-1-THP-1H-indazole): The introduction of the bulky, non-planar THP group is expected to disrupt the crystal lattice packing of the indazole core. This disruption of intermolecular forces will likely result in a lower melting point compared to the parent compound. The presence of diastereomers, if not separated, would also contribute to a broader melting range.
Table 2: Melting Point Data
| Compound | Reported/Expected Melting Point (°C) |
| 5-bromo-3-iodo-1H-indazole | 196[7] |
| 5-bromo-3-iodo-1-THP-1H-indazole | Expected to be lower than the parent compound |
Experimental Protocol: Melting Point Determination (Digital Apparatus)
The capillary method is the standard for melting point determination.[9]
Methodology Workflow
Caption: Workflow for Melting Point Determination.
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample is thoroughly dry and homogenous. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[9]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The packed sample height should be 2-3 mm.[10]
-
Instrument Setup: Place the loaded capillary tube into the sample holder of a digital melting point apparatus.
-
Initial Rapid Heating (for unknown compounds): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/minute) to establish a rough range.[8] Allow the apparatus to cool before proceeding.
-
Precise Determination: Using a fresh sample, set the starting temperature to about 20°C below the approximate melting point. Heat at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[10]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Solubility Profile
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can be a major hurdle in drug development.[11] Solubility is typically assessed under two conditions: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the solubility of a compound from a supersaturated solution, typically by adding a DMSO stock solution to an aqueous buffer. It is a high-throughput assay used in early discovery to flag potential solubility issues.[11][12]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a solvent. This "shake-flask" method is more time-consuming but provides a more accurate measure for lead optimization and pre-formulation studies.[13][14]
The addition of the THP group, while increasing lipophilicity, can sometimes improve the solubility of poorly soluble parent compounds by disrupting the crystal lattice energy.[15]
Table 3: Solubility Data (Illustrative)
| Compound | Kinetic Solubility (pH 7.4, µM) | Thermodynamic Solubility (pH 7.4, µM) |
| 5-bromo-3-iodo-1H-indazole | Expected to be low | Expected to be low |
| 5-bromo-3-iodo-1-THP-1H-indazole | Hypothetical: 25 µM | Hypothetical: 15 µM |
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
Nephelometry measures the light scattering caused by precipitated particles in a solution.
Methodology Workflow
Caption: Workflow for Kinetic Solubility by Nephelometry.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[16]
-
Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Buffer Addition: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., 1-2%).[12]
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with agitation for a set period (e.g., 2 hours).[17]
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering is not significantly above the background.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility.
Step-by-Step Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[18]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][18]
-
Separation: After incubation, separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[17][18]
Ionization Constant: pKa
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a crucial parameter as the ionization state of a molecule affects its solubility, permeability, and target binding.[19]
-
Parent Compound (5-bromo-3-iodo-1H-indazole): The N-H proton of the indazole ring is weakly acidic. A predicted pKa value for this proton is 10.78 .[7] This indicates that at physiological pH (~7.4), the parent compound will exist almost entirely in its neutral form.
-
Target Compound (5-bromo-3-iodo-1-THP-1H-indazole): The THP group replaces the acidic N-H proton. The nitrogen atoms of the indazole ring are very weak bases. Therefore, the target compound is not expected to have a pKa in the physiologically relevant pH range. Any basicity would be very low, with a predicted pKa for the protonated species likely well below 1.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[2] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.
Methodology Workflow
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[1]
-
Sample Preparation: Prepare a solution of the compound at a known concentration (typically 0.01-0.001 M) in an appropriate solvent system. For poorly soluble compounds, a co-solvent such as methanol or DMSO may be required, and extrapolation to 0% co-solvent is necessary for the aqueous pKa.[2]
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer in the solution.
-
Titrant Addition: Add a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small, precise increments.[1]
-
pH Measurement: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be more accurately determined from the maximum of the first derivative of the titration curve.[3][4]
Spectral Properties
Spectral data are essential for structural confirmation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum will be complicated by the presence of the THP group, which introduces several new signals in the aliphatic region (typically 1.5-4.0 ppm). The diastereomeric nature of the product may lead to a doubling of some signals. The aromatic protons on the indazole core are expected in the 7.0-8.0 ppm region.
-
¹³C NMR: Similar to the proton spectrum, the ¹³C NMR will show additional signals for the THP group (typically in the 20-30 ppm and 60-100 ppm regions).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 5-bromo-3-iodo-1-THP-1H-indazole (C12H13BrIN2O), the expected monoisotopic mass can be calculated. The isotopic pattern will be characteristic due to the presence of bromine and iodine. A common fragmentation pathway for THP-protected compounds is the loss of dihydropyran (DHP), resulting in a fragment ion corresponding to the protonated parent indazole.[15]
In Silico Prediction of Physicochemical Properties
Given the frequent absence of experimental data for novel intermediates, in silico predictive models are an invaluable tool for estimating physicochemical properties.[18] Software packages such as ACD/Labs Percepta can provide reliable predictions for pKa, logP, solubility, and other ADME-related properties based on the chemical structure.[2][6][19] These predictions are based on large databases of experimental data and sophisticated algorithms.[3]
Benefits of In Silico Modeling:
-
High-Throughput Screening: Rapidly assess large numbers of virtual compounds.
-
Prioritization: Help prioritize which compounds to synthesize and test experimentally.
-
Hypothesis Generation: Understand structure-property relationships to guide molecular design.
It is crucial to recognize that these are predictions and should be used to guide, not replace, experimental determination.
Conclusion
A comprehensive understanding of the physicochemical properties of 5-bromo-3-iodo-1-THP-1H-indazole is essential for its effective use in synthetic chemistry and drug discovery programs. This guide has outlined the key properties of interest and provided detailed, field-proven protocols for their experimental determination. While experimental data for this specific molecule is currently limited, the principles and methodologies described herein provide a robust framework for its complete characterization. By integrating experimental work with in silico predictions, researchers can build a thorough profile of this and other novel compounds, enabling more informed decisions and increasing the probability of success in the complex endeavor of drug development.
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5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole molecular structure
An In-depth Technical Guide to 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Keystone Intermediate in Medicinal Chemistry
Introduction: The Strategic Value of a Multi-Functional Scaffold
The indazole ring system is a privileged scaffold in modern drug discovery, recognized for its role in a multitude of biologically active compounds, including potent kinase inhibitors and receptor modulators.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom provides a hydrogen bond acceptor site, potentially enhancing target affinity.[2] Within this important class of heterocycles, This compound stands out not as an end-product, but as a masterfully designed synthetic intermediate. Its architecture provides researchers with a versatile platform for constructing complex, multi-substituted indazole derivatives through controlled, sequential chemical modifications.
This guide offers a comprehensive analysis of this key building block, delving into its structural rationale, synthesis, and strategic application in discovery chemistry. We will explore the causality behind its design, from the differential reactivity of its halogenated sites to the tactical use of N-protection, providing a framework for its effective utilization in the synthesis of novel molecular entities.
Part 1: Deconstructing the Molecular Architecture
The utility of this compound is rooted in the specific arrangement and interplay of its constituent parts. Each functional group is strategically placed to facilitate a logical and efficient synthetic workflow.
The 1H-Indazole Core
The foundation of the molecule is the 1H-indazole nucleus, a bicyclic aromatic system formed by the fusion of a benzene and a pyrazole ring.[1] This core is thermodynamically more stable than its 2H-indazole tautomer and is a common motif in pharmacologically active agents.[1]
Orthogonal Halogenation: The Key to Sequential Functionalization
The molecule's primary strength lies in its di-halogenated nature, which enables selective, stepwise derivatization.
-
C3-Iodo Group: The iodine atom at the C3 position is the more reactive site for palladium-catalyzed cross-coupling reactions.[3][4] The relative weakness of the C-I bond allows for its preferential reaction under milder conditions in Suzuki, Sonogashira, Heck, or Stille couplings.[4][5] This position is frequently targeted for the introduction of key pharmacophoric elements.
-
C5-Bromo Group: The bromine atom at the C5 position serves as a second, less reactive synthetic handle.[3][6] After the C3 position has been functionalized, the C-Br bond can be engaged in a subsequent cross-coupling reaction, often under slightly more forcing conditions. This differential reactivity is the cornerstone of a sequential functionalization strategy, allowing for the controlled and unambiguous synthesis of 3,5-disubstituted indazoles.[3][6]
N1-Protection: The Tetrahydropyranyl (THP) Group
The acidic proton on the indazole nitrogen (N1) can interfere with many organometallic reactions. Protection of this site is therefore crucial. The tetrahydropyranyl (THP) group is employed for this purpose.
-
Advantages: The THP group is introduced using the inexpensive reagent 3,4-dihydro-2H-pyran (DHP).[7][8] It forms a THP ether (technically, an N,O-acetal in this case) that is stable to a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and reductions.[9][10][11]
-
Mechanism of Action: The THP group prevents deprotonation of the N-H by strong bases and avoids unwanted side reactions during metal-catalyzed coupling steps.
-
Considerations: A significant drawback of THP protection is the introduction of a new stereocenter at the anomeric carbon, resulting in a mixture of diastereomers if the parent molecule is chiral.[11] While not an issue for this achiral substrate, it can complicate purification and NMR spectral interpretation in other contexts.
-
Deprotection: The THP group is readily removed under mild acidic conditions (e.g., acetic acid, p-toluenesulfonic acid), restoring the N-H group, which is often a critical hydrogen bond donor for biological activity.[8][9]
Molecular Properties Summary
| Property | Value | Reference |
| CAS Number | 1380917-35-0 | [12] |
| Molecular Formula | C₁₂H₁₂BrIN₂O | [12] |
| Molecular Weight | 407.05 g/mol | [12] |
| Appearance | Solid | [13] |
| Storage Conditions | 2-8°C, protect from light | [14] |
| Boiling Point (Predicted) | 472.7 ± 45.0 °C | [14] |
| Density (Predicted) | 2.11 ± 0.1 g/cm³ | [14] |
Part 2: Synthesis and Strategic Derivatization
The synthesis of the title compound is a logical, multi-step process starting from readily available materials. The true value of the compound is then realized in its subsequent, selective functionalization.
Synthetic Workflow: From Precursor to Platform
The overall synthesis can be visualized as a three-stage process: formation of the core, introduction of the reactive handles, and protection.
Caption: Synthetic pathway to the target intermediate.
Experimental Protocols
The following protocols are representative methodologies based on established literature procedures.
Protocol 1: Synthesis of 5-Bromo-3-iodo-1H-indazole [15][16]
-
To a solution of 5-bromo-1H-indazole (1.0 equiv.) in N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equiv.). The base deprotonates the indazole at N1, activating the ring system for electrophilic substitution.
-
Prepare a solution of elemental iodine (I₂) (1.5 equiv.) in a minimal amount of DMF.
-
Add the iodine solution dropwise to the reaction mixture at room temperature. The iodination occurs regioselectively at the C3 position.
-
Stir the reaction at room temperature for 3 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. A precipitate will form.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-bromo-3-iodo-1H-indazole. [15][16]
Protocol 2: N1-Protection to Yield the Title Compound [7]
-
Dissolve 5-bromo-3-iodo-1H-indazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 equiv.).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). PPTS is a milder catalyst often used for acid-sensitive substrates.[9]
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Strategic Functionalization: A Platform for Diversity
The differential reactivity of the C-I and C-Br bonds is the key to building molecular complexity. A typical workflow involves a first coupling at the C3 position, followed by a second coupling at the C5 position.
Caption: Sequential cross-coupling and deprotection workflow.
This sequential approach, extensively studied for 5-bromo-3-iodoindoles and indazoles, allows for the synthesis of a wide array of functionalized derivatives.[3][4][6] For example, a Sonogashira coupling can be performed first at the C3 position, followed by a Suzuki coupling at the C5 position, yielding a 3-alkynyl-5-aryl indazole derivative.[3] This strategy is invaluable for creating libraries of compounds for structure-activity relationship (SAR) studies.[17]
Part 3: Applications in Drug Discovery and Chemical Biology
This compound is a quintessential tool for medicinal chemists. Its utility is not defined by its own biological activity, but by the activity of the molecules it helps create.
-
Kinase Inhibitors: The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, such as Axitinib and Pazopanib.[2][16] This intermediate provides a direct route to novel 3,5-disubstituted indazoles that can be screened for kinase inhibitory activity.
-
Serotonin (5-HT) Receptor Ligands: Functionalized indazoles have been investigated as potential ligands for various serotonin receptors.[3][4] The ability to systematically vary substituents at the C3 and C5 positions allows for fine-tuning of receptor subtype selectivity and potency.
-
Fragment-Based Drug Discovery (FBDD): The indazole core is considered a privileged fragment in FBDD.[2] This intermediate allows for the efficient "growing" or "linking" of fragments from the C3 and C5 positions to optimize binding to a biological target.
-
Probe Synthesis: Researchers can use this platform to synthesize chemical probes by introducing reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups at either the C3 or C5 position, facilitating target identification and validation studies.
Part 4: Analytical Characterization
Confirmation of the structure and assessment of purity are critical. The following methods are standard:
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide key diagnostic signals. The aromatic protons on the indazole core will appear in the aromatic region. The signals for the THP group will be visible in the aliphatic region, typically with a characteristic signal for the anomeric proton between 5.0 and 5.5 ppm.[18] Crucially, the broad singlet corresponding to the N-H proton of the starting material will be absent.
-
¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, and the isotopic pattern for bromine and iodine will be distinctive.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Conclusion
This compound is a testament to strategic molecular design. It is far more than a simple chemical; it is an enabling tool for chemical innovation. By providing two orthogonally reactive sites on a biologically relevant scaffold, and incorporating a stable yet labile protecting group, it empowers researchers in drug discovery and chemical biology to rapidly and efficiently synthesize diverse libraries of novel compounds. Its logical design minimizes synthetic ambiguity and maximizes creative potential, cementing its role as a cornerstone intermediate for the exploration of new chemical space and the development of next-generation therapeutics.
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An In-depth Technical Guide to the Synthesis of the 5-bromo-3-iodo-1-THP-1H-indazole Building Block
Introduction: The Strategic Importance of Functionalized Indazoles in Modern Drug Discovery
Indazole-containing derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in drug molecules stems from their ability to act as bioisosteres for other key aromatic systems like indoles, and their capacity for forming critical hydrogen bonds with biological targets.[2] The strategic functionalization of the indazole scaffold is therefore of paramount importance in the design of novel therapeutics. The 5-bromo-3-iodo-1-THP-1H-indazole building block is a particularly valuable intermediate, offering orthogonal handles for sequential cross-coupling reactions, a powerful strategy in the construction of complex molecular architectures.[3] The bromine at the 5-position and the iodine at the 3-position can be selectively addressed in reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the systematic elaboration of the indazole core and the exploration of structure-activity relationships (SAR).[3][4] The tetrahydropyranyl (THP) protecting group at the N-1 position ensures the stability of the molecule during these synthetic transformations and can be readily removed under mild acidic conditions.
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 5-bromo-3-iodo-1-THP-1H-indazole, detailing the underlying chemical principles, a step-by-step experimental protocol, and key analytical data.
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The synthesis of 5-bromo-3-iodo-1-THP-1H-indazole is most effectively achieved through a two-step sequence starting from the commercially available 5-bromo-1H-indazole.[5] This strategy involves:
-
Regioselective C-3 Iodination: The first step is the selective introduction of an iodine atom at the C-3 position of the indazole ring. This is accomplished via an electrophilic substitution reaction. The C-3 position of the indazole nucleus is particularly susceptible to electrophilic attack.[4]
-
N-1 Protection with a Tetrahydropyranyl (THP) Group: The subsequent step involves the protection of the indazole nitrogen at the N-1 position. The THP group is a suitable choice due to its ease of introduction and its stability to a wide range of reaction conditions, yet it can be cleaved under mild acidic conditions.[6]
An alternative approach would be to reverse the order of these steps. However, performing the iodination on the unprotected indazole is a well-established and high-yielding transformation. Protecting the nitrogen first would require an additional step at the beginning of the synthesis, and while it could prevent potential side reactions, the direct iodination is generally efficient.
Below is a visual representation of the proposed synthetic workflow.
Caption: Synthetic workflow for 5-bromo-3-iodo-1-THP-1H-indazole.
Detailed Experimental Protocol
This protocol is adapted from established methods for the C-3 iodination of indazoles and the N-protection of heterocyclic compounds.[4][6]
Part 1: Synthesis of 5-bromo-3-iodo-1H-indazole
Reaction Scheme:
Caption: C-3 Iodination of 5-bromo-1H-indazole.
Materials and Reagents:
-
5-bromo-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add potassium hydroxide (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5-bromo-3-iodo-1H-indazole.
Part 2: Synthesis of 5-bromo-3-iodo-1-THP-1H-indazole
Reaction Scheme:
Caption: N-1 THP Protection of 5-bromo-3-iodo-1H-indazole.
Materials and Reagents:
-
5-bromo-3-iodo-1H-indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-3-iodo-1H-indazole (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-3-iodo-1-THP-1H-indazole.
Data Summary
The following table summarizes the expected outcomes and key characteristics of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| 5-bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | - | Off-white to light brown solid |
| 5-bromo-3-iodo-1H-indazole | C₇H₄BrIN₂ | 322.92 | 85-95% | Yellow to brown solid |
| 5-bromo-3-iodo-1-THP-1H-indazole | C₁₂H₁₂BrIN₂O | 407.04 | 90-98% | Off-white to yellow solid |
Trustworthiness and Self-Validation
The described protocols are based on well-established and frequently cited synthetic transformations in organic chemistry. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the products should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the final product would show the characteristic signals for the indazole core, the bromo and iodo substituents, and the newly introduced THP protecting group.
Conclusion
The synthesis of 5-bromo-3-iodo-1-THP-1H-indazole is a straightforward and high-yielding process that provides a versatile building block for drug discovery and development. The orthogonal reactivity of the bromo and iodo substituents allows for selective and sequential functionalization, making this a valuable tool for medicinal chemists. The detailed protocol provided in this guide is robust and can be readily implemented in a standard organic synthesis laboratory.
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-
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Spectroscopic Characterization of 5-bromo-3-iodo-1-THP-1H-indazole: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 5-bromo-3-iodo-1-THP-1H-indazole in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The specific compound, 5-bromo-3-iodo-1-THP-1H-indazole, serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its bifunctional nature, with bromine and iodine atoms at positions 5 and 3 respectively, allows for selective and sequential cross-coupling reactions, providing a robust platform for generating diverse molecular libraries for drug discovery.[3] The tetrahydropyran (THP) protecting group at the N-1 position is strategically employed to enhance solubility and prevent unwanted side reactions during synthetic transformations.
This guide provides an in-depth analysis of the essential spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the unambiguous structural elucidation and purity assessment of 5-bromo-3-iodo-1-THP-1H-indazole. Understanding these techniques is paramount for ensuring the quality and consistency of this key building block in the drug development pipeline.
Molecular Structure and Isomerism
A critical aspect of indazole chemistry is the potential for N-1 and N-2 isomerism upon substitution. The placement of the substituent on either nitrogen atom of the pyrazole ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.[1][4] NMR spectroscopy is a particularly powerful tool for distinguishing between these isomers.[1][2][5] This guide will focus on the characterization of the N-1 substituted isomer, 5-bromo-3-iodo-1-THP-1H-indazole.
Caption: Chemical structure of 5-bromo-3-iodo-1-THP-1H-indazole.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, providing a primary confirmation of its identity. For 5-bromo-3-iodo-1-THP-1H-indazole, high-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.
Expected Mass Spectrum Data
| Parameter | Value |
| Molecular Formula | C12H12BrIN2O |
| Molecular Weight | 406.94 g/mol |
| Predicted [M+H]+ | 407.9485 |
The presence of bromine and iodine isotopes will result in a characteristic isotopic pattern in the mass spectrum, which can be used to further confirm the presence of these halogens.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Caption: Workflow for HRMS analysis of 5-bromo-3-iodo-1-THP-1H-indazole.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 5-bromo-3-iodo-1-THP-1H-indazole will exhibit characteristic absorption bands corresponding to its structural features.
Expected IR Absorption Bands
| Wavenumber (cm-1) | Functional Group | Vibration |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H (THP) | Stretching |
| 1600-1450 | C=C and C=N | Aromatic ring stretching |
| 1100-1000 | C-O-C (THP) | Stretching |
| 850-750 | C-H | Aromatic out-of-plane bending |
| Below 700 | C-Br and C-I | Stretching |
The absence of a broad N-H stretching band around 3300 cm-1 is a key indicator of successful N-1 substitution with the THP group.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Caption: Workflow for ATR-IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both 1H and 13C NMR are essential for the complete characterization of 5-bromo-3-iodo-1-THP-1H-indazole.
1H NMR Spectroscopy: Mapping the Proton Environment
The 1H NMR spectrum will show distinct signals for the protons on the indazole core and the THP ring. The chemical shifts, splitting patterns (multiplicity), and integration values are all crucial for assigning each proton.
Expected 1H NMR Chemical Shifts (in CDCl3)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 | ~ 7.8 | d | 1H |
| H-6 | ~ 7.4 | dd | 1H |
| H-7 | ~ 7.6 | d | 1H |
| THP-H2' (anomeric) | ~ 5.8 | dd | 1H |
| THP-H6'eq | ~ 4.1 | m | 1H |
| THP-H6'ax | ~ 3.7 | m | 1H |
| THP-H3',4',5' | ~ 1.6-2.2 | m | 6H |
Note: These are predicted values and may vary slightly based on experimental conditions.
The downfield shift of the anomeric proton (THP-H2') is characteristic of its attachment to the nitrogen atom. The deshielding effect of the N-1 lone pair in N-2 isomers typically causes the H-7 proton to appear at a higher frequency, providing a diagnostic tool to confirm N-1 substitution.[1]
13C NMR Spectroscopy: Probing the Carbon Skeleton
The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon framework of the molecule.
Expected 13C NMR Chemical Shifts (in CDCl3)
| Carbon | Expected Chemical Shift (ppm) |
| C-3 (C-I) | ~ 90 |
| C-3a | ~ 140 |
| C-4 | ~ 125 |
| C-5 (C-Br) | ~ 115 |
| C-6 | ~ 130 |
| C-7 | ~ 120 |
| C-7a | ~ 145 |
| THP-C2' (anomeric) | ~ 88 |
| THP-C6' | ~ 68 |
| THP-C3',4',5' | ~ 20-30 |
Note: These are predicted values and may vary slightly based on experimental conditions.
The chemical shift of the carbon attached to iodine (C-3) is significantly upfield due to the heavy atom effect.
Experimental Protocol: NMR Spectroscopy
Caption: General workflow for NMR analysis.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic characterization of 5-bromo-3-iodo-1-THP-1H-indazole is a critical step in ensuring its quality and suitability for downstream applications in drug discovery and development. A combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a self-validating system for confirming the identity, purity, and structural integrity of this important synthetic intermediate. By understanding the principles behind these techniques and the expected data for this molecule, researchers can confidently proceed with their synthetic campaigns, knowing they are building upon a well-characterized foundation.
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The Ascendant Role of Halogenated Indazole Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Perspective on Their Diverse Biological Activities
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical and biological properties, leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of the diverse biological activities of halogenated indazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical motif.
The Indazole Scaffold: A Foundation of Pharmacological Versatility
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structure exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][3] While rarely found in nature, synthetic indazole derivatives exhibit an exceptionally broad range of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, anti-HIV, and antiarrhythmic effects.[3][4] This versatility has cemented the indazole core as a cornerstone in the design of novel drug molecules, with several FDA-approved drugs, such as the anticancer agents Pazopanib and Axitinib, featuring this scaffold.[1][3][5]
The Strategic Impact of Halogenation
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a powerful and widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound. Halogenation significantly influences a molecule's lipophilicity, electronic distribution, and metabolic stability.
-
Enhanced Binding Affinity: Halogen atoms can dramatically improve binding affinity to target proteins through various non-covalent interactions.[6] Their strategic placement can lead to the formation of halogen bonds—a specific interaction between a halogen atom (Lewis acid) and a Lewis base like a nitrogen or oxygen atom on the protein—which can be crucial for stabilizing the drug-target complex.[7]
-
Modulation of Physicochemical Properties: Halogens increase lipophilicity, which can enhance membrane permeability and cellular uptake. However, this must be balanced to maintain adequate aqueous solubility.
-
Metabolic Stability: Halogenation at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the compound's half-life and bioavailability.
-
Potency and Selectivity: The presence of a halogen atom is often essential for enhanced potency.[5] The type and position of the halogen can fine-tune the molecule's interaction with the target's active site, improving both potency and selectivity over other related proteins.[6]
Key Biological Activities and Mechanisms of Action
Anticancer Activity: The Rise of Kinase Inhibition
The most extensively studied application of halogenated indazoles is in oncology, primarily as inhibitors of protein kinases.[5] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8]
Mechanism of Action: Halogenated indazoles predominantly function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block the phosphorylation of downstream substrates, thereby halting proliferative signaling.[9] Several key kinase families are targeted by these derivatives:
-
VEGFR Inhibitors: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow.[10] Halogenated indazoles have been designed as potent VEGFR-2 inhibitors, effectively blocking tumor angiogenesis.[5][10]
-
EGFR and HER2 Inhibitors: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers in many cancers, particularly lung and breast cancer. Specific halogenated indazoles show potent inhibitory activity against these kinases.[3][6]
-
Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis. Studies have shown that halogen atoms are required for the enhanced potency of indazole-based Aurora kinase inhibitors.[5]
The downstream effects of this kinase inhibition include the induction of apoptosis (programmed cell death), characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[11][12]
Signaling Pathway: VEGFR Inhibition by Halogenated Indazoles
Caption: VEGFR signaling pathway and its inhibition by halogenated indazoles.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of selected halogenated indazole derivatives against various human cancer cell lines.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2f | Not specified in abstract | 4T1 (Breast) | 0.23 - 1.15 | [11][12] |
| Compound 93 | Not specified in abstract | HL60 (Leukemia) | 0.0083 | [3] |
| Compound 93 | Not specified in abstract | HCT116 (Colon) | 0.0013 | [3] |
| Compound 109 | Not specified in abstract | EGFR T790M Kinase | 0.0053 | [3] |
| Compound 6o | Not specified in abstract | K562 (Leukemia) | 5.15 | [13][14] |
| Series 13 | Varied Halogenation | A549, MCF7, etc. | 0.010 - 12.8 | [15][16] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[17] Halogenated indazoles have emerged as a promising class of compounds in this area.
Mechanism of Action:
-
Antibacterial: A key target for indazole derivatives is bacterial DNA gyrase (GyrB), a clinically validated enzyme essential for DNA replication.[17] By inhibiting GyrB, these compounds disrupt bacterial proliferation, showing excellent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[17]
-
Antifungal: Halogen-substituted indazoles have been reported to inhibit lanosterol-14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi, leading to potent antifungal effects.[18]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in numerous diseases. Indazole derivatives, including halogenated variants, exhibit significant anti-inflammatory properties.[2][19]
Mechanism of Action: The anti-inflammatory effects of these compounds are multifactorial:
-
COX Inhibition: They can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[19][20]
-
Cytokine Suppression: They reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[19][20]
-
Free Radical Scavenging: Indazole derivatives also possess antioxidant properties, scavenging free radicals like those involved in lipid peroxidation and nitric oxide (NO) radicals, which contribute to the inflammatory cascade.[19][20]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is paramount for rational drug design. For halogenated indazoles, several key SAR principles have been established:
-
Position of Halogen: The position of the halogen atom on the indazole ring is critical. For instance, in a series of VEGFR-2 inhibitors, substitution at certain positions led to a decrease in potency, highlighting the need for precise placement.[5]
-
Type of Halogen: The nature of the halogen atom influences activity. Studies on Aurora kinase inhibitors demonstrated that the presence of any halogen was crucial for enhanced potency compared to non-halogenated analogs.[5] In other series, specific halogens like fluorine at an ortho position were found to be crucial for activity.[21]
-
Other Substituents: The biological activity is also heavily influenced by other functional groups on the indazole core. For example, in a series of CCR4 antagonists, a 5-chlorothiophene-2-sulfonamide group at the N3-position and specific meta-substituted benzyl groups at the N1-position were found to be the most potent.[22]
Caption: A typical workflow for the discovery of halogenated indazole drugs.
Conclusion and Future Perspectives
Halogenated indazole derivatives represent a remarkably successful and versatile class of compounds in drug discovery. Their potent and diverse biological activities, particularly as kinase inhibitors in oncology, are well-established. The strategic incorporation of halogens is a key factor in achieving high potency and favorable drug-like properties.
Future research should focus on several key areas:
-
Selectivity Profiling: Developing derivatives with higher selectivity for specific kinase isoforms or even allosteric inhibitors to minimize off-target effects and improve safety profiles. [23]* Novel Targets: Exploring the potential of these compounds against other therapeutic targets in areas like neurodegenerative and cardiovascular diseases. [2]* Combination Therapies: Investigating the synergistic effects of halogenated indazole inhibitors when used in combination with other established therapeutic agents.
The indazole scaffold, enhanced by the power of halogenation, will undoubtedly continue to be a fruitful starting point for the development of innovative medicines to address significant unmet medical needs.
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Introduction: The Strategic Value of a Dihalogenated Indazole Intermediate
An In-Depth Technical Guide to 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Synthesis, Characterization, and Application
This guide provides an in-depth exploration of this compound, a highly versatile and pivotal intermediate in modern medicinal chemistry. We will dissect its synthesis, elucidate its reactivity, and provide field-proven protocols for its preparation and subsequent utilization. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this key building block.
The indazole nucleus is a renowned "privileged scaffold" in drug discovery, forming the core structure of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2][3][4] The strategic value of this compound lies in its trifecta of functionalities:
-
An Iodine at the C-3 Position: This serves as a highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, and vinyl substituents, which is critical for structure-activity relationship (SAR) studies.[2][5][6]
-
A Bromine at the C-5 Position: The bromine atom offers a secondary site for functionalization. Its differential reactivity compared to iodine allows for selective, stepwise cross-coupling reactions, enabling the synthesis of complex, tri-substituted indazole derivatives.
-
A THP-Protected N-1 Nitrogen: The tetrahydropyranyl (THP) group provides robust protection for the indazole nitrogen, preventing unwanted side reactions during C-C bond formation.[6] Its stability to common organometallic reagents and basic conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step syntheses.[7][8][9]
This combination makes the title compound a powerful platform for building libraries of novel indazole derivatives aimed at various biological targets.[10]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic approach to the target molecule involves a three-stage process. This strategy is designed for efficiency, regioselectivity, and high yield.
Caption: Retrosynthetic pathway for the target molecule.
-
N-1 Protection: The final step is the protection of the N-1 position of the indazole ring with a THP group. This is a standard transformation using 3,4-dihydro-2H-pyran (DHP).[6]
-
C-3 Iodination: The crucial C-3 iodo group is installed onto the 5-bromo-1H-indazole core. The C-3 position is inherently susceptible to electrophilic substitution, allowing for high regioselectivity.[5] This is typically achieved using molecular iodine in the presence of a base.[11][12][13]
-
Indazole Core Synthesis: The synthesis begins with the formation of the 5-bromo-1H-indazole scaffold from a suitable precursor, such as 4-bromo-2-methylaniline, via diazotization and cyclization.[11]
Detailed Synthetic Protocols
The following protocols are synthesized from established methodologies and represent a reliable pathway to the target compound.
Protocol 3.1: Synthesis of 5-Bromo-1H-indazole
This initial step constructs the core heterocyclic system. The choice of starting material, 4-bromo-2-toluidine (4-bromo-2-methylaniline), is strategic as the methyl and amino groups are precursors for the pyrazole ring formation via the Jacobson indazole synthesis or a related diazotization/cyclization pathway.
Methodology:
-
Preparation: To a clean, dry 500 mL round-bottom flask, add 4-bromo-2-toluidine (10.0 g, 53.7 mmol) and dissolve it in glacial acetic acid (300 mL).
-
Diazotization: While stirring at room temperature, slowly add a solution of sodium nitrite (NaNO₂, 3.89 g, 56.3 mmol) in water (10 mL).
-
Reaction: Stir the resulting mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate (200 mL) and water (100 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield 5-bromo-1H-indazole.[11]
Protocol 3.2: Synthesis of 5-Bromo-3-iodo-1H-indazole
This protocol achieves the critical regioselective iodination at the C-3 position. The mechanism involves deprotonation of the indazole N-1 proton by a base (KOH), which increases the electron density of the heterocyclic ring, activating the C-3 position for electrophilic attack by iodine.[5]
Methodology:
-
Preparation: In a 100 mL round-bottom flask, add 5-bromo-1H-indazole (5.0 g, 25.4 mmol) and anhydrous N,N-Dimethylformamide (DMF) (40 mL).
-
Base Addition: To the stirred solution, add potassium hydroxide (KOH) pellets (2.85 g, 50.8 mmol) portion-wise.
-
Iodination: In a separate flask, dissolve elemental iodine (I₂, 9.66 g, 38.1 mmol) in DMF (10 mL). Add this iodine solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (200 mL) to quench the excess iodine. A precipitate will form.
-
Isolation: Stir for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL).
-
Drying: Dry the collected solid in a vacuum oven at 40-50°C to afford 5-bromo-3-iodo-1H-indazole as a solid, which can be used in the next step without further purification.[11][12]
| Parameter | Value | Rationale/Reference |
| Starting Material | 5-bromo-1H-indazole | Readily synthesized precursor.[11] |
| Reagents | I₂, KOH | Standard for C-3 indazole iodination.[13] |
| Solvent | DMF | Polar aprotic solvent, good for solubility.[12] |
| Temperature | Room Temperature | Mild conditions are sufficient.[12] |
| Typical Yield | >70% | High-yielding transformation.[12] |
| Table 1: Summary of C-3 Iodination Reaction Conditions. |
Protocol 3.3: Synthesis of this compound
This final step protects the N-1 position. The mechanism involves the acid-catalyzed activation of 3,4-dihydro-2H-pyran (DHP), which generates a resonance-stabilized oxocarbenium ion. The nucleophilic N-1 of the indazole then attacks this electrophile to form the THP-protected product.[8]
Methodology:
-
Preparation: Dissolve 5-bromo-3-iodo-1H-indazole (5.0 g, 15.5 mmol) in anhydrous dichloromethane (CH₂Cl₂) (75 mL) in a dry 250 mL round-bottom flask.
-
DHP Addition: Add 3,4-dihydro-2H-pyran (DHP) (2.1 mL, 23.2 mmol, 1.5 equiv.).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (approx. 295 mg, 1.55 mmol, 0.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.[6][9]
Chemical Reactivity and Synthetic Utility
The primary utility of this intermediate is in sequential Suzuki-Miyaura cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This differential reactivity allows for selective functionalization at the C-3 position while leaving the C-5 bromine intact for a subsequent, more forcing, coupling reaction.
Caption: Stepwise Suzuki-Miyaura coupling workflow.
Protocol 4.1: Selective Suzuki Coupling at the C-3 Position
Methodology:
-
Preparation: To a microwave vial or Schlenk flask, add 5-bromo-3-iodo-1-(THP)-1H-indazole (407 mg, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (37 mg, 0.05 mmol, 5 mol%).[12][14]
-
Reaction: Heat the mixture at 80-100°C for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and wash the pad with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to isolate the 3-substituted-5-bromo-1-(THP)-1H-indazole product.[15][16]
Characterization and Quality Control
Confirming the identity and purity of the synthesized intermediates and final product is paramount.
| Technique | 5-bromo-3-iodo-1H-indazole | 5-bromo-3-iodo-1-(THP)-1H-indazole |
| Molecular Formula | C₇H₄BrIN₂ | C₁₂H₁₂BrIN₂O |
| Molecular Weight | 322.93 g/mol [10] | 407.05 g/mol [17] |
| ¹H NMR | Expected signals for aromatic protons on the indazole core and a broad singlet for the N-H proton.[18] | Disappearance of the N-H proton signal. Appearance of characteristic multiplets for the THP ring protons (approx. 1.6-2.1 ppm, 3.6-4.0 ppm, 5.5-5.8 ppm). Aromatic signals will show slight shifts. |
| Mass Spec (ESI+) | m/z ≈ 322.9 [M+H]⁺ | m/z ≈ 407.0 [M+H]⁺ |
| TLC | More polar (lower Rf) than the protected product. | Less polar (higher Rf) due to the nonpolar THP group. |
| Table 2: Expected Analytical Data for Key Compounds. |
Deprotection of the THP Group
Once the desired modifications at C-3 and C-5 are complete, the THP group can be easily removed under mild acidic conditions to reveal the final N-H indazole.
Methodology:
-
Preparation: Dissolve the THP-protected indazole (1.0 mmol) in an alcohol solvent such as methanol or ethanol (10 mL).
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (a few drops of concentrated HCl) or p-toluenesulfonic acid.[8] Alternatively, treatment with trifluoroacetic acid (TFA) in dichloromethane is also effective.[19][20]
-
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify by chromatography or recrystallization as needed to yield the deprotected indazole.
Conclusion
This compound is a master key for unlocking diverse chemical space around the indazole scaffold. Its synthesis is robust and scalable, relying on well-established, high-yielding reactions. The compound's true power is realized in its capacity for selective, stepwise functionalization, providing medicinal chemists with a reliable and flexible platform for the rapid development of novel therapeutics. Understanding the causality behind each synthetic step and the principles of its reactivity is essential for leveraging this intermediate to its full potential in drug discovery programs.
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- Methods for preparing indazole compounds.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
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- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
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- Synthesis method of 6-iodine-1H-indazole.
- One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)
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- Methods of preparing indazole compounds.
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The Tetrahydropyranyl Group as a Strategic Linchpin in Modern Indazole Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The synthesis of complex, substituted indazoles frequently necessitates the strategic use of protecting groups for the nitrogen atoms of the pyrazole ring. Among these, the tetrahydropyranyl (THP) group has emerged as a versatile and reliable tool. This technical guide provides a comprehensive exploration of the role of the THP protecting group in indazole synthesis. We will delve into the underlying principles of its application, regioselective protection strategies, and its compatibility with key synthetic transformations. Detailed experimental protocols and comparative insights are provided to empower researchers in leveraging the THP group for efficient and successful indazole-based drug discovery and development.
Introduction: The Indazole Nucleus and the Imperative of N-Protection
Indazoles, bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazole ring, are of significant interest in pharmaceutical research due to their diverse biological activities.[1] The presence of two nitrogen atoms in the pyrazole ring, at positions 1 and 2, presents both an opportunity for diversification and a challenge in terms of regioselective functionalization. The relative acidity of the N-H proton and the nucleophilicity of the nitrogen atoms often lead to mixtures of N1 and N2 substituted products in alkylation and acylation reactions.[2]
To overcome this challenge and enable selective modification of the indazole core, the use of nitrogen protecting groups is indispensable. An ideal protecting group should be easy to introduce and remove under mild conditions, stable to a wide range of reagents, and should not interfere with subsequent synthetic steps. The tetrahydropyranyl (THP) group, an acid-labile acetal, has proven to be a valuable asset in this context.[3]
The Tetrahydropyranyl (THP) Protecting Group: A Profile
The THP group is introduced by the acid-catalyzed reaction of a substrate with 3,4-dihydro-2H-pyran (DHP).[3] This forms a tetrahydropyranyl ether (in the case of alcohols) or a tetrahydropyranyl-protected amine/azole. The resulting acetal linkage is stable to a wide array of non-acidic conditions, including organometallic reagents, hydrides, and basic conditions.[4]
Mechanism of Protection and Deprotection
Protection: The formation of the N-THP bond is an acid-catalyzed addition of the indazole nitrogen to the double bond of DHP. The mechanism involves the protonation of DHP to generate a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic nitrogen of the indazole. Subsequent deprotonation yields the N-THP protected indazole.
Deprotection: The removal of the THP group is achieved under acidic conditions. Protonation of the ether oxygen of the THP ring facilitates the cleavage of the C-O bond, releasing the free indazole and generating a resonance-stabilized carbocation. This carbocation is then quenched by water or another nucleophile present in the reaction mixture.[5]
Caption: General workflow for the protection and deprotection of indazoles using the THP group.
Regioselectivity in the THP Protection of Indazoles: N1 vs. N2
A critical consideration in the protection of indazoles is the regioselectivity of the reaction, which can lead to either the N1- or N2-substituted isomer. The outcome is often dictated by the reaction conditions, highlighting the interplay between kinetic and thermodynamic control.[6]
-
Kinetic Control (N2-Selectivity): Under milder, kinetically controlled conditions, the reaction often favors the formation of the N2-THP isomer. This is attributed to the greater steric accessibility of the N2 nitrogen atom.[6]
-
Thermodynamic Control (N1-Selectivity): The N1-substituted indazole is generally the thermodynamically more stable isomer.[2] Therefore, under conditions that allow for equilibration, such as prolonged reaction times or elevated temperatures, the N1-THP product is expected to predominate.[6]
A mild and efficient method for the THP protection of indazoles has been developed using water as a solvent with a surfactant like Tween 20. This environmentally friendly protocol proceeds at room temperature and provides moderate to good yields of the THP-protected products.[3] While this method has been reported to be effective, the regioselectivity can be substrate-dependent.
Experimental Protocols
General Protocol for THP Protection of Indazole in an Aqueous Medium[3]
This protocol offers a green and efficient method for the THP protection of indazoles.
Reagents and Materials:
-
Indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Tween 20
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of indazole (1.0 equiv) in water, add Tween 20 (2% w/w).
-
Add 3,4-dihydro-2H-pyran (1.2 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the THP-protected indazole.
General Protocol for Deprotection of N-THP Indazole[7]
This protocol describes the acidic hydrolysis of the THP group to regenerate the free indazole.
Reagents and Materials:
-
N-THP Indazole
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid or p-Toluenesulfonic acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the N-THP indazole (1.0 equiv) in methanol or ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature or gently heat if necessary, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the deprotected indazole.
Compatibility of N-THP Indazoles in Key Synthetic Transformations
The stability of the THP group under non-acidic conditions makes it a suitable protecting group for indazoles in a variety of subsequent transformations crucial for drug development.
Lithiation and Subsequent Electrophilic Quench
While specific examples of the lithiation of N-THP indazoles are not extensively reported, the successful lithiation of N-THP protected imidazoles suggests its feasibility.[4] The THP group is expected to be stable to organolithium reagents at low temperatures. This would allow for regioselective deprotonation of the indazole ring, followed by quenching with various electrophiles to introduce diverse functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. N-protected indazoles are frequently used in these reactions to avoid complications arising from the acidic N-H proton.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. N-Alkyl and N-Boc protected 5-bromoindazoles have been shown to be suitable substrates for Suzuki coupling with pyrrole- and thiophene-boronic acids.[7][8] It is anticipated that N-THP protected haloindazoles would also be compatible with these reaction conditions, providing a route to biaryl and heteroaryl indazole derivatives.
Heck Reaction: The Heck reaction allows for the coupling of aryl or vinyl halides with alkenes. While there are limited specific examples with N-THP indazoles, the successful application of the Heck reaction to other N-protected heteroaryl halides suggests its potential utility with THP-protected indazoles.[9]
Sonogashira Coupling: The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. The reaction is typically carried out under mild, basic conditions, which are compatible with the THP protecting group. This would enable the introduction of alkyne moieties onto the indazole scaffold.
Caption: Synthetic utility of N-THP protected indazoles in various transformations.
Characterization of N1- and N2-THP Indazole Isomers
Distinguishing between the N1 and N2 isomers of protected indazoles is crucial for unambiguous structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the indazole ring protons, particularly H3, can be diagnostic. In N1-substituted indazoles, the H3 proton typically appears at a different chemical shift compared to the corresponding proton in the N2-isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, especially C3 and C7a, are sensitive to the position of the substituent. These differences can be used to differentiate between the N1 and N2 isomers.[10]
-
2D NMR Techniques: Advanced 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can provide definitive evidence for the position of the THP group by showing long-range correlations between the protons of the THP group and the carbons of the indazole ring. For instance, a correlation between the anomeric proton of the THP group and C7a would confirm N1 substitution, while a correlation to C3 would suggest N2 substitution.
Table 1: Comparison of N-Protecting Groups for Indazoles
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Stability | Key Features & Considerations |
| Tetrahydropyranyl | THP | DHP, cat. acid (e.g., PTSA, HCl) | Acidic conditions (e.g., HCl, PTSA in alcohol) | Stable to bases, organometallics, hydrides. Labile to acid. | Low cost, easy to introduce. Creates a new stereocenter. |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., DMAP, Et₃N) | Strong acid (e.g., TFA, HCl) | Stable to a wide range of conditions, except strong acid. | Widely used, generally provides good yields. |
| Benzyl | Bn | BnBr, base (e.g., NaH, K₂CO₃) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base. | Can be challenging to remove in the presence of other reducible groups. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base (e.g., NaH, DBU) | Fluoride source (e.g., TBAF) or acid | Stable to a wide range of conditions. | Removal conditions are orthogonal to many other protecting groups. |
| Trityl | Tr | Tr-Cl, base (e.g., Et₃N, pyridine) | Mild acid (e.g., TFA in CH₂Cl₂) | Very acid-labile. | Bulky group, can influence reactivity. |
Conclusion
The tetrahydropyranyl protecting group serves as a highly effective and versatile tool in the synthesis of complex indazole derivatives. Its ease of introduction, stability to a broad range of non-acidic reagents, and straightforward removal under mild acidic conditions make it an attractive choice for multistep synthetic sequences. While regioselectivity in the protection step requires careful consideration of reaction conditions, the ability to potentially direct substitution to either the N1 or N2 position adds to its strategic value. The compatibility of the THP group with key transformations such as lithiation and palladium-catalyzed cross-coupling reactions further underscores its importance in modern drug discovery and development, enabling the synthesis of diverse libraries of indazole-based compounds for biological evaluation. As the demand for novel indazole-containing therapeutics continues to grow, a thorough understanding of the principles and practical applications of the THP protecting group will remain a critical asset for synthetic and medicinal chemists.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (Source: MDPI) [Link]
-
A mild and efficient THP protection of indazoles and benzyl alcohols in water. (Source: ResearchGate) [Link]
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Wiley-VCH 2007 - Supporting Information. (Source: Wiley Online Library) [Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (Source: Wiley Online Library) [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. (Source: The Royal Society of Chemistry) [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (Source: MDPI) [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (Source: National Center for Biotechnology Information) [Link]
-
Development of a selective and scalable N1-indazole alkylation - PMC. (Source: National Center for Biotechnology Information) [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (Source: The Royal Society of Chemistry) [Link]
-
(PDF) Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate. (Source: ResearchGate) [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (Source: National Center for Biotechnology Information) [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (Source: European Space Agency) [Link]
-
(PDF) A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (Source: ResearchGate) [Link]
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. (Source: National Center for Biotechnology Information) [Link]
-
(PDF) 13 C NMR of indazoles - ResearchGate. (Source: ResearchGate) [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. (Source: National Center for Biotechnology Information) [Link]
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC - PubMed Central. (Source: National Center for Biotechnology Information) [Link]
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A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. (Source: SciSpace) [Link]
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indazole - Organic Syntheses Procedure. (Source: Organic Syntheses) [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. (Source: National Center for Biotechnology Information) [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (Source: Master Organic Chemistry) [Link]
-
The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - RSC Publishing. (Source: The Royal Society of Chemistry) [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). (Source: The Royal Society of Chemistry) [Link]
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Development of a selective and scalable N1-indazole alkylation - ResearchGate. (Source: ResearchGate) [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (Source: National Center for Biotechnology Information) [Link]
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Chemical stability and storage of 5-bromo-3-iodo-1-THP-1H-indazole
An In-depth Technical Guide to the Chemical Stability and Storage of 5-bromo-3-iodo-1-THP-1H-indazole
Abstract
5-bromo-3-iodo-1-THP-1H-indazole is a pivotal, multi-functionalized heterocyclic building block in contemporary drug discovery and organic synthesis. Its utility is intrinsically linked to its purity and stability. This guide provides a comprehensive technical overview of the factors governing the chemical stability of this compound. We will explore its susceptibility to thermal, photo, and chemical degradation, with a particular focus on the lability of the tetrahydropyranyl (THP) protecting group and the carbon-halogen bonds. Based on this analysis, we present field-proven protocols for optimal storage, handling, and purity assessment to ensure the integrity and reproducibility of experimental outcomes for researchers, scientists, and drug development professionals.
Molecular Profile: A Triad of Functionality and Instability
The chemical behavior of 5-bromo-3-iodo-1-THP-1H-indazole is dictated by the interplay of its three core components: the indazole nucleus, the halogen substituents (Br, I), and the N-1 tetrahydropyranyl (THP) protecting group. Understanding the individual contributions of each is paramount to predicting and mitigating degradation.
-
Indazole Core: The bicyclic aromatic indazole system provides a rigid scaffold common in pharmacologically active molecules.[1][2] While relatively stable, the nitrogen atoms can influence the electron density of the ring system, making it susceptible to certain oxidative pathways.
-
Halogen Substituents: The C5-Bromo and C3-Iodo groups are essential for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, the carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, rendering the C3 position a potential locus for thermal and photochemical degradation.[3] Homolytic cleavage of the C-I bond can initiate radical-based decomposition pathways.
-
Tetrahydropyranyl (THP) Group: The THP group protects the N-1 position of the indazole ring, preventing unwanted side reactions.[4] Crucially, the THP ether is an acetal, making it notoriously sensitive to acidic conditions, under which it can be readily cleaved.[5][6]
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-bromo-3-iodo-1H-indazole and its THP-Protected Form
| Property | 5-bromo-3-iodo-1H-indazole (Unprotected Core) | 5-bromo-3-iodo-1-THP-1H-indazole | Data Source(s) |
|---|---|---|---|
| Molecular Formula | C₇H₄BrIN₂ | C₁₂H₁₂BrIN₂O | [7][8] |
| Molecular Weight | 322.93 g/mol | 407.04 g/mol | [7] |
| Appearance | Off-white to light yellow solid | Solid (Appearance may vary) | [9] |
| Melting Point | ~196 °C | Not available (expected to be lower than unprotected form) | [9] |
| Storage Temperature | Refrigerator (2-8 °C) | 2-8 °C, under inert gas | [9][10][11] |
| Predicted pKa | ~10.78 | Not applicable (N-H is protected) |[9][10] |
Critical Factors Governing Chemical Stability
The long-term integrity of 5-bromo-3-iodo-1-THP-1H-indazole is contingent on controlling four primary environmental factors: pH, light, temperature, and atmosphere.
pH Sensitivity: The Achilles' Heel of the THP Group
The single most significant liability of this molecule is the acid-catalyzed hydrolysis of the THP protecting group. The acetal linkage is stable under neutral and basic conditions but rapidly cleaves in the presence of even trace amounts of acid.
-
Causality: Protic acids protonate the oxygen atom of the THP ring, initiating a cascade that results in the formation of a resonance-stabilized oxocarbenium ion and the deprotected 1H-indazole. This process is irreversible and yields a significant impurity that may have different reactivity and solubility profiles.
-
Practical Implications: Avoid acidic media during workup, purification (e.g., normal phase silica gel can be slightly acidic), and storage. Glassware should be scrupulously cleaned and free of acidic residues. Co-storage with volatile acids like HCl or trifluoroacetic acid must be strictly avoided.[12][13]
Photostability: The Risk of Dehalogenation
Organo-iodine compounds are known to be susceptible to photodegradation. The energy from UV or even high-intensity visible light can be sufficient to induce homolytic cleavage of the weak C-I bond.
-
Causality: Absorption of photons can promote an electron to an antibonding orbital, leading to the scission of the C-I bond to form an indazolyl radical and an iodine radical. The indazolyl radical can then abstract a hydrogen atom from solvent or other molecules, resulting in the corresponding de-iodinated impurity (5-bromo-1-THP-1H-indazole).
-
Practical Implications: The compound should always be stored in amber vials or containers wrapped in aluminum foil to protect it from light.[14] All handling and weighing operations should be performed in a dimly lit area or under yellow light to minimize exposure.
Thermal Stability: Managing Kinetic Energy
While the compound is a solid with a defined melting point, elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation.
-
Causality: Increased thermal energy can promote the same C-I bond cleavage seen in photodecomposition.[15] Furthermore, complex, multi-step degradation pathways can be initiated. Studies on related N-heterocycle-stabilized iodanes show decomposition events occurring at temperatures ranging from 120-270 °C, highlighting the inherent thermal lability of such structures.[16][17][18]
-
Practical Implications: Long-term storage must be under refrigeration (2-8 °C).[9][10][11] Avoid exposure to heat sources, and if heating in solution is required for a reaction, it should be done for the minimum time necessary under a controlled inert atmosphere.
Atmospheric Sensitivity: The Threat of Moisture and Oxygen
Exposure to the ambient atmosphere introduces two primary risks: moisture and oxygen.
-
Moisture (Hydrolytic Stability): In the presence of ambient moisture, slow hydrolysis of the THP group can occur, particularly if acidic gases (like CO₂) are present to lower the micro-environmental pH.
-
Oxygen (Oxidative Stability): While the indazole core is generally robust, highly reactive oxygen species or prolonged exposure to air, especially in the presence of light or metal catalysts, could potentially lead to oxidation of the heterocyclic ring, similar to degradation pathways seen in other imidazole- and indole-containing structures.[19][20]
-
Practical Implications: The compound must be stored under a dry, inert atmosphere (e.g., Argon or Nitrogen).[9][10] Containers should be sealed tightly with high-quality caps and parafilm for long-term storage.
Recommended Storage and Handling Protocols
A systematic approach to storage and handling is essential to preserve the compound's purity. The following workflow is recommended as a self-validating system to ensure material integrity.
Caption: Recommended workflow for handling and storage.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8 °C | Minimizes thermal degradation, especially C-I bond cleavage.[9][10] |
| Atmosphere | Dry Argon or Nitrogen | Prevents hydrolytic and oxidative degradation.[9][10] |
| Light | Protect from Light (Amber Vial) | Prevents photodegradation and C-I bond cleavage.[14] |
| Container | Tightly sealed glass vial (PTFE-lined cap) | Ensures inert atmosphere and prevents moisture ingress.[21][22] |
| pH Environment | Strictly Neutral | Prevents acid-catalyzed cleavage of the THP protecting group.[4][5] |
Potential Degradation Pathways
Based on the compound's structure, two primary degradation pathways are of highest concern. These pathways can be investigated using forced degradation studies.
Caption: Primary degradation pathways of the target compound.
Methodologies for Stability and Purity Assessment
To ensure the quality of 5-bromo-3-iodo-1-THP-1H-indazole, regular purity checks and, if necessary, formal stability studies should be performed.
Experimental Protocol: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.
Objective: To identify the primary degradation products under acidic, photolytic, and thermal stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile (ACN) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 40°C for 2, 8, and 24 hours.
-
At each time point, neutralize a sample with 0.1 M NaOH, dilute with mobile phase, and analyze by LC-MS.
-
-
Photolytic Degradation:
-
Place 1 mL of stock solution in a quartz cuvette or clear glass vial.
-
Expose to a high-intensity light source (e.g., ICH-compliant photostability chamber) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples by LC-MS.
-
-
Thermal Degradation (Solid State):
-
Place ~5 mg of the solid compound in an open vial.
-
Heat in an oven at 80°C for 72 hours.
-
Dissolve the stressed solid in ACN and analyze by LC-MS.
-
-
Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF) to identify the masses of the parent compound and any new peaks that appear in the chromatograms of the stressed samples, comparing them to the predicted masses of impurities from the pathways in the diagram above.[23]
Experimental Protocol: HPLC-UV Purity Assessment
This is a standard QC method to determine the purity of a sample against a reference standard.
Objective: To quantify the purity of a given batch of 5-bromo-3-iodo-1-THP-1H-indazole.
Methodology:
-
Chromatographic System: UHPLC or HPLC system with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare a sample solution at ~0.5 mg/mL in Acetonitrile.
-
Inject 1-2 µL onto the column.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area).
-
Note: The use of formic acid in the mobile phase is for chromatographic purposes (peak shaping) and is generally acceptable as the sample is only exposed for a very short duration at low temperatures. For method development, a neutral mobile phase (e.g., buffered at pH 7) should also be evaluated if on-column degradation is suspected.
Conclusion and Key Takeaways
The chemical integrity of 5-bromo-3-iodo-1-THP-1H-indazole is not guaranteed without meticulous attention to its inherent instabilities. The acid-labile THP group and the photo/thermo-labile C-I bond are the primary liabilities. Adherence to the storage and handling protocols outlined in this guide—specifically, consistent storage at 2-8°C under a dry, inert atmosphere and protected from light —is critical for mitigating degradation. Researchers and drug development professionals who implement these measures will ensure the validity of their results, improve experimental reproducibility, and preserve the value of this important chemical intermediate. Regular purity assessment via HPLC is strongly recommended to confirm the quality of both new and stored batches.
References
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The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry's Hall of Fame
An In-depth Technical Guide on the Discovery, History, and Therapeutic Application of Substituted Indazoles
For researchers, scientists, and professionals dedicated to the art and science of drug development, the indazole scaffold stands as a testament to the power of heterocyclic chemistry in shaping modern medicine. This bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, has proven to be a remarkably versatile and "privileged" structure, serving as the core of numerous therapeutic agents.[1] While its natural occurrence is rare, limited to a few alkaloids, the synthetic adaptability of the indazole ring has allowed medicinal chemists to unlock a vast and diverse pharmacological landscape.[2][3] This guide provides a comprehensive exploration of the discovery and history of substituted indazoles, their synthetic evolution, and their profound impact on medicinal chemistry, particularly in the realm of kinase inhibition.
A Journey Through Time: The Historical Unveiling of the Indazole Core
The story of indazole begins in the late 19th century with the pioneering work of the Nobel laureate Emil Fischer. In 1883, Fischer first synthesized the indazole nucleus, not as a primary objective, but as a result of his investigations into the reactions of arylhydrazines.[2][4][5] His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded an oxygen-free molecule he named "indazole," drawing an analogy to the structurally related indole.[5] This seminal discovery laid the groundwork for future explorations into this novel heterocyclic system.
Following Fischer's initial breakthrough, the early 20th century saw significant contributions from chemists such as Jacobson, Huber, and Auwers. Their work expanded the synthetic repertoire, introducing methods like the cyclization of N-nitroso-o-toluidines, which also paved the way for the preparation of halogenated indazoles. These foundational synthetic achievements were crucial in providing the necessary chemical tools to begin probing the biological activities of this emerging class of compounds.
The Architectural Blueprint: Synthesis of the Indazole Scaffold
The therapeutic potential of indazole derivatives is intrinsically linked to the synthetic methodologies developed to access them. The indazole ring exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1] The choice of synthetic route is often dictated by the desired substitution pattern and the target tautomer.
Constructing the 1H-Indazole Core
A variety of methods have been established for the synthesis of the predominant 1H-indazole tautomer. A notable and widely employed strategy is the [3+2] annulation of arynes with hydrazones. This approach offers a versatile and efficient means to construct 3-substituted and 1,3-disubstituted 1H-indazoles under mild conditions.[6][7][8] The reaction proceeds through the in situ generation of an aryne, which then undergoes a cycloaddition with the hydrazone.
Another powerful and metal-free approach involves the oxidative C-H amination of arylhydrazones using reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA). This method is valued for its operational simplicity and broad functional group tolerance.
Accessing the 2H-Indazole Isomer
While less common than their 1H-counterparts, 2H-indazoles are also present in several important drug molecules. Their synthesis often requires distinct strategies. A highly effective method for the preparation of 2-substituted 2H-indazoles is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[9][10][11] This one-pot procedure efficiently forms the requisite C-N and N-N bonds, providing access to a wide array of 2H-indazole derivatives.
The "Privileged" Scaffold in Action: Indazole-Based Kinase Inhibitors
The true impact of substituted indazoles on modern medicine is most evident in the field of oncology, particularly in the development of protein kinase inhibitors. The indazole nucleus has emerged as a key pharmacophore, adept at fitting into the ATP-binding pocket of various kinases and disrupting their signaling activity. Several blockbuster anti-cancer drugs are built upon this versatile scaffold.
Pazopanib: A Multi-Targeted Angiogenesis Inhibitor
Pazopanib is a potent, orally available multi-targeted tyrosine kinase inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[12][13][14] By inhibiting these key drivers of angiogenesis, Pazopanib effectively chokes off the blood supply to tumors, hindering their growth and proliferation.
| Target | IC50 (nM) |
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFR-α | 84 |
| PDGFR-β | 84 |
| c-Kit | 74 |
| Table 1: In vitro inhibitory activity of Pazopanib against key tyrosine kinases.[13][15] |
VEGFR Signaling Pathway
The diagram below illustrates the central role of VEGFR in promoting angiogenesis and how inhibitors like Pazopanib can block this cascade.
Caption: VEGFR signaling pathway and the inhibitory action of Pazopanib.
Niraparib: A Potent PARP Inhibitor
Niraparib is an orally active and highly selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[16][17] These enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, the inhibition of PARP leads to a synthetic lethality, causing catastrophic DNA damage and cell death.[17]
| Cell Line | BRCA Status | Niraparib IC50 (μM) |
| PEO1 | BRCA2 mutant | 7.487 |
| UWB1.289 | BRCA1 mutant | 21.34 |
| UWB1.289 + BRCA1 | BRCA1 wild-type | 58.98 |
| Table 2: Antiproliferative activity of Niraparib in ovarian cancer cell lines with different BRCA statuses.[16] |
PARP-Mediated DNA Repair Pathway
The following diagram depicts the role of PARP in DNA repair and how Niraparib's inhibition leads to cell death in BRCA-deficient tumors.
Caption: A generalized receptor tyrosine kinase signaling pathway, such as c-Met, illustrating the points of intervention for kinase inhibitors.
Experimental Protocols: A Glimpse into the Chemist's Toolkit
To provide a practical understanding of the synthesis of these important scaffolds, detailed experimental protocols for key indazole formations are indispensable.
General Procedure for the Synthesis of 3-Substituted 1H-Indazoles via [3+2] Annulation of Arynes and Hydrazones
This protocol is based on the general principles outlined in the literature for this type of transformation. [7]
-
Aryne Precursor and Hydrazone Preparation: The requisite o-(trimethylsilyl)aryl triflate (aryne precursor) and N-tosylhydrazone are synthesized according to established literature procedures.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-tosylhydrazone (1.0 equiv) and a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) (2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous solvent, typically tetrahydrofuran (THF) or acetonitrile (MeCN), via syringe.
-
Aryne Precursor Addition: Add the o-(trimethylsilyl)aryl triflate (1.2-1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.
General Procedure for the Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles
This protocol is adapted from established methods for the copper-catalyzed synthesis of 2H-indazoles. [9][10][11]
-
Reaction Setup: To a reaction vessel, add the 2-bromobenzaldehyde (1.0 equiv), the primary amine (1.1 equiv), sodium azide (1.5 equiv), a copper(I) catalyst such as copper(I) iodide (CuI) (5-10 mol%), and a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) (10-20 mol%).
-
Solvent Addition: Add a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir under an inert atmosphere until the starting materials are consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure 2-substituted 2H-indazole.
Conclusion and Future Perspectives
From its serendipitous discovery to its current status as a cornerstone of modern medicinal chemistry, the indazole scaffold has had a remarkable journey. Its synthetic tractability and favorable physicochemical properties have allowed for the creation of a diverse array of potent and selective therapeutic agents that have significantly impacted patient outcomes, particularly in oncology. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of indazole derivatives, will undoubtedly lead to the discovery of new and improved drugs targeting a wide range of diseases. The indazole nucleus, a true privileged scaffold, is set to remain a central figure in the ongoing quest for innovative medicines.
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Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542-3545. Available at: [Link]
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Drilon, A., et al. (2018). Entrectinib in patients with advanced or metastatic solid tumors harboring NTRK, ROS1, or ALK gene fusions: combined results from two phase 1 trials (ALKA-372-001 and STARTRK-1). The Lancet Oncology, 19(12), 1611-1620. Available at: [Link]
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Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. Available at: [Link]
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Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(29). Available at: [Link]
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Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. Available at: [Link]
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Wang, Y., et al. (2020). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research, 13(1), 1-11. Available at: [Link]
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Rolfo, C., et al. (2019). Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. OncoTargets and Therapy, 12, 7849-7858. Available at: [Link]
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Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. Available at: [Link]
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Shi, F., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340-3343. Available at: [Link]
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Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence. The Journal of Organic Chemistry, 75(8), 2730-2732. Available at: [Link]
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Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. Available at: [Link]
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Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available at: [Link]
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Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2659. Available at: [Link]
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Caldwell, T. M., et al. (2012). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5057-5061. Available at: [Link]
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Harris, P. A., et al. (2008). Discovery of Pazopanib, a Potent and Selective Multi-targeted Oral Kinase Inhibitor for Tumor Angiogenesis and Growth. Journal of Medicinal Chemistry, 51(15), 4632-4640. Available at: [Link]
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Schöffski, P. (2012). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 17(3), 339-349. Available at: [Link]
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Llop-Guevara, A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119927119. Available at: [Link]
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Menichincheri, M., et al. (2016). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Expert Opinion on Drug Discovery, 11(4), 403-410. Available at: [Link]
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Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). ChemInform Abstract: Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ChemInform, 43(34). Available at: [Link]
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Mayer, A., et al. (2022). Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition. Cellular and Molecular Life Sciences, 79(11), 562. Available at: [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2006(3), 63-68. Available at: [Link]
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Rudolph, J., Jung, K., & Luger, K. (2022). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. [Data set]. In Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. Available at: [Link]
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Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(23), 14036-14061. Available at: [Link]
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Mal, D., & Samanta, S. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1183-1205. Available at: [Link]
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Raut, S. B., et al. (2020). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 10(4), 285-293. Available at: [Link]
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Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(29). Available at: [Link]
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Li, X., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights, 16, 29-45. Available at: [Link]
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Parmar, K., & Panchal, I. (2022). Describes the predicted SAR studies of indazole based derivatives. [Image]. In In-silico Analysis and Molecular Modeling of Tropomycin Receptor Kinase Inhibitors as an Anticancer agents. Available at: [Link]
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Li, X., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights, 16, 29-45. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. Retrieved from [Link]
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Mal, D., & Samanta, S. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. Available at: [Link]
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Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2659. Available at: [Link]
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Sapeta, K., & Kerr, M. A. (2012). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12, 227-332. Available at: [Link]
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Raut, S. B., et al. (2020). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404. Available at: [Link]
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Methodological & Application
Mastering Regioselectivity: A Detailed Guide to the Sonogashira Coupling of 5-bromo-3-iodo-1-THP-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This comprehensive guide provides an in-depth exploration of the Sonogashira coupling reaction applied to the selectively halogenated 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This application note is designed to equip researchers in medicinal chemistry and materials science with the foundational knowledge and practical protocols to successfully synthesize novel disubstituted indazole scaffolds. The inherent reactivity differences between the iodo and bromo substituents on the indazole core allow for a regioselective coupling, a powerful tool for the modular construction of complex molecules.
The indazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The ability to selectively introduce molecular diversity at specific positions is therefore of paramount importance. This guide will delve into the mechanistic underpinnings of the Sonogashira reaction, explain the rationale behind the choice of reagents and conditions, and provide a detailed, step-by-step protocol for achieving high-yielding, selective alkynylation at the C-3 position.
The Strategic Advantage of Dihalogenated Indazoles in Synthesis
The presence of two different halogen atoms on the indazole ring, specifically iodine at the 3-position and bromine at the 5-position, is a deliberate synthetic design. The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reactivity of the halide in this reaction follows the general trend: I > Br > Cl > F.[1][2] This differential reactivity is the cornerstone of the selective functionalization of dihalogenated substrates.[3][4]
By carefully controlling the reaction conditions, it is possible to effect the coupling exclusively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations, such as a Suzuki or Buchwald-Hartwig coupling. This sequential cross-coupling strategy allows for the efficient and controlled introduction of diverse functionalities at two distinct points on the indazole scaffold.[5][6]
The tetrahydropyran (THP) group serves as a robust protecting group for the indazole nitrogen. This is crucial as the unprotected N-H proton is acidic and can interfere with the catalytic cycle, leading to side reactions and reduced yields.[7][8][9] The THP group is stable under the basic conditions of the Sonogashira coupling and can be readily removed under acidic conditions post-coupling if desired.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][10] Understanding these cycles is key to troubleshooting and optimizing the reaction.
// Inter-cycle connection Cu_Acetylide -> Transmetalation [color="#202124", style=dashed, label=" Transfers Acetylide\nto Palladium"];
// Reactants node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Aryl_Halide [label="5-bromo-3-iodo-\n1-THP-1H-indazole"]; Terminal_Alkyne [label="HC≡CR"]; Base [label="Amine Base"];
Aryl_Halide -> OxAdd; Terminal_Alkyne -> Alkyne_Coord; Base -> Deprotonation; } dotedit Figure 1: Simplified diagram of the Sonogashira coupling catalytic cycles.
The Palladium Cycle:
-
Reductive Elimination (Pre-catalyst activation): If a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide, forming a Pd(II) intermediate. This is the step where the selectivity for the C-I bond over the C-Br bond is established.[3]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center, displacing the halide. This is often the rate-determining step.[3]
-
Reductive Elimination: The disubstituted palladium complex undergoes reductive elimination to yield the final alkynylated indazole product and regenerate the active Pd(0) catalyst.[3]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[3]
-
Deprotonation: In the presence of a base (typically an amine), the coordinated alkyne is deprotonated to form a copper acetylide intermediate.[3] This species is then ready for transmetalation to the palladium center.
Experimental Design and Optimization
The successful execution of the Sonogashira coupling on 5-bromo-3-iodo-1-THP-1H-indazole hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of palladium catalyst and its associated ligands is critical for achieving high efficiency and selectivity.
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are commercially available, reliable, and well-documented catalysts for Sonogashira couplings.[1] Pd(II) precatalysts are often more stable to air than Pd(0) catalysts. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst for activating the terminal alkyne.[1] |
| Ligands | Triphenylphosphine (PPh₃) | PPh₃ is a standard ligand that balances stability and reactivity. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands may be required, but for the highly reactive aryl iodide, PPh₃ is generally sufficient.[11] |
| Catalyst Loading | 1-5 mol% Pd, 2-10 mol% CuI | Higher catalyst loadings can be used to drive sluggish reactions to completion, but lower loadings are more cost-effective and environmentally benign.[4][11] |
Solvent and Base
The solvent and base play crucial roles in solubilizing the reactants and facilitating the catalytic cycle.
| Parameter | Recommendation | Rationale |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) | These polar aprotic solvents are excellent at dissolving the organic substrates and the catalyst complex. The choice may depend on the specific alkyne used and the desired reaction temperature. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | The amine base is required to neutralize the hydrogen iodide formed during the reaction and to facilitate the deprotonation of the alkyne in the copper cycle.[1] It can often be used as a co-solvent. |
Reaction Conditions
Temperature and reaction time are key to ensuring complete conversion while minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature to 50 °C | The high reactivity of the C-I bond allows for mild reaction temperatures, which is advantageous for substrates with sensitive functional groups.[1][4] Monitoring the reaction progress by TLC or LC-MS is recommended. |
| Atmosphere | Inert (Nitrogen or Argon) | While some modern protocols are air-tolerant, performing the reaction under an inert atmosphere is good practice to prevent oxidative degradation of the catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).[12][13] |
| Alkyne Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the alkyne is typically used to ensure complete consumption of the limiting indazole substrate. |
Detailed Experimental Protocol
This protocol provides a step-by-step method for the selective Sonogashira coupling of a terminal alkyne with 5-bromo-3-iodo-1-THP-1H-indazole.
// Node styles node_prep [fillcolor="#F1F3F4", fontcolor="#202124"]; node_reaction [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_workup [fillcolor="#FBBC05", fontcolor="#202124"]; node_purification [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_analysis [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow steps Start [shape=ellipse, label="Start", fillcolor="#FFFFFF", style=filled]; Prep_Flask [class="node_prep", label="Prepare Reaction Flask\n(Oven-dried, Inert Atmosphere)"]; Add_Solids [class="node_prep", label="Add Solids:\n5-bromo-3-iodo-1-THP-1H-indazole,\nPdCl₂(PPh₃)₂, CuI"]; Degas [class="node_prep", label="Evacuate and backfill\nwith N₂/Ar (3x)"]; Add_Liquids [class="node_reaction", label="Add Solvents (THF/Et₃N)\nand Terminal Alkyne via Syringe"]; Reaction [class="node_reaction", label="Stir at Room Temperature\n(Monitor by TLC/LC-MS)"]; Workup_Start [class="node_workup", label="Reaction Quench\n(e.g., add water)"]; Extraction [class="node_workup", label="Liquid-Liquid Extraction\n(e.g., EtOAc/Water)"]; Drying [class="node_workup", label="Dry Organic Layer\n(e.g., Na₂SO₄)"]; Concentration [class="node_workup", label="Concentrate in vacuo"]; Purification [class="node_purification", label="Purify via Flash Column\nChromatography"]; Analysis [class="node_analysis", label="Characterize Product\n(NMR, MS, etc.)"]; End [shape=ellipse, label="End", fillcolor="#FFFFFF", style=filled];
// Edges Start -> Prep_Flask; Prep_Flask -> Add_Solids; Add_Solids -> Degas; Degas -> Add_Liquids; Add_Liquids -> Reaction; Reaction -> Workup_Start; Workup_Start -> Extraction; Extraction -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Analysis; Analysis -> End; } dotedit Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.
Materials:
-
5-bromo-3-iodo-1-THP-1H-indazole (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N), freshly distilled
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-iodo-1-THP-1H-indazole, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times.
-
Under a positive pressure of inert gas, add anhydrous THF and triethylamine via syringe. A typical solvent ratio is 3:1 THF:Et₃N.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-3-(alkynyl)-1-THP-1H-indazole.
Troubleshooting and Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst. Ensure the reaction is performed under strictly anaerobic conditions.[11] |
| Low reaction temperature | Gradually increase the temperature to 40-50 °C.[11] | |
| Formation of alkyne homocoupling (Glaser) product | Presence of oxygen | Thoroughly degas the solvents and maintain a positive pressure of inert gas.[12] |
| High catalyst concentration | Reduce the amount of CuI. | |
| Low yield | Impure reagents | Use freshly distilled solvents and high-purity reagents. |
| Inefficient purification | Optimize the column chromatography conditions. | |
| Reaction with the C-Br bond | High temperature or prolonged reaction time | Perform the reaction at room temperature and monitor closely to stop it upon consumption of the starting material. |
Conclusion
The Sonogashira coupling of 5-bromo-3-iodo-1-THP-1H-indazole is a powerful and reliable method for the regioselective synthesis of 3-alkynylindazoles. By leveraging the differential reactivity of the carbon-halogen bonds, this protocol provides a strategic entry point for the creation of diverse molecular libraries for drug discovery and materials science. The mild reaction conditions, good functional group tolerance, and high yields make this a valuable transformation in the synthetic chemist's toolbox. The resulting 5-bromo-3-alkynylindazole is a versatile intermediate, ready for further functionalization at the C-5 position, enabling the rapid assembly of complex and novel molecular architectures.
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
- Witulski, B., Azcon, J. R., Alayrac, C., Arnautu, A., Collot, V., & Rault, S. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(5), 771-784.
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- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).
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Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: A mild and flexible strategy to design 2-aza tryptamines - Lookchem. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-1-THP-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The ability to functionalize the indazole core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl indazoles, which are key intermediates in numerous drug discovery programs.
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 5-bromo-1-THP-indazole derivatives. The tetrahydropyranyl (THP) group serves as a robust protecting group for the indazole nitrogen, ensuring regioselectivity and stability during the cross-coupling reaction. These notes offer detailed protocols, mechanistic insights, and practical guidance for researchers engaged in the synthesis of complex indazole-containing molecules.
The Strategic Importance of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers significant advantages over traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr) or Ullmann condensation. These classical methods often require harsh reaction conditions, exhibit limited substrate scope, and have poor functional group tolerance. In contrast, the palladium-catalyzed approach allows for the coupling of a wide variety of amines with aryl halides under relatively mild conditions, making it an indispensable tool in modern organic synthesis.[2]
The reaction is particularly well-suited for the functionalization of electron-rich and sterically hindered heterocyclic systems like indazoles. The careful selection of the palladium precursor, phosphine ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-1-THP-indazole, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 5-amino-1-THP-indazole derivative is formed via reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.
The choice of ligand is critical in facilitating these steps, particularly the reductive elimination, which is often the rate-determining step. Bulky, electron-rich phosphine ligands are known to accelerate this step and improve the overall efficiency of the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Part 1: Synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
The starting material, 5-bromo-1-THP-indazole, can be prepared in a two-step sequence from commercially available 5-bromo-1H-indazole.
Step 1: Synthesis of 5-bromo-1H-indazole
A common route to 5-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.
Materials:
-
4-bromo-2-methylaniline
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Chloroform
-
Concentrated hydrochloric acid
-
50% Sodium hydroxide solution
-
Ethyl acetate
-
Heptane
-
Magnesium sulfate
Procedure:
-
To a solution of 4-bromo-2-methylaniline in chloroform, add acetic anhydride at a temperature below 40 °C.
-
After stirring, add potassium acetate and isoamyl nitrite.
-
Reflux the mixture for approximately 20 hours.
-
Cool the reaction and remove the volatiles under reduced pressure.
-
Add water and distill azeotropically to remove remaining volatiles.
-
To the residue, add water and concentrated hydrochloric acid and heat to 50-55 °C.
-
Cool the solution and basify with 50% sodium hydroxide solution to pH 11.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate and slurry the resulting solid in heptane.
-
Filter and dry the solid under vacuum to yield 5-bromo-1H-indazole.
Step 2: THP Protection of 5-bromo-1H-indazole
The protection of the indazole nitrogen with a THP group is typically achieved under acidic conditions.
Materials:
-
5-bromo-1H-indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-bromo-1H-indazole in dichloromethane.
-
Add a catalytic amount of p-TSA or PPTS.
-
Add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[3]
Part 2: Buchwald-Hartwig Amination of 5-bromo-1-THP-indazole
This protocol provides a general procedure for the coupling of 5-bromo-1-THP-indazole with a primary or secondary amine. The choice of ligand is crucial, with bulky biarylphosphine ligands such as tBuXPhos and XPhos being particularly effective for the amination of indazoles.[4]
Materials:
-
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like tBuXPhos Pd G3[3]
-
tBuXPhos or XPhos ligand
-
Sodium tert-butoxide (NaOt-Bu) or another suitable base (e.g., LHMDS, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., tBuXPhos, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and 5-bromo-1-THP-indazole (1.0 equivalent).
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M.
-
Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at a temperature between 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 5-amino-1-THP-indazole derivative.
Part 3: Deprotection of the THP Group
The final step is the removal of the THP protecting group to yield the desired N-substituted 5-amino-1H-indazole. This is typically achieved under acidic conditions.
Materials:
-
N-substituted 5-amino-1-THP-indazole derivative
-
Acidic solution (e.g., HCl in methanol, p-toluenesulfonic acid in isopropanol)
-
Organic solvent (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-substituted 5-amino-1-THP-indazole derivative in a suitable solvent such as methanol or isopropanol.
-
Add the acidic solution (e.g., a solution of HCl in methanol or a catalytic amount of p-toluenesulfonic acid).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final N-substituted 5-amino-1H-indazole.[5]
Data Presentation: Key Reaction Parameters
The following table summarizes key parameters and considerations for optimizing the Buchwald-Hartwig amination of 5-bromo-1-THP-indazole derivatives.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, tBuXPhos Pd G3, XPhos Pd G3 | Pre-catalysts like G3 palladacycles offer improved stability, ease of handling, and often lead to more reproducible results.[3] |
| Ligand | tBuXPhos, XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are generally preferred for amination of heteroaryl halides as they promote efficient reductive elimination.[4] tBuXPhos has been specifically noted for its effectiveness with indazoles. |
| Base | NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. The choice of base can influence the reaction rate and substrate compatibility. Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for base-sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used and offer good solubility for the reagents. |
| Temperature | 80 - 110 °C | The optimal temperature will depend on the reactivity of the specific amine and the catalyst system employed. Higher temperatures may be required for less reactive amines. |
| Amine Substrate | Primary and secondary alkyl and aryl amines | The reaction is generally tolerant of a wide range of amines. Sterically hindered amines may require more forcing conditions or a more active catalyst system. |
Troubleshooting Common Issues
Caption: A decision-making workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.
Conclusion
The Buchwald-Hartwig amination of 5-bromo-1-THP-indazole derivatives is a highly effective and versatile method for the synthesis of a diverse range of N-substituted 5-aminoindazoles. The success of this transformation relies on the careful selection of the palladium catalyst, phosphine ligand, base, and reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful synthetic tool in their drug discovery and development efforts. The strategic use of the THP protecting group allows for regioselective amination, and its straightforward removal provides access to the final target compounds. With a systematic approach to optimization and troubleshooting, the Buchwald-Hartwig amination can be a reliable and high-yielding method for the construction of valuable indazole-based molecules.
References
-
Huang, X.; Anderson, K. W.; Zim, D.; Jiang, L.; Klapars, A.; Buchwald, S. L. (2003). "Expanding Pd-Catalyzed C-N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions". J. Am. Chem. Soc. 125 (22): 6653–6655. [Link]
-
Surry, D. S.; Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination". Angew. Chem. Int. Ed. 47 (34): 6338–6361. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. (2010). "A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions". J. Am. Chem. Soc. 132 (40): 14073–14075. [Link]
-
Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides". Acc. Chem. Res. 41 (11): 1534–1544. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Zhan, B.-G.; Thompson, A. (2004). "A mild and efficient THP protection of indazoles and benzyl alcohols in water". Green Chem. 6: 443-445. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Le, T. N.; et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides". Org. Lett. 16 (3): 892–895. [Link]
-
Lejava, A.; et al. (2024). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders". ACS Med. Chem. Lett. [Link]
-
Surry, D. S.; Buchwald, S. L. (2011). "Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide". Chem. Sci. 2: 27-50. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Comprehensive Guide to Methodologies and Protocols
Abstract
The tetrahydropyranyl (THP) group is a commonly employed protecting group for the nitrogen atom of indazoles in multistep organic synthesis, prized for its stability under a range of non-acidic conditions and its facile removal under acidic treatment. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the deprotection of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole to regenerate the parent 1H-indazole. We will explore the underlying mechanistic principles, compare various acidic deprotection protocols, and provide detailed, step-by-step experimental procedures. This guide aims to equip researchers with the necessary knowledge to select and execute the optimal deprotection strategy for their specific synthetic needs, ensuring high yields and purity of the final product.
Introduction: The Role of the THP Group in Indazole Synthesis
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The synthesis of complex indazole-containing molecules often necessitates the protection of the N-H group to prevent unwanted side reactions during subsequent synthetic transformations. The tetrahydropyranyl (THP) group serves as an excellent choice for this purpose. It is introduced by the acid-catalyzed reaction of the indazole with 3,4-dihydro-2H-pyran (DHP). The resulting 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is stable to a variety of reagents, including organometallics, hydrides, and strong bases.
The key advantage of the THP group lies in its acid lability, allowing for its selective removal at a desired stage of the synthesis to unmask the N-H functionality for further reactions or to yield the final target molecule. This document provides a detailed exploration of the deprotection of the THP group from the indazole nitrogen.
Mechanism of Acid-Catalyzed THP Deprotection
The deprotection of the THP group from the indazole nitrogen proceeds via an acid-catalyzed hydrolysis of the N,O-acetal linkage. The generally accepted mechanism is as follows:
-
Protonation: The reaction is initiated by the protonation of the oxygen atom of the tetrahydropyran ring by an acid catalyst. This protonation makes the C-O bond more susceptible to cleavage.
-
Cleavage and Formation of a Carbocation: The protonated intermediate undergoes cleavage of the C-O bond, leading to the formation of the free 1H-indazole and a resonance-stabilized oxocarbenium ion derived from the tetrahydropyran ring.
-
Nucleophilic Quenching: The oxocarbenium ion is then quenched by a nucleophile present in the reaction mixture, which is typically the solvent (e.g., water or an alcohol), to form a hemiacetal or an acetal, respectively. In the presence of water, this ultimately leads to the formation of 5-hydroxypentanal.
Figure 1: Mechanism of acid-catalyzed THP deprotection.
Comparative Overview of Deprotection Protocols
The choice of the deprotection method depends on the overall synthetic route and the presence of other acid-sensitive functional groups in the molecule. Below is a comparison of commonly employed acidic conditions.
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂ (rt) | Strong acid, fast reaction times, volatile and easily removed. | Harsh conditions may not be suitable for sensitive substrates. |
| Hydrochloric Acid (HCl) | HCl in MeOH or THF/H₂O | Readily available, effective for robust substrates. | Non-volatile, requires aqueous workup, may cause side reactions. |
| p-Toluenesulfonic Acid (p-TsOH) | p-TsOH in MeOH or EtOH (rt to reflux) | Milder than TFA and HCl, crystalline and easy to handle. | May require elevated temperatures and longer reaction times. |
| Pyridinium p-toluenesulfonate (PPTS) | PPTS in EtOH (reflux) | Mildly acidic, suitable for acid-sensitive substrates. | Generally requires heating and longer reaction times. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane
This protocol is adapted from a procedure described for a substituted 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivative and is suitable for substrates that can tolerate strong acidic conditions.
Materials:
-
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in dichloromethane (10-20 mL per gram of substrate).
-
To the stirred solution at room temperature, slowly add trifluoroacetic acid (2.0-5.0 eq).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 1H-indazole.
-
Purify the crude product by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol
This method employs a milder acid and is a good alternative for substrates that may be sensitive to stronger acids like TFA.
Materials:
-
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Add p-toluenesulfonic acid monohydrate (0.1-0.5 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. If the reaction is slow at room temperature, it can be gently heated to 40-50 °C. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Figure 2: General experimental workflow for THP deprotection.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of acid catalyst, raising the reaction temperature, or extending the reaction time.
-
Side Reactions: The indazole ring is generally stable to the acidic conditions described. However, for substrates with other acid-labile functional groups, milder conditions (e.g., PPTS in ethanol) should be screened first.
-
Purification: The byproduct, 5-hydroxypentanal, and its derivatives are generally water-soluble and can be effectively removed during the aqueous workup. However, if purification proves challenging, column chromatography is recommended.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol and ethanol can participate in the reaction by trapping the oxocarbenium ion, which can sometimes facilitate the deprotection.
Conclusion
The deprotection of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical step in many synthetic routes. The selection of the appropriate acidic conditions is paramount to achieving high yields and purity of the desired 1H-indazole product. This application note has provided a comprehensive overview of the deprotection mechanism, a comparison of common protocols, and detailed experimental procedures to guide researchers in this important transformation. By understanding the principles and methodologies outlined herein, scientists can confidently and efficiently deprotect THP-protected indazoles, advancing their research and development efforts.
References
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]
-
Protection and Deprotection. CEM Corporation. [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. ResearchGate. [Link]
-
Scheme 5. Thp protection of the hydroxyl group of Tyr. ResearchGate. [Link]
-
Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. ResearchGate. [Link]
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme. [Link]
-
What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Chemistry Stack Exchange. [Link]
-
Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. OUCI. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
- WO2006048745A1 - Methods for preparing indazole compounds.
Application Note: A Robust HPLC Purification Method for 5-bromo-3-iodo-1-THP-1H-indazole
Abstract
This application note presents a detailed, optimized, and validated High-Performance Liquid Chromatography (HPLC) method for the purification of 5-bromo-3-iodo-1-THP-1H-indazole, a key halogenated intermediate in pharmaceutical synthesis.[1] The protocol is designed for researchers and drug development professionals requiring high-purity material for subsequent synthetic steps or biological screening. We elucidate the rationale behind the methodological choices, from chromatography mode to stationary and mobile phase selection, ensuring a robust and reproducible separation. The described reverse-phase method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with 0.1% formic acid, providing excellent resolution of the target compound from common process-related impurities.
Introduction and Methodological Rationale
5-bromo-3-iodo-1-THP-1H-indazole is a heterocyclic compound whose structural complexity and functional group arrangement are pivotal for its role as a building block in the development of therapeutic agents.[1] The purity of such intermediates is paramount, as residual starting materials, by-products, or dehalogenated species can lead to significant complications in subsequent reactions and impact the safety and efficacy profile of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of pharmaceutical intermediates, offering high resolution and efficiency.[2] The development of a successful purification method hinges on a systematic understanding of the analyte's physicochemical properties.
Causality Behind Experimental Design
The logical framework for developing this purification protocol is outlined below. This systematic approach ensures the final method is both effective and scientifically sound.
Caption: Logical workflow for HPLC method development.
-
Chromatography Mode: The presence of the bulky, non-polar tetrahydropyranyl (THP) protecting group, in addition to the bromo and iodo substituents, imparts significant hydrophobic character to the molecule. Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable purification mode, as it separates compounds based on their hydrophobicity.[3]
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is the logical first choice. Its long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention of the non-polar analyte and allowing for effective separation from more polar impurities, such as any unreacted, unprotected 5-bromo-3-iodo-1H-indazole.[4][5] The use of columns packed with high-purity silica is critical to minimize undesirable secondary interactions.[5]
-
Mobile Phase: A binary system of water and acetonitrile (ACN) is selected. ACN is an excellent solvent for aromatic and heterocyclic compounds and typically provides lower backpressure and better peak shape compared to methanol for such analytes.[6] To ensure sharp, symmetrical peaks, 0.1% formic acid (FA) is added to both solvents. This acidic modifier protonates free silanol groups on the silica surface, preventing ionic interactions that cause peak tailing.[7] It also ensures the analyte, which has basic nitrogen atoms, remains in a consistent protonation state.
-
Detection: The indazole ring system contains a strong chromophore. Based on UV spectra of similar indazole derivatives, strong absorbance is expected in the 220-300 nm range.[8][9][10] A detection wavelength of 254 nm is chosen as it provides excellent sensitivity for most aromatic compounds and is a standard wavelength available on most UV detectors.[11]
Materials and Instrumentation
This section details the necessary equipment, chemicals, and consumables for the successful execution of the purification protocol.
| Category | Item | Specifications |
| Instrumentation | Preparative HPLC System | Quaternary pump, autosampler/manual injector, column oven, UV-Vis detector, fraction collector |
| Analytical HPLC System | For purity analysis (UPLC or HPLC) | |
| Solvent Evaporator | Rotary evaporator or centrifugal vacuum concentrator | |
| Chemicals | Crude 5-bromo-3-iodo-1-THP-1H-indazole | Synthesized in-house or commercially sourced |
| Acetonitrile (ACN) | HPLC Grade or higher | |
| Water | Deionized (DI) or Milli-Q grade | |
| Formic Acid (FA) | LC-MS Grade or equivalent | |
| Methanol (MeOH) | HPLC Grade (for sample dissolution) | |
| Consumables | Preparative HPLC Column | C18, 5-10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm) |
| Analytical HPLC Column | C18, <5 µm particle size (e.g., 150 x 4.6 mm) | |
| Syringe Filters | 0.22 or 0.45 µm, compatible with organic solvents | |
| Vials and Collection Tubes | Appropriate for injection and fraction collection |
Detailed Experimental Protocols
The purification process is a sequential workflow, starting from sample preparation and culminating in the isolation of the pure compound. This protocol is designed to be self-validating by incorporating a final purity assessment step.
Caption: Step-by-step workflow for HPLC purification and validation.
Step 1: Mobile Phase and Sample Preparation
-
Mobile Phase A: In a suitable container, add 999 mL of HPLC-grade water and 1 mL of formic acid (0.1% v/v). Mix thoroughly and degas.
-
Mobile Phase B: In a separate container, add 999 mL of HPLC-grade acetonitrile and 1 mL of formic acid (0.1% v/v). Mix thoroughly and degas.
-
Sample Preparation: Dissolve the crude 5-bromo-3-iodo-1-THP-1H-indazole in a minimal amount of methanol to achieve a concentrated stock solution (e.g., 50-100 mg/mL). Ensure the sample is fully dissolved. Using a solvent stronger than the initial mobile phase conditions helps prevent sample precipitation upon injection. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Step 2: Preparative HPLC Purification
-
Install the preparative C18 column into the HPLC system.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes or until a stable baseline is achieved.
-
Set the detector to monitor at a wavelength of 254 nm.
-
Inject the prepared sample onto the column.
-
Run the gradient program as detailed in the table below.
-
Collect fractions corresponding to the main peak, avoiding the fronting and tailing edges to maximize purity.
Optimized Preparative HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Curve |
|---|---|---|---|---|
| 0.0 | 20.0 | 40 | 60 | Linear |
| 2.0 | 20.0 | 40 | 60 | Linear |
| 15.0 | 20.0 | 5 | 95 | Linear |
| 18.0 | 20.0 | 5 | 95 | Linear |
| 18.1 | 20.0 | 40 | 60 | Linear |
| 22.0 | 20.0 | 40 | 60 | Linear |
Note: The initial hold at 60% ACN is chosen based on the high non-polarity of the THP-protected compound. This may need to be adjusted based on preliminary analytical scouting runs. The gradient is designed to first elute any more polar impurities before ramping up to elute the target compound, followed by a high-organic wash to clean the column.
Step 3: Post-Purification Analysis and Isolation
-
Purity Assessment: Before combining fractions, analyze a small aliquot (5-10 µL) from the key fractions (e.g., apex and sides of the main peak) using an analytical HPLC system. This validation step confirms the purity of each fraction.[12][13]
-
Fraction Pooling: Based on the analytical results, pool the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Combine the pure fractions into a round-bottom flask and remove the acetonitrile/water solvent using a rotary evaporator.
-
Final Product: The resulting solid or oil is the purified 5-bromo-3-iodo-1-THP-1H-indazole. Dry the material under high vacuum to remove residual solvents.
Purity Assessment of Collected Fractions (Example Data)
| Fraction ID | Retention Time (min) | Peak Area % at 254 nm | Status |
|---|---|---|---|
| F5 (Leading Edge) | 10.2 | 97.5% | Discard or re-process |
| F6 (Apex) | 10.3 | 99.8% | Pool |
| F7 (Apex) | 10.3 | 99.9% | Pool |
| F8 (Tailing Edge) | 10.4 | 98.2% | Pool or discard |
Troubleshooting and Method Robustness
-
Peak Tailing: If significant tailing is observed for the main peak, it may indicate secondary interactions with the stationary phase.[14] While the use of 0.1% FA is intended to prevent this, increasing the acid concentration slightly (e.g., to 0.2%) or ensuring the use of a high-purity, end-capped C18 column can mitigate this issue.[7]
-
Peak Fronting: This is often a sign of column overloading or poor sample solubility in the mobile phase.[15] To resolve this, reduce the injection volume or mass of the crude sample, or ensure the sample is fully dissolved in a minimal amount of a suitable solvent before injection.
-
Poor Resolution: If separation from a close-eluting impurity is insufficient, flattening the gradient around the elution time of the target compound (e.g., reducing the rate of change of %B) will increase the resolution between peaks.[15]
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the purification of 5-bromo-3-iodo-1-THP-1H-indazole. The systematic approach, grounded in the fundamental principles of chromatography, ensures high purity of the final compound. By explaining the rationale behind each parameter and including a self-validating analytical step, this protocol empowers researchers to reliably isolate this important pharmaceutical intermediate, facilitating advancements in drug discovery and development.
References
-
ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Image]. Retrieved from [Link]
-
Hu, L. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Andrade, J. M., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Lee, K. R., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1179-84. Retrieved from [Link]
-
Chen, C. H., et al. (2018). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Retrieved from [Link]
-
Keeffe, J. R., et al. (2019). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV spectrum of 10 -3 M indazole 3 in 1,2-dichloroethane. [Image]. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-2H-indazole. NIST WebBook. Retrieved from [Link]
-
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link] (Placeholder URL, as actual video content can vary. The citation reflects the general availability of such guides on the platform).
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Image]. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Dolan, J. W. (2018). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Retrieved from [Link]
-
A2Z Chemical. (n.d.). 5-Bromo-3-iodo-1H-indazole. Retrieved from [Link]
-
ChemBK. (2024, January 2). 1H-Indazole, 5-broMo-3-iodo--. Retrieved from [Link]
-
MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Instrumental set-up for normal-phase HPLC with on-line detection of radical-scavenging compounds. Retrieved from [Link]
-
MDPI. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
-
Phenomenex. (n.d.). Column Protection Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2021, January 3). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Retrieved from [Link]
-
ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
SIELC Technologies. (n.d.). Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
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- 15. youtube.com [youtube.com]
Application Note & Protocol: A Scalable Synthesis of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Executive Summary & Strategic Importance
The indazole scaffold is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including potent kinase inhibitors for oncology.[1][2] Specifically, the 5-bromo-3-iodo-1H-indazole motif offers two distinct and orthogonally reactive halogenated sites. This differential reactivity is of paramount strategic importance, enabling sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the efficient construction of complex molecular architectures.
However, the acidic N-H proton of the indazole ring can interfere with these organometallic transformations. Therefore, protection of the nitrogen atom is crucial. The tetrahydropyranyl (THP) group is an ideal choice for a protecting group in this context due to its stability under basic and nucleophilic conditions commonly employed in cross-coupling, and its facile removal under mild acidic conditions.
This document provides a comprehensive, field-tested guide for the large-scale synthesis of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, starting from the commercially available 5-bromo-1H-indazole. The protocol is designed for scalability, emphasizing procedural robustness, safety, and high-yield purification via crystallization, minimizing the need for chromatographic separation.
Overall Synthetic Strategy
The synthesis is executed in a two-step sequence starting from 5-bromo-1H-indazole. The first step is a regioselective iodination at the C3 position, followed by the protection of the N1 position with a THP group.
Figure 1: High-level workflow for the synthesis of the target compound.
Step 1: Regioselective C3-Iodination of 5-Bromo-1H-indazole
Mechanistic Rationale & Expertise
The C3 position of the indazole ring is the most acidic carbon-bound proton. In the presence of a strong base such as potassium hydroxide (KOH), the N1 proton is first abstracted, forming the indazolide anion. This anion exists in equilibrium with a tautomer where the negative charge is delocalized onto C3, making it a potent nucleophile. Subsequent reaction with an electrophilic iodine source, such as molecular iodine (I₂), results in highly regioselective iodination at this C3 position. Dimethylformamide (DMF) is an excellent solvent for this transformation as it readily dissolves both the indazole starting material and the inorganic base, facilitating a homogenous reaction mixture.
Figure 2: Simplified mechanism of base-mediated C3 iodination.
Large-Scale Protocol (100 g Scale)
Safety First: This procedure involves corrosive bases and halogenated compounds. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.[3][4][5]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| 5-Bromo-1H-indazole | 197.02 | 100.0 g | 0.508 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 57.0 g | 1.016 | 2.0 |
| Iodine (I₂) | 253.81 | 193.3 g | 0.762 | 1.5 |
| Dimethylformamide (DMF) | - | 1.0 L | - | - |
| Deionized Water | - | 2.0 L | - | - |
| Sat. Sodium Thiosulfate | - | ~200 mL | - | - |
Procedure:
-
Setup: Equip a 3 L, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution: Charge the flask with 5-bromo-1H-indazole (100.0 g) and dimethylformamide (1.0 L). Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Carefully add potassium hydroxide pellets (57.0 g) to the solution in portions. A slight exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary. Stir for 30 minutes.
-
Iodination: In a separate beaker, dissolve iodine (193.3 g) in a minimal amount of DMF (~150 mL). Add this iodine solution dropwise to the reaction mixture over a period of 1 hour. The internal temperature should be maintained between 20-25°C.
-
Reaction Monitoring: After the addition is complete, allow the dark mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup & Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a separate large beaker containing 2.0 L of vigorously stirred ice-cold deionized water. A solid precipitate will form.
-
Quenching: Add saturated sodium thiosulfate solution dropwise to the slurry until the dark iodine color dissipates, resulting in an off-white or pale yellow solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove residual DMF and salts.
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.
Expected Results & Characterization
-
Yield: 150-160 g (91-97%)
-
Appearance: Off-white to pale yellow solid.
-
CAS Number: 459133-66-5[6]
-
Molecular Formula: C₇H₄BrIN₂[6]
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.62 (s, 1H), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H).[7]
-
MS (ESI): m/z 322.9 [M+H]⁺.[7]
Step 2: N1-Protection with Tetrahydropyran (THP)
Mechanistic Rationale & Expertise
The protection of the indazole N1-H is achieved via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). The acid catalyst (p-toluenesulfonic acid, p-TsOH) protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the nucleophilic N1 of the indazole, forming the N-THP bond. This reaction is reversible, which is why anhydrous conditions are preferred to drive the reaction to completion. Tetrahydrofuran (THF) is a suitable solvent as it is aprotic and readily dissolves the starting materials.
Large-Scale Protocol (150 g Scale)
Safety First: 3,4-Dihydro-2H-pyran has a low boiling point and is flammable. p-TsOH is corrosive. Handle both with care in a fume hood, away from ignition sources.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| 5-Bromo-3-iodo-1H-indazole | 322.92 | 150.0 g | 0.464 | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 58.6 g (66 mL) | 0.697 | 1.5 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.8 g | 0.0046 | 0.01 |
| Tetrahydrofuran (THF), anhydrous | - | 1.5 L | - | - |
| Saturated Sodium Bicarbonate | - | 500 mL | - | - |
| Brine | - | 500 mL | - | - |
| Hexanes | - | ~1.0 L | - | - |
Procedure:
-
Setup: In a dry 3 L flask under a nitrogen atmosphere, suspend 5-bromo-3-iodo-1H-indazole (150.0 g) in anhydrous THF (1.5 L).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.8 g).
-
DHP Addition: Add 3,4-dihydro-2H-pyran (66 mL) dropwise over 20 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The suspension should become a clear, homogeneous solution. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Quenching: Once complete, quench the reaction by adding saturated sodium bicarbonate solution (500 mL) and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. The product is in the organic (top) layer. Wash the organic layer with brine (500 mL).
-
Solvent Exchange & Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a thick oil or residue. Add hexanes (~1.0 L) to the residue and stir vigorously. The product should precipitate/crystallize out of solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold hexanes (2 x 200 mL), and dry in a vacuum oven at 40°C.
Expected Results & Characterization
-
Yield: 175-185 g (92-97%)
-
Appearance: White to off-white crystalline solid.
-
CAS Number: 1380917-35-0[8]
-
Molecular Formula: C₁₂H₁₂BrIN₂O
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the THP group (multiplets from ~1.6-2.1 ppm and ~3.7-4.1 ppm) and a downfield shift of the indazole aromatic protons compared to the unprotected intermediate.
-
MS (ESI): m/z 406.9/408.9 (Br isotope pattern) [M+H]⁺.
Troubleshooting & Field Insights
| Issue | Probable Cause | Recommended Solution |
| Step 1: Incomplete Iodination | Insufficient base or iodine; reaction time too short. | Add an additional 0.2 eq of KOH and 0.2 eq of I₂ and stir for another 1-2 hours. Ensure the reaction is monitored to completion before workup. |
| Step 1: Dark, Tarry Product | Impure starting material or side reactions. | Ensure the quench with sodium thiosulfate is complete. The product can be further purified by recrystallization from an ethanol/water mixture if needed. |
| Step 2: Incomplete Protection | Inactive catalyst (p-TsOH may be wet); insufficient DHP. | Use fresh, anhydrous p-TsOH. Add an additional 0.2 eq of DHP and stir for another hour. Ensure anhydrous conditions are maintained. |
| Step 2: Product Oiling Out | The product is highly soluble in the residual THF during crystallization. | Ensure THF is thoroughly removed under vacuum before adding hexanes. If it still oils out, scratch the flask or add a seed crystal to induce crystallization. |
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- Pathways for the synthesis of indazole derivatives. (n.d.).
- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv
- Iodine−Bromine Solution, Hanus 1. (2003). UCSB Nanofab Wiki.
- Procedure. (n.d.).
- Synthesis of 1H‐indazole derivatives. (n.d.).
- SAFETY DATA SHEET - Iodine Bromide. (2009). Fisher Scientific.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand.
- Safety Data Sheet: Iodine solution. (n.d.). Carl ROTH.
- SDS- Iodine Solution. (n.d.).
- 5-Bromo-3-iodo-1H-indazole. (n.d.). AOBChem.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- This compound. (n.d.). ChemicalBook.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Procedure [chem.fsu.edu]
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- 6. aobchem.com [aobchem.com]
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- 8. This compound CAS#: 1380917-35-0 [m.chemicalbook.com]
Application Note & Protocols: The Strategic Use of 5-bromo-3-iodo-1-THP-1H-indazole in Fragment-Based Drug Discovery
Abstract & Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying lead compounds in modern medicinal chemistry. The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target. These initial hits are then optimized and grown into potent, drug-like molecules. The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.
This document provides a detailed guide to the application of 5-bromo-3-iodo-1-THP-1H-indazole , a purpose-built fragment designed for strategic FBDD. The indazole core is a prevalent scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein targets. The unique value of this fragment lies in its dual halogenation at the 3- and 5-positions. The iodine and bromine atoms provide distinct, orthogonal vectors for subsequent chemical elaboration, enabling rapid and targeted exploration of chemical space around the initial fragment hit. The tetrahydropyran (THP) group protects the N1 position of the indazole, preventing non-specific interactions and ensuring a defined binding orientation, while being readily removable during chemical synthesis.
This guide will cover the fragment's properties, provide a conceptual workflow for its use, and detail experimental protocols for primary crystallographic screening and secondary biophysical validation.
Physicochemical Properties & Rationale
The utility of a fragment is directly tied to its physicochemical properties, which must adhere to the "Rule of Three" to ensure high ligand efficiency and solubility.
| Property | Value | Rationale for FBDD |
| Molecular Weight | 423.08 g/mol | Slightly exceeds the typical Rule of Three (<300 Da), but is justified by its dual-vector complexity, offering more immediate synthetic utility. |
| Formula | C₁₂H₁₂BrIN₂O | - |
| cLogP | ~3.5-4.0 | An acceptable lipophilicity for initial screening, balancing solubility with the potential for hydrophobic interactions. |
| Heavy Atom Count | 17 | Provides sufficient complexity for specific binding without being overly large. |
| Hydrogen Bond Donors | 0 (N-H protected) | The THP group removes the N-H donor, reducing off-target interactions and simplifying the initial binding hypothesis. |
| Hydrogen Bond Acceptors | 2 (Indazole Nitrogens) | The two nitrogen atoms in the indazole ring are key interaction points, often mimicking the hinge-binding motifs seen in kinase inhibitors. |
| Solubility | High in DMSO | Ensures compatibility with standard screening library preparation protocols. Aqueous solubility must be determined for specific buffer conditions. |
Conceptual Workflow in FBDD
The primary application of 5-bromo-3-iodo-1-THP-1H-indazole is in the initial hit identification and subsequent hit-to-lead optimization phases of an FBDD campaign. The workflow leverages the unique chemical handles of the fragment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-3-iodo-1-THP-1H-indazole
Welcome to the technical support guide for the synthesis of 5-bromo-3-iodo-1-THP-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Q1: My reaction shows low conversion, and I've recovered a significant amount of the 5-bromo-1-THP-1H-indazole starting material. What went wrong?
Answer: This is a common issue that typically points to inefficient deprotonation at the C-3 position of the indazole ring. The root cause is almost always related to the integrity and stoichiometry of the organolithium reagent or the presence of trace electrophiles.
Possible Causes & Solutions:
-
Deactivated n-Butyllithium (n-BuLi): n-BuLi is a highly reactive organometallic reagent that is extremely sensitive to moisture and air.[1][2] Exposure to atmospheric water or residual moisture in the solvent (THF) or glassware will rapidly quench the reagent, reducing the effective molarity.
-
Solution: Always use freshly titrated or newly purchased, high-quality n-BuLi. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Solvents like THF must be anhydrous, preferably distilled from a suitable drying agent like sodium/benzophenone.
-
-
Inaccurate Stoichiometry: Using an insufficient amount of n-BuLi will naturally lead to incomplete deprotonation.
-
Solution: Titrate your n-BuLi solution before use to determine its precise molarity. It is common practice to use a slight excess (1.1-1.2 equivalents) to compensate for any minor quenching.
-
-
Reaction Temperature Too High: While the lithiation itself is fast, adding n-BuLi at temperatures significantly above -78 °C can promote side reactions with the THF solvent, consuming the base.[1]
-
Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is standard) during the addition of n-BuLi and the subsequent stirring period before adding the iodine solution.
-
Q2: I've successfully formed the product, but my NMR analysis shows a significant amount of 5-bromo-3-iodo-1H-indazole, the deprotected analog. How can I prevent this?
Answer: The presence of the N-H indazole byproduct indicates the cleavage of the tetrahydropyranyl (THP) protecting group. The THP group is an acetal, which is known to be highly labile under acidic conditions.[3][4]
Possible Causes & Solutions:
-
Acidic Workup Conditions: The most common cause is quenching the reaction with a protic source that is acidic or becomes acidic upon hydrolysis. Saturated aqueous ammonium chloride (NH₄Cl), a frequent choice for quenching organometallic reactions, is slightly acidic and can catalyze THP cleavage.
-
Solution: Quench the reaction at low temperature (-78 °C) with a non-acidic or basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or even just water followed by a basic wash during the extraction phase is a much safer alternative.
-
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause the deprotection of sensitive groups during column chromatography.
-
Solution: If you observe deprotection during purification, neutralize the silica gel before use. This can be done by preparing the slurry in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), and then packing the column with this mixture.
-
Q3: My mass spectrometry results indicate the presence of an isomer with the same mass as my product. What is the likely structure and how did it form?
Answer: The most probable isomeric byproduct is 5-iodo-3-bromo-1-THP-1H-indazole . This impurity arises from a competitive side reaction known as halogen-metal exchange.[5] Instead of abstracting the C-3 proton, the n-BuLi can swap with the bromine atom at the C-5 position. The resulting C-5 lithiated species is then quenched by iodine.
Possible Causes & Solutions:
-
Elevated Reaction Temperature: Halogen-metal exchange becomes more competitive with proton abstraction at higher temperatures. The deprotonation at C-3 is generally a faster, kinetically favored process at low temperatures.
-
Solution: The most critical parameter to control is temperature. Ensure the reaction is maintained at or below -78 °C throughout the lithiation step. Add the n-BuLi dropwise to prevent localized warming.
-
-
Prolonged Reaction Time: Allowing the lithiated intermediate to stir for an extended period before adding iodine can sometimes allow for equilibration or side reactions to occur.
-
Solution: While a short stirring time (30-60 minutes) after n-BuLi addition is necessary to ensure complete deprotonation, avoid unnecessarily long reaction times before quenching with iodine.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the THP protecting group, and what are its main advantages and disadvantages?
Answer: The tetrahydropyranyl (THP) group protects the acidic N-H proton of the indazole ring. This is crucial because n-BuLi would otherwise deprotonate the nitrogen instead of the C-3 carbon.
-
Advantages: The THP group is inexpensive to install and, most importantly, is stable under the strongly basic and nucleophilic conditions of the lithiation reaction.[6][7]
-
Disadvantages: Its primary weakness is its lability to acid, which requires careful control of workup and purification conditions as discussed in Troubleshooting Q2.[4] It also introduces a new stereocenter, which can complicate NMR analysis, though this is often not a major issue for characterization.[7]
Q2: Why is it critical to perform the lithiation at -78 °C?
Answer: Maintaining a temperature of -78 °C is vital for three main reasons:
-
To Maximize Regioselectivity: It favors the desired kinetic deprotonation at C-3 over the competing halogen-metal exchange at C-5.[5]
-
To Prevent Solvent Degradation: At temperatures above -20 °C, n-BuLi can deprotonate the THF solvent, leading to its decomposition via a ring-opening reaction.[1] This consumes the reagent and introduces impurities.
-
To Ensure Stability of the Lithiated Intermediate: Organolithium intermediates are generally more stable at lower temperatures, minimizing decomposition pathways before the electrophile (iodine) is added.
Q3: Can I use a different iodinating agent, such as N-Iodosuccinimide (NIS)?
Answer: In this specific reaction mechanism, which proceeds via a lithiated intermediate, elemental iodine (I₂) is the most suitable electrophile. The lithiated indazole is a potent nucleophile that reacts efficiently with the electrophilic iodine. While NIS is an excellent iodinating agent for electrophilic aromatic substitution on electron-rich arenes,[8] it is not typically used to quench organolithium reagents. Its use could lead to undesired side reactions.
Data Summary of Potential Products & Byproducts
For effective reaction monitoring (e.g., by TLC or LC-MS), it is helpful to know the key species that may be present.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Notes / Potential TLC R_f |
| Desired Product | 5-bromo-3-iodo-1-THP-1H-indazole | 407.11 | Moderately polar. R_f will be higher than the deprotected analog due to the non-polar THP group. |
| Starting Material | 5-bromo-1-THP-1H-indazole | 281.16 | Least polar of the indazole species. Will have the highest R_f. |
| Byproduct 1 (Deprotection) | 5-bromo-3-iodo-1H-indazole | 322.93 | Most polar due to the free N-H group. Will have the lowest R_f on silica gel.[9] |
| Byproduct 2 (Isomer) | 5-iodo-3-bromo-1-THP-1H-indazole | 407.11 | Polarity and R_f will be very similar to the desired product, making separation by column chromatography challenging. |
Experimental Protocol: Synthesis of 5-bromo-3-iodo-1-THP-1H-indazole
Disclaimer: This protocol is a representative example. Researchers should adapt it based on their specific lab conditions and scale.
Materials:
-
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), ~2.5 M in hexanes (1.1 eq)
-
Iodine (I₂) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Add 5-bromo-1-THP-1H-indazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Evacuate and backfill the flask with dry nitrogen gas three times.
-
Add anhydrous THF via syringe to dissolve the starting material (concentration ~0.2 M).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. The solution may change color.
-
Stir the reaction mixture at -78 °C for 45 minutes.
-
In a separate flame-dried flask, dissolve iodine (1.2 eq) in a minimal amount of anhydrous THF.
-
Add the iodine solution to the reaction mixture dropwise via syringe at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-bromo-3-iodo-1-THP-1H-indazole.
Reaction Pathway Visualization
The following diagram illustrates the intended synthetic route and the major potential side reaction pathways discussed in this guide.
Sources
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. Iodination - Common Conditions [commonorganicchemistry.com]
- 9. aobchem.com [aobchem.com]
Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Iodoindazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodoindazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize reaction conditions, troubleshoot common issues, and understand the mechanistic nuances of this powerful C-C bond-forming transformation. The indazole core is a privileged scaffold in modern drug discovery, and its C-3 functionalization via Suzuki coupling is a cornerstone of many synthetic routes.[1][2][3] This document provides field-proven insights and evidence-based protocols to help you navigate the challenges and maximize the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use a 3-iodoindazole instead of a 3-bromo- or 3-chloroindazole for my Suzuki coupling?
A: The choice of halide is fundamentally a trade-off between reactivity and substrate availability/cost. The reactivity of the organohalide in the oxidative addition step—often the rate-determining step in the catalytic cycle—follows the general trend: I > OTf > Br >> Cl .[4]
-
Reactivity: The Carbon-Iodine (C-I) bond is weaker and more polarizable than the C-Br or C-Cl bonds, making it significantly more reactive toward oxidative addition with the Pd(0) catalyst.[5] This translates to milder reaction conditions (lower temperatures, shorter reaction times) and often higher yields, especially for challenging or sterically hindered substrates.
-
Catalyst Choice: While couplings with aryl chlorides often require specialized, highly active (and expensive) catalyst systems with bulky, electron-rich phosphine ligands, 3-iodoindazoles can often be successfully coupled with more common and robust catalysts like Pd(PPh₃)₄.[6][7]
Q2: Is it necessary to protect the N-H group of the indazole ring before performing the Suzuki coupling?
A: This is a critical and substrate-dependent question. The acidic N-H proton of the indazole can potentially interfere with the catalytic cycle in several ways, including side reactions or catalyst inhibition.[7][8]
-
General Recommendation: For many Suzuki-Miyaura arylations, N-protection (e.g., with a Boc group) is recommended to prevent competing N-arylation and ensure reproducible, high yields.[9][10]
-
When Unprotected Might Work: Several studies have shown that C-3 vinylation or even arylation of unprotected 3-iodoindazoles can be successful, particularly under microwave-assisted conditions.[11][12] Success without protection is often influenced by the specific catalyst, base, and electronic properties of the indazole.
-
Key Consideration: If you observe low yields or complex product mixtures, performing the reaction on an N-protected analogue is a primary troubleshooting step. The Boc group is a common choice as it can often be cleaved in situ or during aqueous workup.[10]
Q3: I am setting up this reaction for the first time. What are the typical "go-to" starting conditions?
A: A reliable starting point for the Suzuki coupling of a 3-iodoindazole with an arylboronic acid would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents), often as a 2M aqueous solution.
-
Solvent: 1,4-Dioxane or DME, with a water co-solvent (e.g., 4:1 ratio).[13]
-
Temperature: 80-100 °C, under an inert atmosphere (Argon or Nitrogen).
-
Reagent Stoichiometry: 3-Iodoindazole (1 equiv.) and Boronic Acid (1.2-1.5 equiv.).
These conditions are a robust platform from which to begin optimization. Microwave irradiation can also be an excellent alternative to conventional heating to accelerate the reaction.[7][11][14]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is essential for rational troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][15][16] The base plays a crucial role in activating the boronic acid for the transmetalation step.[17][18][19][20]
Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Guide: From Failed Reactions to High Yields
Issue 1: Low or No Conversion of the 3-Iodoindazole Starting Material
This is the most common failure mode. A systematic approach to diagnosis is key.
Q: My reaction isn't working. Could my palladium catalyst be the problem? A: Yes, catalyst activity is paramount.
-
Causality: The reaction begins when the active Pd(0) species inserts into the C-I bond.[21] If the catalyst is inactive or fails to be reduced from its Pd(II) precatalyst form, the cycle never starts.
-
Solutions & Rationale:
-
Use Fresh Catalyst: Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon exposure to air and moisture. Always use a fresh batch from a reliable supplier.
-
Switch to a Pre-catalyst: Modern pre-catalysts, like the Buchwald G2/G3 pre-catalysts (e.g., XPhos-Pd-G2), are designed to be air- and moisture-stable, generating the active Pd(0) species reliably in situ.[1][3]
-
Employ Bulky, Electron-Rich Ligands: For sterically hindered or electron-rich indazoles, standard ligands like PPh₃ may not be sufficient. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are more electron-rich and bulky.[4][6][22][23] This electronic character facilitates oxidative addition and reductive elimination, accelerating the overall catalytic turnover.[22][23]
-
Q: I've confirmed my catalyst is good, but the reaction is still stalled. Should I change the base? A: Absolutely. The base is not a spectator; it's a critical reagent for activating the boronic acid.[19][24]
-
Causality: The transmetalation step requires the transfer of the organic group from boron to palladium. Boronic acids themselves are poor nucleophiles. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily engages in transmetalation.[17][18]
-
Solutions & Rationale:
-
Strength Matters: If a weaker base like Na₂CO₃ fails, switch to a stronger inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective for challenging couplings.[7][19]
-
Ensure Quality: The base should be finely powdered to maximize surface area and anhydrous (unless using an aqueous system). Clumpy or old base will have poor reactivity.
-
Solubility: The choice of base can also be tied to the solvent system. K₃PO₄, for example, has better solubility in organic solvents compared to carbonates, which can be beneficial in anhydrous reactions.[25]
-
Q: Could my solvent be the issue? A: Yes, solvent quality and choice are critical for success.
-
Causality: The solvent must fully dissolve the reactants and intermediates at the reaction temperature to ensure efficient catalysis. Furthermore, oxygen dissolved in the solvent can oxidize the Pd(0) catalyst to inactive Pd(II) species or promote homocoupling of the boronic acid.[26]
-
Solutions & Rationale:
-
Degas Rigorously: Always use solvents that have been deoxygenated by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes or by freeze-pump-thaw cycles.[25]
-
Use Anhydrous Solvents: While many Suzuki protocols use aqueous base, the organic solvent itself should be anhydrous to prevent unwanted side reactions, such as protodeboronation of the boronic acid.[7]
-
Solvent Screening: If solubility appears to be an issue (e.g., reactants not dissolving or product crashing out prematurely), screen other common Suzuki solvents like Toluene, DMF, or THF.[27][28]
-
Issue 2: My Desired Product is Formed, but with Significant Byproducts
Byproduct formation complicates purification and reduces yield. Identifying the byproduct is the first step to suppression.
Q: I'm seeing a lot of the "de-iodinated" indazole. How do I stop this? A: This side reaction, known as hydrodehalogenation, is common with electron-deficient substrates.[7]
-
Causality: After oxidative addition, the R¹-Pd(II)L₂-X intermediate can undergo a competing reaction where the halide is replaced by a hydride, which then reductively eliminates to give the de-iodinated arene. The hydride source can be trace water, the solvent, or the base.
-
Solutions & Rationale:
-
Ligand Choice: Switching to a more sterically hindered, electron-rich ligand can often suppress this pathway by accelerating the rate of the desired transmetalation and reductive elimination steps.[7]
-
Base Selection: A weaker base may reduce the rate of hydrodehalogenation. For example, if you are using K₃PO₄, consider trying K₂CO₃.[7]
-
Solvent: Ensure your solvent is aprotic and anhydrous. Solvents like THF can sometimes be a hydride source.
-
Q: My mass spec shows a dimer of my boronic acid. What causes this? A: This is the homocoupling byproduct, typically caused by the presence of oxygen.
-
Causality: Oxygen can mediate a palladium-catalyzed oxidative coupling of two molecules of the boronic acid.
-
Solutions & Rationale:
-
Inert Atmosphere: This is a clear sign that your reaction setup is not sufficiently inert. Ensure all reagents are added under a positive pressure of argon or nitrogen, and that the solvent was properly degassed.[26]
-
High-Purity Reagents: Use high-purity boronic acid, as impurities can sometimes promote decomposition and homocoupling.
-
Data-Driven Parameter Selection
To facilitate optimization, the following tables summarize key components for the Suzuki coupling of 3-iodoindazoles.
Table 1: Common Palladium Catalysts & Ligands
| Catalyst/Pre-catalyst | Ligand | Typical Use Case |
|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | General purpose, good for reactive iodides. |
| PdCl₂(dppf) | dppf | Robust, versatile, good for a wide range of substrates.[13] |
| Pd₂(dba)₃ | SPhos / XPhos | Used together for challenging couplings, hindered substrates, or less reactive halides.[24] |
| XPhos-Pd-G3 | XPhos | Air-stable pre-catalyst, excellent for difficult couplings and high turnover.[1][3] |
Table 2: Guide to Base Selection
| Base | Strength | Common Solvents | Notes |
|---|---|---|---|
| Na₂CO₃ / K₂CO₃ | Moderate | Dioxane/H₂O, DME/H₂O | Standard choice, effective for many systems.[16][29] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, THF | More effective than K₂CO₃ for less reactive partners.[4] |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often used in anhydrous conditions; good for hindered couplings.[19][22] |
| KF | Mild | THF, Toluene | Used for substrates with base-sensitive functional groups.[24] |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is a robust starting point for the C-3 arylation of an unprotected 3-iodoindazole, adapted from established literature procedures.[7][11][14]
Materials:
-
3-Iodoindazole (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane (to achieve ~0.1 M concentration)
-
Microwave vial with stir bar
Procedure:
-
To a microwave vial, add the 3-iodoindazole, arylboronic acid, and Pd(PPh₃)₄ catalyst.
-
Add the 1,4-dioxane followed by the 2M aqueous Na₂CO₃ solution.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30-45 minutes. Monitor pressure to ensure it remains within safe limits for the vessel.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-aryl-indazole product.
Logical Troubleshooting Workflow
When a reaction fails, a logical progression of steps can quickly identify the root cause.
Sources
- 1. Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04235B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04235B [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. byjus.com [byjus.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. reddit.com [reddit.com]
- 26. quora.com [quora.com]
- 27. researchgate.net [researchgate.net]
- 28. reddit.com [reddit.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with 5-Bromoindazoles
A Guide for the Synthetic Chemist to Prevent Debromination
Welcome to the technical support center for chemists working with 5-bromoindazoles. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a foundational understanding of the challenges you may face, particularly the pervasive issue of debromination. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical problems encountered in the lab. Our goal is to empower you to move beyond trial-and-error and make informed, mechanistically-driven decisions to ensure the success of your reactions.
Part 1: Understanding the Debromination Problem
Before diving into solutions, it's crucial to understand why 5-bromoindazoles are prone to losing their bromine atom. This side reaction, which replaces the bromine with a hydrogen atom, can occur under various conditions and significantly lower the yield of your desired product.
Frequently Asked Questions (FAQs): The "Why"
Q1: Why is debromination so common with 5-bromoindazoles, especially in cross-coupling reactions?
A: The primary culprit is the acidic N-H proton on the indazole ring.[1] In the presence of a base, this proton can be removed to form an indazolide anion. This process increases the electron density of the entire heterocyclic ring system, which in turn weakens the carbon-bromine (C-Br) bond and makes it more susceptible to cleavage.[1] In palladium-catalyzed reactions, this increased electron density can interfere with the catalytic cycle, promoting pathways that lead to hydrodehalogenation.[1]
Q2: What is the mechanistic pathway for debromination in palladium-catalyzed reactions?
A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can arise from several sources in your reaction, including trace water, alcohol solvents, certain amine bases, or even the degradation of phosphine ligands. Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium center, leading to the formation of the debrominated indazole and regenerating the Pd(0) catalyst.
// Nodes ArPdBr [label="Ar-Pd(II)-Br\n(Oxidative Addition Product)", fillcolor="#F1F3F4"]; PdH [label="Pd-H Species\n(From H⁻ Source)", fillcolor="#FBBC05", fontcolor="#202124"]; ArPdH [label="Ar-Pd(II)-H Intermediate", fillcolor="#F1F3F4"]; ArH [label="Ar-H\n(Debrominated Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd0 [label="Pd(0)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ArPdBr -> ArPdH [label="Reaction with\nHydride Source"]; PdH -> ArPdH; ArPdH -> ArH [label="Reductive\nElimination"]; ArPdH -> Pd0; }
Q3: Are reaction conditions other than cross-coupling also a concern?
A: Absolutely. Strong bases, such as organolithium reagents (e.g., n-BuLi) or Grignard reagents, can promote debromination through different mechanisms. These can include direct halogen-metal exchange followed by quenching with a proton source (even the solvent), or elimination pathways. The inherent instability of the indazole ring to certain strong nucleophiles can also lead to ring-opening, which is another problematic side reaction.[2]
Part 2: The Golden Rule - N-Protection Strategies
The most effective and universally recommended strategy to prevent debromination is to protect the acidic N-H proton.[1] This single step prevents the formation of the electron-rich indazolide anion, thereby stabilizing the C-Br bond and leading to cleaner reactions with higher yields.
Comparative Guide to Common N-Protecting Groups
The choice of protecting group is critical and depends on the stability required for your subsequent steps and the conditions you can tolerate for its final removal.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Features & Considerations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | Strong Acid (TFA, HCl); Specific basic conditions (e.g., NaOMe, Na₂CO₃)[3][4] | Widely used due to moderate stability and versatile removal options. Stable to hydrogenolysis. Can sometimes cleave under Suzuki conditions with microwave heating.[5] |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or Dicyclohexylmethylamine | Fluoride source (e.g., TBAF); Acidic hydrolysis[3] | Very robust protection under a wide range of conditions. Excellent choice for multi-step synthesis involving harsh reagents like organolithiums.[3] |
| Benzyl | Bn | BnBr, NaH or K₂CO₃ | Hydrogenolysis (H₂, Pd/C)[3] | Extremely stable to both acidic and basic conditions. Ideal when subsequent steps involve strong nucleophiles or bases, but incompatible with reactions involving catalytic hydrogenation. |
| Sulfonyl (e.g., Tosyl) | Ts | TsCl, Pyridine or Et₃N | Reductive cleavage (e.g., Mg/MeOH) | Very stable and electron-withdrawing, which can enhance ring stability. However, removal can require harsh conditions.[3] |
Featured Protocols: N-Protection of 5-Bromoindazole
Protocol 2.1: N-Boc Protection
-
Dissolve 5-bromo-1H-indazole (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary. (Note: This procedure typically yields a mixture of N-1 and N-2 protected isomers, which can often be separated by chromatography or used as a mixture in subsequent steps.)
Protocol 2.2: N-Benzyl Protection [3]
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) or THF at 0 °C, add a solution of 5-bromo-1H-indazole (1.0 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Add benzyl bromide (BnBr, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-6 hours, monitor by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography to separate the N-1 and N-2 isomers.
Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Even with N-protection, debromination can sometimes persist. The following guides offer a systematic approach to optimizing your Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Decision Workflow for Optimizing Cross-Coupling
}
Guide 3.1: Suzuki-Miyaura Coupling
Issue: My Suzuki reaction on N-protected 5-bromoindazole is giving significant amounts of the debrominated side-product.
| Troubleshooting Step | Analysis & Rationale | Recommended Action |
| 1. Catalyst Choice | The ligand plays a crucial role. While catalysts like Pd(PPh₃)₄ can be effective, they are sometimes more prone to side reactions. The bidentate ligand dppf is known to stabilize the palladium center and promote the desired coupling. | Switch to [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . This catalyst has been shown to be highly effective for Suzuki couplings of N-substituted 5-bromoindazoles, providing high yields with minimal side products.[6] |
| 2. Base Selection | Strong organic bases or hydroxides can promote side reactions. Milder inorganic bases are generally sufficient to facilitate the transmetalation step without causing degradation. | Use potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) . These bases provide a good balance of reactivity while minimizing debromination.[6] |
| 3. Solvent & Temperature | Protic solvents (alcohols, water) can serve as hydride sources. While aqueous mixtures are common in Suzuki reactions, using anhydrous aprotic solvents can reduce debromination. High temperatures can also increase the rate of side reactions. | Use a degassed aprotic solvent like 1,4-dioxane or dimethoxyethane (DME) , potentially with a minimal amount of water to aid solubility if needed. Run the reaction at the lowest effective temperature, typically around 80-90 °C .[6] |
Featured Protocol: Suzuki Coupling of N-Boc-5-bromoindazole [6]
-
To an oven-dried reaction vial, add N-Boc-5-bromoindazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.10 equiv).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture) via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Guide 3.2: Buchwald-Hartwig Amination
Issue: I'm attempting to couple an amine with my N-protected 5-bromoindazole, but I'm observing significant debromination.
| Troubleshooting Step | Analysis & Rationale | Recommended Action |
| 1. Ligand Selection | This is the most critical parameter for Buchwald-Hartwig amination. The ligand must promote the C-N reductive elimination to be faster than any competing debromination pathway. Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art for this purpose. | Use a Buchwald ligand such as XPhos or SPhos . These ligands create a sterically hindered environment around the palladium center that favors the desired C-N bond formation.[7][8] |
| 2. Base Selection | Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are standard but can sometimes promote debromination, especially at higher temperatures. | If debromination is an issue with NaOtBu, switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) . This may require a slightly higher reaction temperature or longer reaction time but often gives a cleaner product profile. |
| 3. Palladium Source | While many Pd(0) and Pd(II) sources work, using a pre-formed palladacycle precatalyst can lead to more consistent and active catalyst formation. | Use an air-stable precatalyst like XPhos Pd G3 . These catalysts rapidly generate the active Pd(0) species under basic conditions, often leading to more efficient reactions. |
Featured Protocol: Buchwald-Hartwig Amination of N-Benzyl-5-bromoindazole
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), the ligand (e.g., XPhos, 0.04 equiv if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the N-benzyl-5-bromoindazole (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the mixture in an oil bath at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Part 4: Navigating Reactions with Strong Bases (Lithiation & Grignard)
Using strong organometallic bases with 5-bromoindazoles presents a unique set of challenges beyond debromination, including potential ring-opening.[2] Careful selection of reagents and conditions is paramount.
Frequently Asked Questions (FAQs): Strong Bases
Q1: I tried to make a Grignard reagent from N-protected 5-bromoindazole, but the reaction is sluggish and gives a lot of debrominated starting material after workup. What's wrong?
A: Standard Grignard formation can be difficult with heteroaryl bromides. The debrominated product likely arises from the Grignard reagent being protonated by trace moisture during the reaction or workup. Furthermore, Wurtz coupling (homocoupling of the starting material) can be a significant side reaction. For these substrates, a halogen-metal exchange is often a more reliable method than direct insertion of magnesium.
Q2: Can I perform a lithium-halogen exchange on 5-bromoindazole using n-BuLi?
A: This can be a very challenging reaction. n-BuLi is not only a base but also a nucleophile. Direct lithiation at C-3 (deprotonation) or even nucleophilic attack on the heterocyclic ring can compete with or precede the desired bromine-lithium exchange at C-5.[2] Furthermore, the resulting C-5 lithiated species can be unstable. A more effective strategy is to use specialized reagents that favor the exchange process.
Strategies for Generating Organometallic Indazole Species
Strategy 4.1: Halogen-Metal Exchange with Knochel-type Reagents
A highly effective method for preparing organometallic reagents from functionalized aryl bromides is the use of i-PrMgCl·LiCl, often called a "turbo Grignard" reagent. This reagent performs a bromine-magnesium exchange under milder conditions than traditional Grignard formation and tolerates more functional groups.
Protocol 4.1: Bromine-Magnesium Exchange
-
To a solution of N-protected 5-bromoindazole (e.g., N-SEM-5-bromoindazole, 1.0 equiv) in anhydrous THF at -10 °C to 0 °C, add i-PrMgCl·LiCl (1.1 equiv, commercially available solution) dropwise.
-
Stir the reaction at this temperature for 1-2 hours. The progress of the exchange can be monitored by quenching an aliquot with I₂ and analyzing by LC-MS for the formation of 5-iodoindazole.
-
The resulting 5-magnesiated indazole solution can then be used directly by adding an electrophile at low temperature (e.g., -78 °C to 0 °C).
Strategy 4.2: Directed Metalation with Zinc Bases
For functionalization at other positions or when halogen-metal exchange is problematic, direct zincation using a strong, non-nucleophilic base like TMP₂Zn (TMP = 2,2,6,6-tetramethylpiperidyl) can be employed. This method, developed by Knochel, allows for regioselective deprotonation (e.g., at C-3) of N-protected indazoles without causing ring-opening. The resulting organozinc species can then undergo subsequent reactions like Negishi cross-coupling.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]
-
Knochel, P., & Unsinn, A. (2012). The first direct metalation of indazoles. Chemical Communications Blog. [Link]
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
Humphries, P. S., et al. (2008). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & Medicinal Chemistry Letters, 18(10), 3051-3055. [Link]
-
Loreto, M. A., et al. (2020). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 25(18), 4275. [Link]
-
Buchwald, S. L., et al. (2008). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Organic Letters, 10(15), 3287–3290. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. ACS GCI Reagent Guides. [Link]
-
Knochel, P., et al. (2012). Regioselective zincation of indazoles using TMP2Zn and Negishi cross-coupling with aryl and heteroaryl iodides. Chemical Communications, 48(22), 2821-2823. [Link]
-
Loreto, M. A., et al. (2020). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 25(18), 4275. [Link]
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- 2. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
Technical Support Center: Regioselective Functionalization of 5-bromo-3-iodo-1H-indazole
Welcome to the technical support center for the regioselective functionalization of 5-bromo-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively modifying this versatile heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Basics of Regioselectivity
This section addresses fundamental questions regarding the reactivity of 5-bromo-3-iodo-1H-indazole and the factors governing regioselective functionalization.
Q1: What is the expected order of reactivity for the C-I and C-Br bonds in 5-bromo-3-iodo-1H-indazole in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl.[1] This trend is inversely related to the bond dissociation energy; the weaker C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] Therefore, you can generally expect the C-3 iodo position to be more reactive than the C-5 bromo position.
Q2: I am observing a mixture of C-3 and C-5 functionalized products. What are the primary factors that influence regioselectivity?
A2: Achieving high regioselectivity depends on several key factors:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Different ligands can modulate the steric and electronic properties of the catalyst, influencing which C-X bond it preferentially activates.[2][3]
-
Reaction Conditions: Temperature, solvent, and the choice of base can all impact the selectivity of the reaction. Milder conditions will generally favor reaction at the more reactive C-I bond.
-
N-H of the Indazole: The acidic proton on the indazole nitrogen can interfere with many cross-coupling reactions. N-protection is often a crucial step to improve solubility, prevent side reactions, and in some cases, direct the regioselectivity of subsequent functionalization.[4][5][6]
Q3: When is N-protection of the indazole necessary, and how do I choose the right protecting group?
A3: N-protection is highly recommended for most cross-coupling reactions to avoid issues like catalyst deactivation or undesired side reactions involving the N-H proton. The choice of protecting group can significantly influence the outcome.
-
For C-3 functionalization via lithiation: A 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it can direct regioselective C-3 lithiation.[4][5]
-
For general cross-coupling: Simple alkyl groups (like methyl or butyl) or a Boc group can be effective. However, the choice of protecting group can influence the N1/N2 alkylation ratio of the indazole itself.[7][8] The thermodynamically more stable 1H-indazole tautomer is typically favored.[7]
Below is a decision-making workflow for selecting an appropriate N-protection strategy.
Caption: Decision workflow for N-protection strategy.
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This section provides detailed troubleshooting for common cross-coupling reactions used to functionalize 5-bromo-3-iodo-1H-indazole.
Suzuki-Miyaura Coupling
Q: I am trying to perform a selective Suzuki-Miyaura coupling at the C-3 position, but I am getting a significant amount of the C-5 coupled product and/or the di-substituted product. How can I improve selectivity for C-3?
A: To favor Suzuki-Miyaura coupling at the more reactive C-3 iodo position, consider the following optimizations:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. For selective mono-arylation, a catalyst system that is reactive enough for the C-I bond but less so for the C-Br bond is ideal.[2][3]
-
Starting Point: A common and effective catalyst is Pd(PPh₃)₄.
-
For more challenging couplings: Consider using a palladium(II) precatalyst like PdCl₂(dppf)·CH₂Cl₂.[9]
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction progress carefully.
-
Base Selection: A milder base, such as K₂CO₃ or Cs₂CO₃, is often sufficient and can help to minimize side reactions.
-
Stoichiometry of the Boronic Acid: Use a controlled amount of the boronic acid (e.g., 1.05-1.2 equivalents) to minimize the formation of the di-substituted product.
Table 1: Recommended Starting Conditions for Selective C-3 Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Indazole Substrate | N-protected 5-bromo-3-iodo-1H-indazole | Prevents N-H interference |
| Boronic Acid | 1.1 equivalents | Minimizes di-substitution |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%) | Effective for C-I activation |
| Base | K₂CO₃ (2-3 equivalents) | Mild base, good for selectivity |
| Solvent | Dioxane/Water (e.g., 4:1) or Toluene/Water | Common solvent systems for Suzuki coupling |
| Temperature | 60-80 °C | Balances reaction rate and selectivity |
Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling
Q: I am attempting a Sonogashira coupling to introduce an alkyne at the C-3 position, but the reaction is sluggish and gives low yields. What can I do to improve the outcome?
A: Sluggish Sonogashira couplings can often be improved by addressing the following:
-
Copper Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI).[10] Ensure that your CuI is fresh and of high purity, as oxidation can inhibit the reaction.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used and also often serves as the solvent. Ensure it is anhydrous.
-
Degassing: These reactions are sensitive to oxygen. Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Ligand Choice: While Pd(PPh₃)₄ is often effective, using a combination of a palladium source like PdCl₂(PPh₃)₂ with additional phosphine ligand can be beneficial. The choice of ligand can also influence regioselectivity in dihalo systems.[11][12]
Table 2: Troubleshooting Sonogashira Coupling at C-3
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst/co-catalyst | Use fresh Pd and CuI sources. Ensure anhydrous and oxygen-free conditions. |
| Insufficiently strong base | Switch to a stronger amine base like DBU (in catalytic amounts with TEA). | |
| Side Product Formation | Homocoupling of the alkyne (Glaser coupling) | Run the reaction under a strict inert atmosphere. Consider copper-free Sonogashira conditions if homocoupling persists. |
| Poor Regioselectivity | Reaction conditions too harsh | Lower the reaction temperature. Start at room temperature. |
Buchwald-Hartwig Amination
Q: I want to selectively introduce an amine at the C-3 position using a Buchwald-Hartwig amination. What are the key parameters to control for this transformation?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[13][14][15] For selective amination at the C-3 iodo position, pay close attention to:
-
Ligand Selection: This is arguably the most critical parameter. Bulky, electron-rich biarylphosphine ligands are essential for efficient C-N coupling.[14] Ligands like RuPhos, BrettPhos, or Xantphos are excellent starting points.[14][16]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[16] The choice of base can be critical, especially with sensitive functional groups.[16]
-
Palladium Precatalyst: Using pre-formed palladium precatalysts (e.g., RuPhos G3 Pd) can lead to more reproducible results and higher activity.
Protocol: General Procedure for Selective C-3 Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the N-protected 5-bromo-3-iodo-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), the appropriate biarylphosphine ligand (e.g., RuPhos, 2-4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) to an oven-dried reaction vessel.
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 equiv) and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Alternative Functionalization Strategies
Beyond palladium catalysis, other methods can be employed for regioselective functionalization.
Q: Can I use organometallic reagents like Grignard or organolithium reagents to functionalize the 5-bromo-3-iodo-1H-indazole?
A: Yes, but with important considerations for selectivity.
-
Grignard Reagent Formation: Attempting to form a Grignard reagent directly from 5-bromo-3-iodo-1H-indazole is challenging due to the acidic N-H proton.[17][18] N-protection is mandatory. Even with protection, you may face selectivity issues. The reaction of an organic halide with magnesium metal is typically used to generate Grignard reagents.[19] Halogen-magnesium exchange (using reagents like i-PrMgCl) is an alternative.[20] Generally, iodine is more reactive than bromine in these exchanges.
-
Lithiation (Halogen-Metal Exchange): Halogen-metal exchange with an alkyllithium reagent (like n-BuLi or t-BuLi) is a viable strategy.[21][22][23] This reaction is typically very fast, even at low temperatures (-78 °C). The C-I bond is significantly more susceptible to exchange than the C-Br bond, allowing for highly selective formation of the 3-lithio-5-bromo-1H-indazole intermediate. This lithiated species can then be quenched with a wide variety of electrophiles.[4][5]
Caption: Workflow for selective C-3 functionalization via halogen-metal exchange.
References
-
Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
ResearchGate. (n.d.). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Retrieved January 19, 2026, from [Link]
-
Steves, J. E., Strotman, N. A., & Chobanian, H. R. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(13), 4671–4674. [Link]
-
SciSpace. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]
-
Sembiring, L. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved January 19, 2026, from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved January 19, 2026, from [Link]
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Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved January 19, 2026, from [Link]
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-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved January 19, 2026, from [Link]
-
YouTube. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. [Link]
-
ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Selective perfluoroalkylation and defluorination functionalization of indoles. Retrieved January 19, 2026, from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ResearchGate. (2022). How to lithiate a br-aniline derivative for reaction with 9,10-DBA?. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Retrieved January 19, 2026, from [Link]
-
Cambridge Open Engage. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
ResearchGate. (2024). (PDF) C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. [Link]
-
Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
ResearchGate. (n.d.). (PDF) Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). C-C bond formation: Rethinking cross-coupling. Retrieved January 19, 2026, from [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 18. adichemistry.com [adichemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ias.ac.in [ias.ac.in]
- 22. growingscience.com [growingscience.com]
- 23. researchgate.net [researchgate.net]
Navigating THP Deprotection: A Technical Support Guide for Researchers
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for the deprotection of tetrahydropyranyl (THP) ethers, a common yet sometimes challenging step in organic synthesis. We will explore the mechanistic underpinnings of both acidic and basic cleavage methods and provide actionable solutions to common experimental hurdles.
The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functionalities due to its ease of installation and general stability under a variety of non-acidic conditions.[1][2] However, its removal can sometimes lead to unexpected outcomes, such as incomplete reactions, low yields, or the formation of side products. This guide is structured to address these specific issues in a practical question-and-answer format.
Section 1: Acid-Catalyzed THP Deprotection: The Workhorse Method
Acid-catalyzed hydrolysis is the most common method for THP ether cleavage.[3][4] The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form the alcohol and a resonance-stabilized carbocation, which is then quenched by a nucleophile like water or an alcohol solvent.[1][5]
Frequently Asked Questions (FAQs) - Acidic Deprotection
Question 1: My THP deprotection is sluggish or incomplete, even with a strong acid. What's going wrong?
Answer: Several factors can contribute to an incomplete reaction. Let's break down the possibilities:
-
Insufficient Acid Catalyst: While it may seem straightforward, ensuring an adequate concentration of the acid catalyst is crucial. For substrates sensitive to strong acids, researchers often use milder catalysts like pyridinium p-toluenesulfonate (PPTS), but this can sometimes lead to slower reaction rates.[3][6] If the reaction is stalling, a slight increase in the catalyst loading or switching to a stronger acid like p-toluenesulfonic acid (TsOH) or even hydrochloric acid (HCl) might be necessary.[7][8]
-
Solvent Choice: The solvent system plays a critical role. Protic solvents like methanol or ethanol can actively participate in the reaction, facilitating the cleavage.[3] A common and effective solvent mixture is acetic acid/tetrahydrofuran (THF)/water.[1][6] If you are using a purely aprotic solvent like dichloromethane (DCM), the reaction may be significantly slower.
-
Steric Hindrance: A sterically hindered alcohol can be slow to deprotect. In these cases, increasing the reaction temperature or prolonging the reaction time is often effective.
-
Equilibrium Issues: The formation of THP ethers is a reversible process.[1] In some cases, especially with incomplete removal of the dihydropyran (DHP) byproduct, the equilibrium may not fully favor the deprotected alcohol. Ensuring an adequate amount of a nucleophilic scavenger (like water or an alcohol solvent) can help drive the reaction to completion.[3]
Question 2: I'm observing significant side product formation. What are the likely culprits and how can I avoid them?
Answer: Side product formation is often a sign that the reaction conditions are too harsh for your substrate. Here are some common side reactions and mitigation strategies:
-
Acid-Sensitive Functional Groups: If your molecule contains other acid-labile protecting groups (e.g., tert-butyldimethylsilyl (TBS), Boc), they may be cleaved under the deprotection conditions.[9][10] To address this, consider using a milder acidic catalyst like PPTS or employing a non-acidic deprotection method (discussed in Section 2).
-
Rearrangement or Elimination: The intermediate carbocation can be susceptible to rearrangement or elimination, especially if there are adjacent stabilizing groups or if the reaction is heated for extended periods. Running the reaction at a lower temperature, even if it requires a longer time, can often minimize these side reactions.
-
Formation of 5-Hydroxypentanal: The quenching of the carbocation intermediate by water can lead to the formation of 2-hydroxytetrahydropyran, which is in equilibrium with 5-hydroxypentanal.[1] While this is a byproduct of the protecting group itself, it's important to be aware of its presence during workup and purification.
Question 3: Can I selectively deprotect a primary THP ether in the presence of a secondary or tertiary one?
Answer: Achieving high selectivity can be challenging as the deprotection rates are often similar. However, some degree of selectivity can be achieved by carefully controlling the reaction conditions. Generally, less sterically hindered primary THP ethers will deprotect faster than more hindered secondary or tertiary ones. Using a very mild acid catalyst and monitoring the reaction closely by TLC or LC-MS can allow you to stop the reaction once the primary alcohol is liberated, before significant deprotection of the others occurs.
Diagram 1: Acid-Catalyzed THP Deprotection Mechanism
Caption: Mechanism of acid-catalyzed THP ether deprotection.
Section 2: Non-Acidic and "Basic" THP Deprotection: Milder Alternatives
While THP ethers are generally stable to bases, certain reagents can effect their cleavage under non-acidic or mildly basic conditions, offering a valuable alternative for acid-sensitive substrates.[2][11]
Frequently Asked Questions (FAQs) - Non-Acidic/Basic Deprotection
Question 1: My substrate is extremely acid-sensitive. What are my options for THP deprotection?
Answer: For highly acid-sensitive molecules, several non-acidic methods have been developed. A notable example involves the use of lithium chloride (LiCl) and water in dimethyl sulfoxide (DMSO) at elevated temperatures.[12][13][14] This method is advantageous as it avoids strong acids and is environmentally benign.[12]
Another approach utilizes magnesium bromide (MgBr₂). This Lewis acid can coordinate to the ether oxygen, facilitating cleavage under relatively mild, non-protic conditions.
Question 2: I tried the LiCl/H₂O/DMSO method, but the reaction is not proceeding. What should I check?
Answer: The success of this method hinges on a few key parameters:
-
Reagents: Ensure that you are using LiCl, as other salts like NaCl have been shown to be ineffective.[13] The presence of water is also essential for the reaction to proceed.[13]
-
Solvent: DMSO is the solvent of choice for this reaction.[12][13] Other solvents like HMPA or DMF may give lower yields, while the reaction does not proceed in benzene or THF.[13]
-
Temperature: The reaction typically requires heating to around 90 °C.[12][13] Insufficient temperature will result in a very slow or incomplete reaction.
Question 3: Are there any other mild, non-acidic methods I can try?
Answer: Yes, several other methods have been reported, often leveraging specific reagents to achieve deprotection under neutral or near-neutral conditions. These include:
-
N-Bromosuccinimide (NBS): An efficient oxidative deprotection of THP ethers can be achieved using NBS in the presence of β-cyclodextrin in water.[2]
-
Selectfluor™: This reagent has been shown to cleave THP ethers, among other protecting groups.[2]
-
Bismuth Triflate: This relatively non-toxic catalyst can be used for both the protection and deprotection of THP ethers and is insensitive to small amounts of moisture.[2]
Diagram 2: Troubleshooting Logic for THP Deprotection
Caption: A logical workflow for troubleshooting common THP deprotection issues.
Section 3: Experimental Protocols
Protocol 1: Standard Acidic THP Deprotection
This protocol is a widely used and mild method for the deprotection of THP ethers.[1]
Materials:
-
THP-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: THP Deprotection using LiCl/H₂O in DMSO
This method is suitable for acid-sensitive substrates.[13][14]
Materials:
-
THP-protected alcohol
-
Lithium chloride (LiCl)
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the THP ether (1 equivalent), lithium chloride (5 equivalents), and water (10 equivalents) in DMSO.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere.
-
Stir the mixture for the required time (typically 6 hours), monitoring the reaction by TLC or LC-MS.[13]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Section 4: Orthogonal Strategies and Concluding Remarks
In complex syntheses, it is often necessary to employ multiple protecting groups that can be removed independently, a strategy known as orthogonal protection.[9][15] The acid-labile THP group can be used in conjunction with base-labile groups (e.g., Fmoc) or groups that are cleaved by hydrogenolysis (e.g., benzyl ethers), allowing for selective deprotection at different stages of a synthesis.[9]
The successful deprotection of a THP ether relies on a careful consideration of the substrate's stability and the choice of appropriate reagents and conditions. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize this crucial synthetic transformation.
References
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Royal Society of Chemistry. (n.d.). RSC Advances. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - An Asian Journal, 4(9), 1334–1342. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. [Link]
-
The Organic Chemistry Tutor. (2019, January 8). THP ether protecting group - example [Video]. YouTube. [Link]
- Albericio, F., & Isidro-Llobet, A. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current opinion in drug discovery & development, 12(6), 789–797.
-
Organic Chemistry Portal. (n.d.). THP Protection - Common Conditions. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. THP Protection - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Iodinated Indazole Intermediates
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the unique and often complex challenges associated with purifying iodinated indazole intermediates. These molecules are critical building blocks in modern drug discovery, yet their purification can be a significant bottleneck for researchers. This guide is structured to provide direct, actionable advice, moving from common high-level questions to in-depth troubleshooting for specific experimental issues. My goal is to not only provide protocols but to explain the causality behind them, empowering you to make informed decisions in your own work.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of iodinated indazole intermediates so challenging?
The purification of these intermediates is notoriously difficult due to a combination of intrinsic molecular properties and the side products generated during their synthesis. The primary challenges are:
-
Presence of Regioisomers: The synthesis of indazoles, particularly through substitution reactions on the indazole core, often yields a mixture of isomers (e.g., N1 vs. N2 alkylation, or C4/C5/C6/C7 iodination)[1][2]. These isomers frequently have very similar polarities and physical properties, making their separation by standard techniques like column chromatography exceptionally challenging[3].
-
De-iodination and Instability: The carbon-iodine (C-I) bond in aryl iodides is weaker than its bromine or chlorine counterparts, making it susceptible to cleavage (de-iodination)[4]. This degradation can occur during the reaction, work-up, or purification, leading to the formation of the corresponding non-iodinated indazole as a major impurity. This process can be triggered by heat, light, residual palladium catalysts from cross-coupling reactions, or even certain basic conditions[4].
-
Low Solubility: Many indazole derivatives are crystalline solids with limited solubility in common organic solvents, complicating both analysis and purification[5]. This can lead to issues with sample loading for chromatography or require the use of high-boiling-point solvents that are difficult to remove.
-
Residual Reagents and Catalysts: Syntheses often involve reagents like iodine (I₂), N-Iodosuccinimide (NIS), strong bases (KOH, K₂CO₃), or palladium catalysts, which must be completely removed[6]. Residual catalysts, in particular, can promote degradation of the final product.
Q2: My iodinated indazole seems to be degrading during purification or storage. What is happening and how can I prevent it?
This is almost certainly a de-iodination issue, where the iodine atom is cleaved from the indazole ring[4]. This is a critical problem as it reduces the yield and introduces a significant impurity that can be difficult to separate from the desired product[4].
Causality: De-iodination is often a reductive process. Several factors can catalyze this unwanted side reaction:
-
Light Exposure: Aryl iodides can be photosensitive, and UV light can promote the homolytic cleavage of the C-I bond[4].
-
Elevated Temperatures: High heat during reaction work-up, solvent evaporation, or even on a chromatography column can provide the energy needed to break the C-I bond[4].
-
Residual Catalysts: Palladium catalysts, ubiquitous in cross-coupling reactions where iodinated indazoles are used, are highly efficient at catalyzing hydrodehalogenation (the replacement of a halogen with hydrogen) as a side reaction[4].
-
Bases and Solvents: Certain strong bases or polar aprotic solvents like DMF can sometimes promote de-iodination[4][7].
Prevention is key. The following table summarizes strategies to maintain the integrity of your compound.
| Factor | Prevention Strategy | Rationale |
| Light | Store the compound in an amber vial or wrap the container in aluminum foil. Conduct purification in a dimly lit area. | Prevents photochemical degradation pathways[4]. |
| Heat | Concentrate solutions at reduced pressure and low temperature (e.g., rotary evaporator with a <40°C water bath). Avoid prolonged heating. | Minimizes thermal decomposition and the rate of side reactions[4]. |
| Atmosphere | Store the solid compound and sensitive solutions under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. | Protects against air and moisture, which can contribute to degradation pathways[4]. |
| Catalyst Residue | Perform a thorough aqueous work-up, potentially including a wash with an aqueous solution of sodium thiosulfate to quench excess iodine and a wash with a chelating agent if metal catalysts are suspected[1]. | Removes the primary catalysts for hydrodehalogenation. |
| Reaction Time | Monitor reactions closely by TLC or LC-MS and stop them as soon as the starting material is consumed. | Prolonged exposure to reaction conditions increases the likelihood of side reactions like de-iodination[4]. |
Q3: How do I choose the best purification technique for my specific iodinated indazole intermediate?
The choice of technique depends on the specific impurities present, the scale of your experiment, and the required final purity. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides & Protocols
Issue 1: Poor Separation of Regioisomers
Regioisomers of substituted indazoles are a common synthetic byproduct and represent one of the most significant purification challenges. Their similar structures lead to nearly identical behavior in many separation systems.
Expert Analysis: The key to separating isomers is to exploit subtle differences in their physical properties. These differences can arise from:
-
Dipole Moment: N1 and N2-substituted indazoles can have different overall dipole moments, affecting their interaction with polar stationary phases in chromatography.
-
Crystal Lattice Energy: One isomer may pack more efficiently into a crystal lattice, making it significantly less soluble in a given solvent system. This is the principle behind successful recrystallization[8].
-
Steric Hindrance: Differences in shape can affect how isomers interact with the chiral stationary phases in specialized chromatography or their general mobility in SFC[9].
This technique is highly effective and scalable if a suitable solvent system can be identified. It relies on the principle that one isomer is significantly less soluble than the others in the chosen solvent[1].
-
Step 1: Solvent Screening (Small Scale):
-
Place ~10-20 mg of your crude isomer mixture into several small test tubes.
-
Add a single solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) or a mixed solvent system (e.g., acetone/water, ethanol/water) dropwise to each tube while gently heating[8].
-
Observe which solvent system dissolves the material completely upon heating but results in the formation of clean, crystalline precipitate upon slow cooling. The goal is to find a system where a good amount of solid crashes out, leaving the solution enriched in the other isomer.
-
Analyze the solid precipitate and the mother liquor by LC-MS or ¹H NMR to determine if enrichment of one isomer has occurred.
-
-
Step 2: Scaled-Up Recrystallization:
-
Transfer your crude material to an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent system to fully dissolve the solid.
-
Allow the flask to cool slowly to room temperature. Do not disturb it. Rapid cooling will trap impurities.
-
For maximum recovery, you can then place the flask in an ice bath or refrigerator for several hours.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. Analyze for purity. It may be necessary to repeat the process to achieve the desired purity (>99% is often achievable)[8].
-
When recrystallization fails, chromatography is the next option. Success hinges on optimizing conditions to maximize the small differences in polarity.
-
Step 1: TLC Method Development:
-
Use analytical TLC plates to screen various mobile phase compositions. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity.
-
The ideal solvent system will give a low Rf value (retention factor) of approximately 0.2-0.3 for the desired compound and show the maximum possible separation (ΔRf) between your product and the isomeric impurity.
-
If co-elution is a problem, try adding a small percentage (~1%) of a third solvent with different properties, such as methanol or dichloromethane, to alter the selectivity of the separation.
-
-
Step 2: Column Preparation and Execution:
-
Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for the best resolution.
-
Pack a long, thin column rather than a short, wide one to increase the number of theoretical plates.
-
Load the sample using a minimal amount of solvent (dry loading onto a small amount of silica is preferred if solubility is an issue).
-
Run the column using a slow flow rate to allow for proper equilibration between the mobile and stationary phases.
-
Collect small fractions and analyze them carefully by TLC or LC-MS before combining.
-
Advanced Technique Spotlight: Supercritical Fluid Chromatography (SFC)
For the most challenging separations where HPLC and flash chromatography fail, SFC is a powerful alternative. SFC uses supercritical CO₂ as the main mobile phase, which has unique properties that can enhance separation efficiency[10].
Why it Works for Indazole Isomers:
-
High Efficiency: The low viscosity of supercritical fluids allows for faster flow rates without a loss of resolution, leading to quicker purifications[11].
-
Orthogonal Selectivity: SFC often provides different elution patterns compared to normal or reversed-phase HPLC, successfully separating compounds that are inseparable by other means.
-
Handles Poor Solubility: Samples can often be dissolved in small amounts of solvents like DMSO for injection, which is advantageous for poorly soluble indazoles[9][12].
The workflow for developing an SFC method is similar to HPLC, involving screening of different columns and co-solvents (typically methanol or ethanol). Given the specialized nature of the equipment, this is often performed in collaboration with a dedicated separations science group.
Caption: Troubleshooting and prevention strategies for de-iodination.
References
- Method for separating and purifying substituted indazole isomers.
- Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Studies on the stability of iodine compounds in iodized salt.PubMed.
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.Technology Networks.
- preventing de-iodination of 4-Iodo-3-methyl-1H-indazole.Benchchem.
- Purification Techniques.Journal of New Developments in Chemistry - Open Access Pub.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.Benchchem.
- Methods for preparing indazole compounds.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.Institute of Chemistry of Clermont-Ferran.
- Pd(PPh3)
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.PMC - PubMed Central.
- Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Indazole - Synthesis and Reactions as a Chemical Reagent.ChemicalBook.
- What is Supercritical Fluid Chromatography (SFC)
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. waters.com [waters.com]
- 10. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Indazole C3-Position Functionalization
Welcome to the technical support center dedicated to navigating the complexities of functionalizing the C3-position of indazoles, with a specific focus on overcoming the low reactivity of the C3-iodo group. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the indazole scaffold in their synthetic endeavors. Here, we synthesize peer-reviewed data and field-proven insights to provide actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of 3-iodoindazoles. Understanding these concepts is the first step toward effective troubleshooting and reaction optimization.
Q1: Why is the C3-iodo group in 1H-indazoles often less reactive in cross-coupling reactions compared to a typical iodoarene?
The reactivity of the C3-iodo group is intrinsically linked to the electronic nature of the indazole ring system. The 1H-indazole core is a 10-π electron aromatic heterocycle[1]. The C3 position can be considered relatively electron-rich, which can make the crucial oxidative addition step—often the rate-determining step in palladium-catalyzed cross-coupling cycles—more challenging compared to electron-deficient aryl iodides. Furthermore, the presence of the adjacent pyrazole ring influences the bond strength and electronic density of the C-I bond.
Q2: Is N-protection of the indazole nitrogen mandatory for C3 cross-coupling?
This is a critical and nuanced question. The answer depends heavily on the specific reaction type and conditions.
-
Generally Recommended: For many cross-coupling reactions, particularly Sonogashira and Heck couplings, N-protection is highly recommended. The acidic N-H proton of an unprotected indazole can interfere with the catalytic cycle by reacting with bases or organometallic intermediates, potentially leading to catalyst inhibition or undesired side reactions[2][3].
-
Sometimes Tolerated: Certain Suzuki-Miyaura couplings, especially those employing microwave irradiation, have been successfully performed on N-unprotected 3-iodoindazoles[4].
-
Protecting Group Choice: The choice of protecting group (e.g., Boc, SEM, THP) is not trivial and can influence reaction outcomes and solubility[2]. Interestingly, in some cases involving strongly electron-withdrawing groups (like a nitro group), N-Boc protected indazoles can undergo deprotection in situ, suggesting that the unprotected species is the reactive one under those specific conditions[4].
Q3: How do other substituents on the indazole ring affect the reactivity of the C3-iodo group?
Substituents play a major role in modulating reactivity.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or ester (-CO₂Me) generally increase the reactivity of the C3-iodo group towards oxidative addition[2]. By making the carbon atom more electrophilic, they facilitate the initial interaction with the electron-rich Pd(0) catalyst. However, they can also increase the likelihood of side reactions, such as hydrodehalogenation[2].
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or alkyl chains can decrease the reactivity by increasing the electron density at the C3 position, making oxidative addition less favorable.
Q4: What are the most common and effective cross-coupling reactions for functionalizing the C3-iodoindazole core?
The three most powerful and widely utilized methods are:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters to form 3-aryl or 3-vinyl indazoles. It is valued for its functional group tolerance and the commercial availability of a vast array of boronic acids[1][5].
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, creating 3-alkynylindazoles. This reaction typically requires a dual palladium and copper(I) catalytic system[3][6][7].
-
Buchwald-Hartwig Amination: For C-N bond formation, coupling the 3-iodoindazole with primary or secondary amines. This is a cornerstone reaction in medicinal chemistry for accessing arylamine derivatives[8][9][10].
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a systematic approach to diagnosing and solving common issues encountered during the C3-functionalization of iodoindazoles.
Issue 1: Low or No Conversion of Starting Material
This is the most frequent challenge. A methodical investigation of reaction parameters is key to identifying the root cause.
Potential Causes & Solutions
-
Catalyst Inactivity:
-
Cause: The Pd(0) active species may have oxidized or degraded. The pre-catalyst may not have been properly activated.
-
Solution: Use a fresh batch of catalyst. Consider using a more robust pre-catalyst (e.g., a Pd(II) source with a phosphine ligand that reduces to Pd(0) in situ). Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst[7].
-
-
Inappropriate Ligand Choice:
-
Cause: The ligand is crucial for stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle. A suboptimal ligand may not promote oxidative addition or reductive elimination efficiently.
-
Solution: For C3-iodoindazoles, which can be challenging substrates, switch to more electron-rich and sterically hindered phosphine ligands. Buchwald's biarylphosphine ligands (e.g., RuPhos, Xantphos) or ferrocene-based ligands (e.g., dppf) are often superior to simpler ligands like triphenylphosphine (PPh₃)[2][8][11].
-
-
Incorrect Base Selection:
-
Cause: The base plays multiple roles: it is often required in the transmetalation step (Suzuki), as a scavenger for HX (Sonogashira), and for deprotonating the amine (Buchwald-Hartwig). Its strength and solubility are critical.
-
Solution: The optimal base is reaction-dependent. For Suzuki, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common[5][12]. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required[13]. If your base is a solid, ensure it is finely powdered for maximum surface area.
-
-
Poor Reagent Quality:
-
Cause: Boronic acids can degrade via protodeboronation, especially in the presence of moisture[12]. Amines can be oxidized. The 3-iodoindazole itself may contain impurities.
-
Solution: Use fresh, high-purity reagents. Consider converting a boronic acid to its more stable pinacol boronate ester derivative[2]. Purify starting materials if their quality is suspect.
-
-
Suboptimal Temperature or Solvent:
-
Cause: The reaction may have a high activation energy barrier that is not being overcome at the current temperature. The solvent must be able to dissolve all components and be stable at the reaction temperature.
-
Solution: Incrementally increase the reaction temperature. Microwave irradiation can be highly effective for driving difficult couplings to completion, often in much shorter reaction times[2][4]. Ensure your solvent is anhydrous and deoxygenated, as water and oxygen can interfere with the catalytic cycle[2].
-
Issue 2: Significant Formation of Side Products
The most common side product is the de-iodinated indazole, resulting from hydrodehalogenation.
Potential Causes & Solutions
-
Competing Reductive Pathway:
-
Cause: The palladium intermediate that should proceed to reductive elimination to form the product can instead react with a hydrogen source, leading to the de-iodinated starting material. This is more common with electron-deficient indazoles[2].
-
Solution 1 (Ligand Choice): Switching to a more sterically hindered ligand can disfavor the competing reductive pathway and promote the desired C-C or C-N bond formation[2].
-
Solution 2 (Base Strength): A very strong base or an amine base can sometimes promote hydrodehalogenation. Consider using a weaker inorganic base (e.g., switching from NaOt-Bu to K₃PO₄ if the reaction allows)[2].
-
Solution 3 (Temperature): Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the main coupling reaction.
-
Visualizing the Mechanism: The Cross-Coupling Catalytic Cycle
Understanding the fundamental steps of the palladium-catalyzed cycle is essential for rational troubleshooting. Most Suzuki, Sonogashira, and Buchwald-Hartwig reactions follow a similar overall pathway.
Alternative Strategies: C-H Activation
When functionalization via a C3-iodo intermediate proves intractable, direct C-H activation offers a powerful, atom-economical alternative. These methods bypass the need to pre-install a halogen, instead activating the C-H bond directly with a transition metal catalyst, often Palladium(II) or Rhodium(III)[14][15][16]. While optimization can be complex, this strategy is at the forefront of modern synthetic chemistry for creating diverse indazole libraries.
Experimental Protocols
The following are generalized, robust starting protocols. Optimization for your specific substrate is likely necessary. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (N-Unprotected)
Adapted from literature procedures for vinylation.[2][4]
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 equiv.), the corresponding boronic acid or pinacol boronate ester (1.5-2.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and sodium carbonate (Na₂CO₃) (2.0 equiv.).
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to achieve a substrate concentration of ~0.1 M.
-
Inert Atmosphere: Seal the vial and thoroughly degas the mixture by sparging with argon or nitrogen for 10-15 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120-140 °C for 20-40 minutes. Monitor pressure to ensure it remains within safe limits.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Sonogashira Coupling (N-Protected)
Based on established methods for 3-iodoindazoles.[3][17]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N-protected 3-iodoindazole (1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (5 mol%), and Copper(I) iodide (CuI) (10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF). Add triethylamine (Et₃N) (3.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to 48 hours.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. If DMF was used, extensive washing with water and brine is necessary.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Buchwald-Hartwig Amination (N-Protected or Unprotected)
This protocol requires strict anaerobic conditions and is highly sensitive to ligand choice.[8][18]
-
Reaction Setup: In a glovebox or using Schlenk technique, add the 3-iodoindazole (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Summary of Typical Reaction Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5-6) | - | Na₂CO₃ (2) | Dioxane/H₂O | 120 (MW) |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | |
| Sonogashira | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Et₃N (3) | DMF / THF | 25 - 70 |
| + CuI (10) | |||||
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 80 - 110 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 |
Note: These are representative conditions and may require significant optimization for specific substrates.
References
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]
-
H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. ACS Publications. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Royal Society of Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. Available at: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Minimizing homocoupling in cross-coupling reactions of dihalogenated indazoles
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed for researchers, scientists, and drug development professionals who utilize dihalogenated indazoles as key building blocks. While these substrates are invaluable, their use in cross-coupling reactions is often plagued by the formation of homocoupled byproducts, which complicates purification and reduces the yield of the desired selectively functionalized product.
As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address this specific challenge. This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reactions for success.
Section 1: Understanding the Enemy - The Homocoupling Side Reaction
Before troubleshooting, it's critical to understand the mechanistic origins of the problem. Homocoupling can arise from both your organoboron reagent and, in some cases, the dihaloindazole itself.
FAQ: What is homocoupling and why is it a persistent problem in my cross-coupling reactions?
Answer: Homocoupling is an undesired side reaction where two identical molecules couple together. In the context of a Suzuki-Miyaura reaction, this most commonly involves two molecules of the organoboron reagent (e.g., a boronic acid) coupling to form a symmetrical biaryl.[1][2] This depletes your nucleophile, reduces the yield of the desired cross-coupled product, and introduces a often difficult-to-remove impurity.
The primary culprit is frequently the presence of dissolved oxygen in the reaction mixture.[3][4] Oxygen can interact with the active Palladium(0) catalyst, oxidizing it to Palladium(II). These Pd(II) species can then mediate the homocoupling of the boronic acid, running a catalytic cycle separate from your main cross-coupling pathway.[1][2][5]
FAQ: What are the mechanistic pathways that lead to homocoupling?
Answer: Homocoupling, particularly of boronic acids, is often initiated by Pd(II) species. This can happen in two main ways:
-
Oxygen-Mediated Pathway: If the reaction is not rigorously degassed, dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate Pd(0).[1][2][5]
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, an in-situ reduction to Pd(0) is required to initiate the primary cross-coupling cycle. If this reduction is slow or incomplete, the remaining Pd(II) can directly catalyze the homocoupling of the boronic acid.[2][6]
Below is a diagram illustrating the desired cross-coupling cycle versus the detrimental homocoupling side-pathway.
Caption: Catalytic cycles for cross-coupling and homocoupling.
Section 2: Troubleshooting Guide - When Things Go Wrong
This section addresses specific problems you may encounter during your experiments with dihalogenated indazoles.
Problem: "My reaction shows a high percentage of boronic acid homocoupling, and my starting material is unreacted."
This is the most common failure mode. It indicates that the catalytic cycle for homocoupling is outcompeting the desired cross-coupling reaction.
Troubleshooting Protocol:
-
Enhance Degassing Procedures: The importance of removing dissolved oxygen cannot be overstated.[3][4]
-
Action: Switch from simple nitrogen bubbling to a more rigorous method. Use a "freeze-pump-thaw" cycle (typically 3 cycles) for your solvent before adding reagents. Alternatively, employ a subsurface sparge, bubbling argon or nitrogen directly through the reaction mixture for at least 20-30 minutes before adding the catalyst.[4]
-
Rationale: Oxygen is a key culprit in generating the Pd(II) species that drive homocoupling.[1][2] Rigorous degassing minimizes the concentration of this detrimental oxidant.
-
-
Evaluate Your Palladium Source:
-
Action: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider switching to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.
-
Rationale: Pd(0) sources do not require an in-situ reduction step, minimizing the amount of free Pd(II) available at the start of the reaction to catalyze homocoupling.
-
-
Introduce a Mild Reducing Agent:
-
Implement Slow Addition of the Boronic Acid:
-
Action: Instead of adding all the boronic acid at the beginning, add it slowly over several hours using a syringe pump.
-
Rationale: This technique keeps the instantaneous concentration of the boronic acid low. This kinetically disfavors the bimolecular homocoupling reaction while allowing the desired cross-coupling with the dihaloindazole (which is present in higher concentration) to proceed.[8]
-
Problem: "I'm trying for a selective mono-arylation, but I'm getting a mixture of starting material, mono- and di-arylated product, plus homocoupling."
Achieving selectivity with dihalogenated substrates is a significant challenge. The first coupling reaction activates the indazole ring, which can sometimes make the second coupling faster than the first, leading to over-arylation.
Troubleshooting Protocol:
-
Adjust Stoichiometry:
-
Action: Use a substoichiometric amount of the boronic acid (e.g., 0.8 to 0.95 equivalents) relative to the dihaloindazole.
-
Rationale: This is the most straightforward way to favor mono-substitution. By making the dihaloindazole the limiting reagent in practice, you increase the statistical probability of a single coupling event.
-
-
Lower the Reaction Temperature:
-
Action: Reduce the reaction temperature by 10-20 °C. If you are running at 100 °C, try 80 °C.
-
Rationale: Oxidative addition is typically the rate-determining step. The C-X bond of the mono-arylated intermediate may have a different activation energy for oxidative addition than the starting dihalo-species. Lowering the temperature can often increase the kinetic difference between the first and second coupling events, allowing you to stop the reaction after the first addition.[8]
-
-
Choose a Bulky Ligand:
-
Action: Switch to a sterically demanding phosphine ligand. Buchwald ligands like SPhos or XPhos are excellent candidates.[9]
-
Rationale: A bulky ligand can create a sterically hindered catalytic complex. After the first coupling, the resulting mono-arylated indazole product is even more sterically bulky. This increased steric hindrance can significantly slow down or prevent the second oxidative addition step, thereby enhancing selectivity for the mono-arylated product.[10]
-
-
Consider the Halogen's Reactivity:
-
Action: If you have a choice of starting material (e.g., 3-bromo-5-chloro-indazole vs. 3,5-dibromoindazole), leverage the differential reactivity of the halogens (I > Br > Cl).[11]
-
Rationale: You can selectively couple at the more reactive halogen position (e.g., bromine) under milder conditions, leaving the less reactive halogen (e.g., chlorine) untouched for a subsequent, different coupling reaction.
-
Section 3: Proactive Strategies & Parameter Optimization
Designing your experiment correctly from the outset is the best way to prevent homocoupling.
FAQ: How do I choose the right catalyst, ligand, base, and solvent system for dihalogenated indazoles?
Answer: The optimal conditions are substrate-dependent, but the following table provides a strong starting point based on established principles. The goal is to choose conditions that favor fast reductive elimination (product formation) and slow competing side reactions.
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(0) Precatalyst (e.g., Pd₂(dba)₃) or a pre-formed Pd(0) G2/G3 precatalyst. | Minimizes initial Pd(II) concentration, directly suppressing a major homocoupling pathway.[2] |
| Ligand | Bulky, electron-rich monophosphines (e.g., SPhos, XPhos, RuPhos). | These ligands promote fast oxidative addition and reductive elimination, accelerating the desired cycle. Their steric bulk can also prevent the formation of catalytically inactive species and improve selectivity in mono-arylations.[9][10] |
| Base | Moderate inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). | The base is crucial for the transmetalation step. However, very strong bases can promote side reactions. K₃PO₄ is often a good starting point. The choice of base can also affect solubility.[12] |
| Solvent | Aprotic, non-coordinating solvents (e.g., Toluene, Dioxane, THF). Often with a small amount of water. | Aprotic solvents are generally preferred.[13] Polar aprotic solvents like DMF can sometimes promote side reactions.[13][14][15] A biphasic system (e.g., Toluene/water) is common for Suzuki reactions to facilitate the dissolution of the inorganic base. |
Section 4: Advanced Protocols & Workflows
Example Protocol: Selective Mono-Arylation of 3,5-Dibromo-1H-Indazole
This protocol is a representative starting point and should be optimized for your specific substrates.
Workflow Diagram:
Caption: Experimental workflow for selective mono-arylation.
Step-by-Step Procedure:
-
Degassing: Degas a 4:1 mixture of toluene and water by three freeze-pump-thaw cycles.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3,5-dibromo-1H-indazole (1.0 eq), potassium phosphate (K₃PO₄, 2.5 eq), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed toluene/water mixture via cannula.
-
Reagent Addition: Add the arylboronic acid (0.9 eq).
-
Heating & Monitoring: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This guide provides a framework for diagnosing and solving common issues related to homocoupling in the cross-coupling of dihalogenated indazoles. By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your reactions.
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
Frédérick, R., et al. (2018). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. Available at: [Link]
-
Almeida, J. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
-
Larsen, M. A., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics. Available at: [Link]
-
Almeida, J. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Request PDF on ResearchGate. Available at: [Link]
-
Clayden, J., et al. (2005). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry. Available at: [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Zhang, Z., et al. (2017). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Molecules. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Couturier, M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF on ResearchGate. Available at: [Link]
-
Valente, C. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros on Reddit. Available at: [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Available at: [Link]
-
Wang, H., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols. Available at: [Link]
-
Couturier, M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
-
Wikipedia. (2023). Solvent effects. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]
-
Li, S., et al. (2016). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications. Available at: [Link]
-
Guram, A. S., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters. Available at: [Link]
-
Tan, J., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Yang, Y., et al. (2021). DMSO-promoted direct δ-selective arylation of p-quinone methenylpiperidine bearinides to generate fuchsones under metal-free conditions by employing p-QMs themselves or substituted phenols as aryl sources. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kumar, A., et al. (2016). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Guram, A. S., et al. (2011). Completely N 1 -Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Scilit. Available at: [Link]
-
Wang, D-H., et al. (2010). Pd(II)-catalyzed, controllable C-H mono-/diarylation of aryl tetrazoles: concise synthesis of Losartan. Chemical Communications. Available at: [Link]
-
Scott, N. M., & Buchwald, S. L. (2017). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Angewandte Chemie International Edition. Available at: [Link]
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Technical Support Center: Chromatography of THP-Protected Indazoles
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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of tetrahydropyranyl (THP)-protected indazoles during chromatographic purification. As specialists in organic synthesis and purification, we understand the nuances and challenges that can arise when handling these acid-sensitive compounds. This resource is designed to equip you with the knowledge to diagnose and resolve common stability issues, ensuring the integrity of your synthesized molecules.
Troubleshooting Guide: Navigating Stability Challenges
This section addresses specific problems you may encounter during the chromatographic purification of THP-protected indazoles. Each entry details the probable cause and provides a step-by-step protocol for resolution.
Issue 1: My THP-protected indazole is deprotecting on my standard silica gel column.
Q: I'm observing a new, more polar spot on my TLC analysis of column fractions, which corresponds to the deprotected indazole. Why is this happening on a standard silica gel column?
A: This is a classic and frequently encountered issue. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] This acidic environment is sufficient to catalyze the hydrolysis of the acid-labile THP group, which is an acetal.[2][3] The mechanism involves protonation of the THP ether oxygen, followed by cleavage to form the free indazole and a resonance-stabilized carbocation derived from the THP moiety.[3]
-
Acidity of Silica Gel: The surface of silica gel has a pKa of approximately 4.5, creating a localized acidic environment that is incompatible with acid-sensitive protecting groups like THP.[1]
-
Mobile Phase Polarity: While less common, highly polar protic solvents in the mobile phase can exacerbate the issue by facilitating proton transfer.
-
Neutralize the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica gel. This can be achieved by incorporating a small amount of a volatile amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your mobile phase.
-
Protocol: Prepare your eluent mixture (e.g., Hexane/Ethyl Acetate) and add 0.5-1% (v/v) of triethylamine.[4] Use this amine-containing eluent to pack your column and as the mobile phase throughout the purification.
-
Rationale: The basic amine will neutralize the acidic silanol groups, creating a more inert stationary phase that will not promote deprotection.[4]
-
-
Consider Alternative Stationary Phases: If neutralization is insufficient or if your compound is also base-sensitive, switching to a different stationary phase is the recommended approach.
-
Neutral or Basic Alumina (Al₂O₃): Alumina is an excellent alternative to silica gel and is available in acidic, neutral, and basic grades.[5] For THP-protected indazoles, neutral or basic alumina is ideal.
-
Florisil® (Magnesium Silicate): This is another polar stationary phase that is less acidic than silica gel and can be a suitable alternative.[5]
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using a C18-functionalized silica gel with a neutral mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective purification strategy.
-
Caption: Troubleshooting workflow for THP-indazole deprotection.
Issue 2: My compound streaks badly on the column, leading to poor separation.
Q: Even after neutralizing my silica gel, I'm observing significant tailing of my product peak, which is co-eluting with impurities. What causes this and how can I fix it?
A: Streaking or tailing on a column, especially with nitrogen-containing heterocyclic compounds like indazoles, often points to strong, non-ideal interactions between the analyte and the stationary phase.
-
Strong Analyte-Silanol Interactions: The nitrogen atoms in the indazole ring can interact strongly with residual, un-neutralized silanol groups on the silica surface via hydrogen bonding. This can lead to slow desorption kinetics and peak tailing.
-
Insufficient Mobile Phase Strength: The eluent may not be polar enough to effectively displace the compound from the stationary phase, resulting in tailing.
-
Sample Overload: Applying too much sample to the column can saturate the stationary phase, leading to poor peak shape.
-
Optimize Mobile Phase Additives:
-
Increase Amine Concentration: Cautiously increase the concentration of triethylamine in your eluent to 1.5-2%. This can help to more effectively mask the active sites on the silica.
-
Buffered Silica Gel: For more precise control, you can prepare a buffered silica gel. This involves making a slurry of the silica with a buffer solution of a specific pH, followed by drying.[6] This method provides a more homogenous and stable surface chemistry.
-
-
Adjust Mobile Phase Polarity:
-
Increase Eluent Strength: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). This will help to move the compound along the column more efficiently and reduce tailing.
-
Ternary Solvent System: Consider adding a small amount of a third, more polar solvent like methanol or isopropanol (e.g., 1-5%) to your eluent. This can significantly improve peak shape by competing with your compound for binding sites on the stationary phase.
-
-
Review Column Packing and Loading:
-
Column Dimensions: Ensure you are using a column with an appropriate diameter and length for the amount of sample you are purifying. A general rule of thumb is a sample-to-silica weight ratio of 1:30 to 1:100.
-
Dry Loading: If you are wet-loading your sample, consider switching to dry loading. Pre-adsorb your compound onto a small amount of silica gel, and then carefully add this to the top of your packed column. This often results in a sharper application band and better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the THP group and why is it considered labile?
A1: The tetrahydropyranyl (THP) group is an acetal, which is a functional group characterized by two ether linkages to the same carbon atom.[2] This structure is stable to a wide range of non-acidic conditions, including strong bases, organometallics, and hydrides.[3][7] However, it is highly susceptible to cleavage under acidic conditions.[2][8] The lability is due to the mechanism of acid-catalyzed hydrolysis, which proceeds through a resonance-stabilized carbocation intermediate, making the deprotection process energetically favorable even with weak acids.[2][3]
Q2: At what pH range is the THP group generally stable?
A2: The stability of the THP group is highly pH-dependent. Generally, it is stable in neutral to basic conditions (pH > 7). It begins to show significant lability at pH values below 5 and is rapidly cleaved at pH < 4.[7][8] This is why standard silica gel (with a surface pH around 4.5) can cause deprotection.
Q3: Are there alternative protecting groups for the indazole nitrogen that are more robust during silica gel chromatography?
A3: Yes, several other N-protecting groups offer greater stability. The choice depends on the required stability for subsequent reaction steps and the desired deprotection conditions.
| Protecting Group | Abbreviation | Stability on Silica | Deprotection Conditions | Key Features |
| tert-Butyloxycarbonyl | Boc | Generally stable | Strong acids (TFA, HCl)[9] | Widely used, can be removed under non-aqueous conditions. |
| Benzyl | Bn | Very stable | Hydrogenolysis (H₂, Pd/C)[9] | Robust, but requires catalytic hydrogenation for removal. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Very stable | Fluoride sources (TBAF) or strong acid[10][11] | Highly stable, offers orthogonal deprotection strategy. |
| Tosyl | Ts | Very stable | Strong reducing agents (Mg/MeOH) or strong acid[9] | Very robust, but removal conditions can be harsh. |
Q4: How should I store my THP-protected indazole compounds to ensure their long-term stability?
A4: To ensure long-term stability, THP-protected indazoles should be stored as dry solids in a cool, dark, and dry environment. A desiccator at room temperature or storage in a freezer (-20 °C) is ideal. Avoid storing them in solution, especially in protic or potentially acidic solvents, for extended periods.
Caption: Acid-catalyzed deprotection of a THP-protected indazole.
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
-
PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. Available at: [Link]
- Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Marcel Dekker, Inc. Buffered Silicagel Systems - An Alternative Method for the Separation of Polar Compounds. Available at: [Link]
-
Organic Chemistry Portal. THP Deprotection Mechanism - p-Toluenesulfonic Acid (p-TsOH). Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
-
PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available at: [Link]
-
ResearchGate. A Mechanism of Thp introduction. B Thp deprotection mechanism. C... Available at: [Link]
-
ACS Publications. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Available at: [Link]
-
ResearchGate. Are there alternatives for silica for column chromatography?. Available at: [Link]
-
ACS Publications. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Available at: [Link]
-
Wikipedia. Tetrahydropyran. Available at: [Link]
-
Reddit. Alternatives to silica gel or alternative method of purification?. Available at: [Link]
-
AGC Chemicals Americas. Advantages of Silica Gels for HPLC Packing Applications. Available at: [Link]
Sources
- 1. agcchem.com [agcchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Alternative protecting groups for the N1 position of indazole
Welcome to the technical support center for navigating the complexities of indazole N1-protection. The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in a range of therapeutic agents.[1][2] However, the synthetic manipulation of this heterocycle is often complicated by the presence of two reactive nitrogen atoms, N1 and N2.[3][4] Selective functionalization, particularly at the N1 position, is crucial for building molecular complexity and achieving desired pharmacological profiles.
This guide provides an in-depth analysis of alternative protecting groups for the N1-position of indazole, moving beyond the commonly employed strategies. We will delve into the mechanistic rationale behind selecting a particular protecting group, provide detailed, field-tested protocols, and offer comprehensive troubleshooting advice for the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: Why is N1 protection of indazole often necessary?
The acidic proton on the pyrazole ring of the indazole scaffold makes it nucleophilic.[5] During many synthetic transformations, such as metal-catalyzed cross-couplings or strong base-mediated reactions, an unprotected N-H group can lead to undesired side reactions, including deprotonation, N-alkylation, or complexation with metal catalysts. Protection of the N1 position masks this reactivity, allowing for clean and selective modifications elsewhere on the molecule.
Q2: What dictates the regioselectivity of N1 vs. N2 protection?
The regioselectivity of N-protection is a delicate balance of steric and electronic factors, as well as reaction conditions. Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer.[1][3][4]
-
Thermodynamic Control: Reactions that allow for equilibration often favor the more stable N1-substituted product.[3][4][6]
-
Kinetic Control: Under strongly basic, non-equilibrating conditions, a mixture of N1 and N2 isomers can be expected.[7]
-
Steric Hindrance: Bulky protecting groups or substituents on the indazole ring can influence the site of protection.
Q3: Can a protecting group be cleaved under unexpected conditions?
Yes, this is a critical consideration. For instance, some protecting groups may be labile under conditions not typically associated with their removal. A notable example is the concomitant cleavage of an N-Boc group during microwave-assisted Suzuki-Miyaura cross-coupling reactions.[8] It is essential to consider the stability of your chosen protecting group across all planned synthetic steps.
Selecting the Optimal N1-Protecting Group: A Comparative Guide
The choice of a protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its deprotection method. Below is a summary of common N1-protecting groups for indazole.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability Profile & Key Considerations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Stable to hydrogenolysis and mild bases. Labile to strong acids.[9] Widely used but can be cleaved under certain cross-coupling conditions.[8] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; Aqueous HCl | Stable to a wide range of conditions. Cleavage with fluoride ions or strong acid offers orthogonal removal. N2-selective protection is possible under specific conditions.[9][10] |
| Trityl | Tr | Trityl chloride (TrCl), Et₃N or DIPEA | TFA; 80% aqueous acetic acid | A bulky group that offers good N1 selectivity. Stable to many non-acidic reagents but sensitive to acids.[9] |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH or K₂CO₃ | Catalytic Hydrogenolysis (H₂, Pd/C) | A robust group, stable to both acidic and basic conditions.[9] Its removal by hydrogenolysis is clean and efficient, but incompatible with substrates containing other reducible functional groups. |
| Sulfonyl (e.g., Tosyl) | Ts | Tosyl chloride (TsCl), pyridine or Et₃N | Reductive cleavage (e.g., Mg/MeOH) | Very stable to both acidic and basic conditions.[9] It reduces the nucleophilicity of the indazole nitrogen. Deprotection can be challenging.[9] |
Troubleshooting Common Issues in N1-Indazole Protection
This section addresses specific problems that may arise during the protection and deprotection of the indazole N1-position.
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Causality: The formation of a mixture of N1 and N2 isomers is a frequent challenge and is often a result of reaction conditions that do not strongly favor one tautomer over the other.[6] The use of strong bases like sodium hydride in polar aprotic solvents can lead to the formation of the indazolide anion, which can be alkylated at either nitrogen.[3]
Troubleshooting Protocol:
-
Solvent and Base Selection:
-
For N1-selectivity: Consider using a less polar solvent like THF with NaH. This combination can favor the formation of a tight ion pair, sterically hindering attack at the N2 position.[3]
-
Thermodynamic Equilibration: For some alkylating agents, running the reaction at a higher temperature or for a longer duration in a solvent like DMF can allow for the isomerization of the less stable N2-isomer to the more stable N1-product.[3][4]
-
-
Choice of Protecting Group Reagent:
-
Bulky reagents such as trityl chloride often show a higher preference for the less sterically hindered N1 position.
-
Workflow for Optimizing N1-Selectivity:
Caption: Decision workflow for troubleshooting poor N1-regioselectivity.
Issue 2: Incomplete Deprotection
Causality: Deprotection reactions can be sluggish or incomplete due to several factors, including catalyst poisoning, insufficient reagent stoichiometry, or the inherent stability of the protecting group. Sulfonyl groups, for instance, are notoriously robust and can require harsh deprotection conditions.[9]
Troubleshooting Protocol:
-
Re-evaluate Deprotection Conditions:
-
For Hydrogenolysis (Bn group): Ensure the catalyst (e.g., Pd/C) is fresh and active. If the substrate contains functional groups that can poison the catalyst (e.g., thiols), consider an alternative deprotection method or a different protecting group. Increase catalyst loading and hydrogen pressure if necessary.
-
For Acid-Labile Groups (Boc, Trityl): Increase the concentration of the acid (e.g., TFA) or the reaction temperature. Ensure that the solvent is appropriate and does not compete with the deprotection reaction.
-
For Sulfonyl Groups (Ts): Reductive cleavage with magnesium in methanol is a common method.[9] Ensure the magnesium is activated (e.g., by brief heating or treatment with iodine). Alternative, stronger reducing agents may be required for particularly stubborn substrates.
-
-
Monitor Reaction Progress Diligently: Use TLC or LC-MS to closely monitor the reaction. If the reaction stalls, a fresh portion of the deprotecting reagent or catalyst can sometimes drive it to completion.
Issue 3: Unwanted Side Reactions During Protection/Deprotection
Causality: The reagents used for protection and deprotection can sometimes react with other functional groups in the molecule. For example, strongly acidic or basic conditions can cause hydrolysis of esters or epimerization of stereocenters.
Troubleshooting Protocol:
-
Orthogonal Protection Strategy: The most effective way to avoid unwanted side reactions is to choose a protecting group that can be removed under conditions that are compatible with all other functional groups in the molecule. This is the principle of orthogonal protection.
Decision Matrix for Orthogonal Protection:
Caption: Selecting an orthogonal protecting group based on substrate sensitivity.
Detailed Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates.
Protocol 1: N1-Benzylation of Indazole[9]
-
Setup: To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of indazole (1.0 equiv) in THF dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 equiv). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Deprotection of N1-Benzyl Indazole[9]
-
Setup: Dissolve the N1-benzyl indazole (1.0 equiv) in methanol or ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Reaction: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected indazole.
Protocol 3: N1-Boc Protection of Indazole[9]
-
Setup: Dissolve indazole (1.0 equiv), triethylamine (1.5 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a suitable solvent (e.g., DCM or THF).
-
Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) to the solution. Stir at room temperature until the reaction is complete.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the product by column chromatography.
Protocol 4: Basic Deprotection of N1-Boc Indazole[9]
-
Setup: Dissolve the N1-Boc protected indazole in dry methanol.
-
Reaction: Add a catalytic amount of sodium methoxide. Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Once complete, neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry, and concentrate to yield the deprotected indazole.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]
-
Cunningham, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1845-1857. [Link]
-
ResearchGate. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
-
ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
ACS Publications. (2004). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Organic Letters, 6(15), 2607–2609. [Link]
-
ResearchGate. (2021). DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. [Link]
-
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4994. [Link]
-
Organic Chemistry Portal. (2024). Indazole synthesis. [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. (2025). (A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in... [Link]
-
ResearchGate. (2021). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. [Link]
-
National Institutes of Health. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]
-
National Institutes of Health. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Abstract: The structural elucidation of complex heterocyclic molecules is a cornerstone of modern drug development and synthetic chemistry. 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a key synthetic intermediate, valued for the orthogonal reactivity of its halogenated positions and the stability of the N-1 tetrahydropyran (THP) protecting group.[1] Unambiguous characterization of this molecule is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of the title compound, comparing theoretical predictions with alternative interpretations. We will dissect the spectral signatures of both the substituted indazole core and the conformationally dynamic THP moiety, present a validated experimental protocol for data acquisition, and offer insights into potential analytical challenges.
Theoretical ¹H NMR Prediction and Structural Rationale
A comprehensive understanding of the ¹H NMR spectrum begins with a predictive analysis based on the molecule's constituent parts: the aromatic indazole system and the aliphatic tetrahydropyran (THP) protecting group.
The Aromatic Region: The Substituted Indazole Core
The indazole ring contains three aromatic protons: H4, H6, and H7. Their chemical shifts and coupling patterns are dictated by the strong electronic effects of the bromine and iodine substituents.
-
H4: This proton is positioned between the N1-THP group and the C5-Bromo group. The bromine atom exerts a deshielding inductive effect. We predict H4 to be a doublet, coupled only to H6 through a small four-bond meta-coupling (⁴J). Its chemical shift is expected to be significantly downfield.
-
H6: Situated between the C5-Bromo and C7-H protons, H6 will experience coupling from both H7 (ortho-coupling, ³J) and H4 (meta-coupling, ⁴J), appearing as a doublet of doublets (dd).
-
H7: This proton is adjacent to the fused benzene ring and will be coupled to H6 via a standard ortho-coupling (³J), resulting in a doublet (d). Based on data from similar indazole systems, this proton is often the most upfield of the aromatic signals.[2]
The electron-withdrawing nature of the halogens will generally shift all aromatic protons downfield compared to the parent indazole.[3]
The Aliphatic Region: The Tetrahydropyran (THP) Protecting Group
The THP group, while a robust protecting group, introduces significant complexity to the ¹H NMR spectrum.[4] This arises from the formation of a new stereocenter at the anomeric carbon (C1') upon attachment to the indazole nitrogen, rendering the methylene protons on the THP ring diastereotopic.
-
H1' (Anomeric Proton): This is the most distinct signal of the THP group. Attached to two oxygen atoms (the ring oxygen and the nitrogen-linked oxygen), it is highly deshielded and typically appears as a doublet of doublets (dd) in the 5.5-6.0 ppm range.[5][6]
-
H2', H3', H4', H5' : These protons reside in a crowded aliphatic region, typically between 1.5 and 2.5 ppm. They exist in a chair-like conformation, and their signals will be complex multiplets due to both geminal (²J) and vicinal (³J, axial-axial, axial-equatorial, equatorial-equatorial) couplings.
-
H6' (Diastereotopic Protons): The two protons at the C6' position are diastereotopic and will have different chemical shifts. They are coupled to each other (geminal coupling) and to the H5' protons, often appearing as two separate multiplets in the 3.6-4.2 ppm range.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define molecule structure mol [pos="0,0!", image="https_i.imgur.com_pLd4f5U.png", label=""];
// Define labels for protons H4 [pos="-2.2,0.8!", label="H4"]; H6 [pos="-2.2,-1.3!", label="H6"]; H7 [pos="-0.4,-2.0!", label="H7"]; H1_prime [pos="2.3,0.8!", label="H1'"]; H6_prime_a [pos="3.5,-1.8!", label="H6'a"]; H6_prime_b [pos="2.0,-2.3!", label="H6'b"]; THP_protons [pos="4.0,0.2!", label="H2', H3', H4', H5'"];
// Invisible edges for positioning labels (optional, for fine-tuning) edge [style=invis]; mol -- H4; mol -- H6; mol -- H7; mol -- H1_prime; mol -- H6_prime_a; mol -- H6_prime_b; mol -- THP_protons; } } Caption: Structure of 5-bromo-3-iodo-1-(THP)-1H-indazole with key protons labeled.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
To obtain reliable and reproducible data, a standardized protocol is essential. This methodology is designed to be self-validating by ensuring high signal-to-noise, proper referencing, and optimal resolution.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-bromo-3-iodo-1-(THP)-1H-indazole.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Rationale: CDCl₃ is a standard, relatively inert solvent for non-polar to moderately polar organic molecules, minimizing strong solute-solvent interactions that could unpredictably alter chemical shifts.[7] TMS provides a sharp reference signal at 0.00 ppm for accurate calibration.
-
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument & Setup:
-
Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Rationale: Higher field strengths increase chemical shift dispersion, which is critical for resolving the complex, overlapping multiplets of the THP ring protons.
-
-
Temperature: Set the probe temperature to 298 K (25 °C) and allow it to equilibrate for 5-10 minutes.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and optimal pulse shapes.
-
Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Experiment: Standard one-pulse ¹H acquisition (zg30).
-
Pulse Width: Use a 30° flip angle pulse.
-
Rationale: A smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signals, increasing the number of scans possible in a given time.
-
-
Spectral Width: Set to 20 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): Set to at least 3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Set to 2 seconds.
-
Number of Scans (NS): Acquire 16 scans. This can be increased for more dilute samples.
-
Data Processing: Apply an exponential line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction.
-
Data Analysis and Comparison
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for the title compound in CDCl₃. This serves as a benchmark for comparison against experimental data.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~8.0 - 8.2 | d | ⁴J ≈ 1.5 - 2.0 | 1H |
| H6 | ~7.5 - 7.7 | dd | ³J ≈ 8.5 - 9.0, ⁴J ≈ 1.5 - 2.0 | 1H |
| H7 | ~7.3 - 7.5 | d | ³J ≈ 8.5 - 9.0 | 1H |
| H1' | ~5.6 - 5.8 | dd | ³J ≈ 9.0, 2.5 | 1H |
| H6'ax | ~3.9 - 4.1 | m | - | 1H |
| H6'eq | ~3.6 - 3.8 | m | - | 1H |
| H2'-H5' | ~1.5 - 2.2 | m (complex) | - | 6H |
Note: Coupling constants for protons on sp²-hybridized carbons can range from 0 to 18 Hz depending on the bonding arrangement. Ortho coupling is typically 6-10 Hz, while meta coupling is smaller, up to 4 Hz.[8]
Comparison: The Effect of the THP Protecting Group
Comparing the predicted spectrum to the known data for the unprotected precursor, 5-bromo-3-iodo-1H-indazole , highlights the influence of the THP group.[9] The spectrum of the precursor shows a broad N-H signal (typically >10 ppm) and slightly different chemical shifts for the aromatic protons due to the absence of the N1-substituent. The introduction of the THP group removes the N-H signal and adds the complex set of aliphatic and acetal protons detailed above.
Alternative Solvents: Leveraging Aromatic Solvent Induced Shifts (ASIS)
While CDCl₃ is a standard, employing an aromatic solvent like benzene-d₆ can be a powerful tool for spectral analysis. The "Aromatic Solvent Induced Shift" (ASIS) phenomenon arises from the formation of weak complexes between the polar regions of the solute and the electron-rich aromatic solvent.[7][10] This can cause significant changes in chemical shifts, often resolving overlapping signals.[7] For the title compound, protons on the face of the molecule that is more sterically accessible to benzene may be shifted upfield. This could be particularly useful in further separating the complex multiplets of the THP ring protons from each other.
Workflow for Complete Spectral Assignment
Unambiguous assignment requires more than a simple 1D spectrum. A logical workflow employing 2D NMR techniques is necessary.
Conclusion
The ¹H NMR spectrum of this compound is complex but highly informative. A systematic approach, beginning with theoretical prediction and followed by high-resolution data acquisition and 2D correlation experiments, allows for its complete and unambiguous assignment. The distinct signals of the indazole aromatic protons, the characteristic anomeric proton of the THP group, and the complex aliphatic multiplets provide a unique spectral fingerprint. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to confidently utilize ¹H NMR for the structural verification of this important chemical entity and its analogues.
References
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Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
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University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
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(2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
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(n.d.). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ACS Publications. Available at: [Link]
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(2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
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Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]
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(n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. NIH. Available at: [Link]
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A Senior Application Scientist's Guide to 13C NMR Characterization of Substituted Indazoles
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. The indazole scaffold, a key pharmacophore in numerous therapeutic agents, presents unique challenges and opportunities in its characterization. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for defining the carbon framework of substituted indazoles. This guide provides an in-depth comparison of the 13C NMR characteristics of various substituted indazoles, supported by experimental data and protocols, to empower researchers in their quest for novel molecular entities.
The Indazole Scaffold and the Fundamentals of its 13C NMR Spectrum
The indazole ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. The numbering of the carbon atoms is crucial for spectral assignment.
Due to the inherent asymmetry of the indazole core, all seven carbon atoms are generally non-equivalent and will produce distinct signals in a broadband proton-decoupled 13C NMR spectrum[1][2]. However, the chemical shifts are highly sensitive to the electronic environment, which is readily modulated by the nature and position of substituents.
A typical 13C NMR spectrum of an unsubstituted indazole will show signals in the aromatic region (approximately 110-150 ppm), with the C=O or other specific carbons of substituents appearing in their characteristic regions[3][4][5]. The assignment of these signals is not always straightforward and often requires a combination of techniques, including off-resonance decoupling, 2D NMR experiments (like HSQC and HMBC), and comparison with data from known analogs[6][7].
Comparative Analysis of Substituent Effects on 13C NMR Chemical Shifts
The true power of 13C NMR in the study of indazoles lies in its ability to probe the electronic effects of substituents. These effects can be broadly categorized and compared.
N-Substitution vs. C-Substitution
Substitution can occur on either the nitrogen or the carbon atoms of the indazole ring. The location of the substituent dramatically influences the 13C NMR spectrum.
-
N-Substitution: Alkylation or acylation at N1 or N2 breaks the tautomeric equilibrium present in N-unsubstituted indazoles, leading to a single, well-defined set of signals. The substituent at the nitrogen atom will have a through-bond electronic effect on the chemical shifts of the ring carbons.
-
C-Substitution: Substituents on the carbocyclic or pyrazolic ring directly alter the electron density at the attached carbon and propagate electronic effects throughout the molecule. These effects are highly dependent on the electronic nature of the substituent (electron-donating or electron-withdrawing) and its position.
Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of a substituent significantly perturbs the chemical shifts of the indazole carbons.
-
Electron-Donating Groups (EDGs): Substituents like -OCH3, -CH3, and -NH2 increase the electron density of the ring, causing an upfield shift (to lower ppm values) of the attached and ortho/para carbons.
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO2, -CN, and -C(O)R decrease the electron density of the ring, resulting in a downfield shift (to higher ppm values) of the attached and ortho/para carbons[8].
The following table provides a comparative summary of the approximate 13C NMR chemical shifts for a selection of substituted indazoles, illustrating these substituent effects.
| Substituent | Position | C3 | C4 | C5 | C6 | C7 | C7a | C3a | Reference |
| H | - | ~134 | ~121 | ~121 | ~127 | ~110 | ~140 | ~124 | [9] |
| 5-Nitro | C5 | ~136 | ~123 | ~142 | ~122 | ~111 | ~141 | ~126 | [10] |
| 6-Nitro | C6 | ~135 | ~122 | ~117 | ~145 | ~107 | ~139 | ~125 | [11] |
| 3-Phenyl | C3 | ~147 | ~121 | ~121 | ~128 | ~110 | ~140 | ~122 | [11] |
| 1-Methyl | N1 | ~134 | ~120 | ~120 | ~126 | ~109 | ~139 | ~128 | [12] |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
The Intricacy of Tautomerism in N-Unsubstituted Indazoles
A significant consideration in the 13C NMR of N-unsubstituted indazoles is the phenomenon of tautomerism. These compounds can exist as two rapidly interconverting tautomers: 1H-indazole and 2H-indazole.
In solution, if the tautomeric exchange is fast on the NMR timescale, the observed 13C NMR spectrum will show a single set of time-averaged signals[13]. The positions of these signals will be a weighted average of the chemical shifts of the individual tautomers. However, in some cases, particularly at low temperatures or in the solid state, the exchange can be slowed, and signals for both tautomers may be observed. The presence of substituents can influence the position of the tautomeric equilibrium[14]. For instance, it has been observed that for N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide, the 1H tautomer is the dominant form in solution, and this is not significantly influenced by the solvent[12].
Advanced NMR Techniques for Unambiguous Characterization
While a standard broadband decoupled 13C NMR spectrum provides valuable information, a suite of advanced NMR experiments is often necessary for complete and unambiguous structural assignment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH2, and CH3 groups, which is invaluable for assigning carbons in alkyl substituents and on the indazole ring itself.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary carbons and for piecing together the carbon skeleton, especially in complex substituted indazoles.
-
15N NMR: For an even deeper understanding, particularly of tautomerism and N-substitution, 15N NMR can be employed. The nitrogen chemical shifts are highly sensitive to the electronic environment and can help distinguish between N1 and N2 isomers[12][15][16].
Standardized Experimental Protocol for High-Quality 13C NMR of Substituted Indazoles
To ensure the acquisition of reliable and reproducible 13C NMR data, a standardized experimental protocol is recommended. The causality behind each step is crucial for obtaining high-quality spectra.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved signals.
-
Protocol:
-
Weigh approximately 10-20 mg of the purified substituted indazole. The higher concentration is beneficial due to the low natural abundance of 13C.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or acetone-d6). The choice of solvent is important as it can influence chemical shifts[7][17]. DMSO-d6 is often a good choice for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), unless the solvent peak is used as a secondary reference.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: Optimization of acquisition parameters is key to achieving a good signal-to-noise ratio in a reasonable amount of time.
-
Protocol:
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for sharp lineshapes.
-
Set up a standard proton-decoupled 13C NMR experiment.
-
Key Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary to obtain quantitative information, though this is often not the primary goal.
-
Acquisition Time (at): An acquisition time of 1-2 seconds provides adequate resolution.
-
Number of Scans (ns): This is highly dependent on the sample concentration. For a 10-20 mg sample, 1024 to 4096 scans are often required to achieve a good signal-to-noise ratio. In some cases with low solubility or for detecting very weak signals, a much higher number of scans may be necessary[13].
-
-
-
-
Data Processing:
-
Rationale: Proper data processing enhances the quality of the final spectrum.
-
Protocol:
-
Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline correct the spectrum to ensure accurate integration (if needed) and peak picking.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for acquiring a 13C NMR spectrum of a substituted indazole.
Caption: Experimental workflow for 13C NMR characterization.
Conclusion
The 13C NMR characterization of substituted indazoles is a nuanced yet incredibly informative endeavor. By understanding the fundamental principles of chemical shifts, the profound influence of substituents, and the potential for tautomerism, researchers can confidently elucidate the structures of these important heterocyclic compounds. The strategic application of advanced NMR techniques and adherence to a robust experimental protocol, as outlined in this guide, will undoubtedly accelerate the discovery and development of novel indazole-based molecules. The ability to accurately interpret 13C NMR spectra is not just an analytical skill; it is a cornerstone of modern chemical research.
References
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Tzvetkova, P., Nikolova, P., Shivachev, B., & Antonov, L. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. [Link]
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Kwon, Y., & Lee, S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10215-10226. [Link]
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de Oliveira, A. B., & Figueroa-Villar, J. D. (2015). Gated Decoupling 13C NMR Application to Determine Conformation and Unambiguous Chemical Shift of Arylidene Barbiturates. Journal of the Brazilian Chemical Society, 26(8), 1611-1618. [Link]
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Elguero, J., Claramunt, R. M., Garceran, R., & Fruchier, A. (1987). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 65(8), 1859-1865. [Link]
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Oregon State University. 13C NMR Chemical Shift. [https://chem.libretexts.org/odw/ Corvallis_Post-Bac_Sequence/OR_Chem/CH336/Chapter_13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.06%3A_13C_NMR_Chemical_Shifts]([Link] Corvallis_Post-Bac_Sequence/OR_Chem/CH336/Chapter_13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.06%3A_13C_NMR_Chemical_Shifts)
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Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]
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Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13 C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2781-2815. [Link]
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Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society, 0(0). [Link]
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LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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El-Faham, A., Al-Sehemi, A. G., & Ghoneim, A. M. (2019). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Journal of Molecular Structure, 1179, 831-838. [Link]
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García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
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Wang, Y., et al. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]
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van der Loop, E. M., et al. (2024, May 20). Single-Scan Heteronuclear 13C–15N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. The Journal of Physical Chemistry Letters. [Link]
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Bagno, A., & Saielli, G. (2009). Computational protocols for calculating 13C NMR chemical shifts. Annual Reports on NMR Spectroscopy, 67, 1-52. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
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Gümüş, M., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Magnetic Resonance in Chemistry, 54(4), 305-310. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
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Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(46), 9184-9186. [Link]
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Krivdin, L. B. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 1-50. [Link]
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Suwiński, J., & Walczak, K. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2673. [Link]
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Guan, Y., et al. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]
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Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube. [Link]
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Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-bromo-3-iodo-1-THP-1H-indazole
Introduction: The Analytical Imperative for Novel Indazole Scaffolds
In the landscape of modern drug discovery, the indazole core stands out as a "privileged scaffold," forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2] The strategic placement of functional groups, such as halogens, on this bicyclic system is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological properties. 5-bromo-3-iodo-1-THP-1H-indazole is one such molecule of interest, serving as a versatile building block for synthesizing more complex, biologically active compounds.[1] The tetrahydropyran (THP) group serves as a protecting group for the indazole nitrogen, which is often removed in later synthetic steps.
Given its role as a critical intermediate, the unambiguous structural confirmation and purity assessment of 5-bromo-3-iodo-1-THP-1H-indazole are paramount. Mass spectrometry (MS) emerges as an indispensable analytical tool in this context, offering unparalleled sensitivity and the ability to provide both molecular weight and detailed structural information through controlled fragmentation.[3] This guide provides an in-depth comparison of mass spectrometry with other analytical techniques, supported by detailed experimental protocols and data interpretation strategies tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analyte
-
Molecular Formula: C₁₂H₁₃BrIN₂O
-
Monoisotopic Mass: 407.9287 g/mol
-
Average Mass: 408.05 g/mol
-
Structural Class: Halogenated, N-protected heterocyclic compound.
The presence of two heavy halogens, bromine (with its characteristic ~1:1 isotopic distribution of ⁷⁹Br and ⁸¹Br) and monoisotopic iodine (¹²⁷I), imparts a highly distinctive isotopic pattern in the mass spectrum, which is a key diagnostic feature for identification.
Mass Spectrometry Workflow: A Dual-Pronged Approach
For a comprehensive analysis of a novel or critical intermediate like 5-bromo-3-iodo-1-THP-1H-indazole, a dual-pronged approach employing both "soft" and "hard" ionization techniques is recommended. Soft ionization is crucial for confidently identifying the molecular ion, while hard ionization provides rich, reproducible fragmentation patterns for structural elucidation.
Experimental Protocol 1: LC-ESI-MS for Molecular Weight Confirmation
Electrospray ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules and is perfectly suited for coupling with liquid chromatography (LC) for online separation and analysis.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Further dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The acid promotes protonation, enhancing signal in positive ion mode.
-
Chromatographic Separation (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
Desolvation Temperature: 350 °C.
-
Acquisition Mode: Full Scan (MS¹) from m/z 100-600.
-
Analyzer: A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can confirm the elemental composition.[4]
-
Expected Results: The primary ion observed will be the protonated molecule, [M+H]⁺. Due to the natural abundance of bromine isotopes, two prominent peaks will be detected:
-
[C₁₂H₁₄⁷⁹BrIN₂O]⁺ at m/z 408.9365
-
[C₁₂H₁₄⁸¹BrIN₂O]⁺ at m/z 410.9345
These two peaks will have a nearly 1:1 intensity ratio, creating a characteristic isotopic doublet that is a hallmark of a monobrominated compound.
Experimental Protocol 2: GC-EI-MS for Structural Elucidation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing extensive and reproducible fragmentation.[3][5] This creates a "fingerprint" mass spectrum that can be used for structural confirmation and library matching.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC):
-
Inlet Temperature: 250 °C.
-
Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometry (EI-Quadrupole):
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standardized energy that allows for the creation of comparable and reproducible spectra across different instruments.[6]
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan from m/z 40-500.
-
Fragmentation Analysis: Decoding the Molecular Blueprint
The fragmentation pattern provides a roadmap to the molecule's structure. Upon ionization, the molecular ion (M⁺˙) is formed, which then breaks down into smaller fragments.
Key Fragmentation Pathways for 5-bromo-3-iodo-1-THP-1H-indazole:
-
Loss of the THP Protecting Group: The most prominent fragmentation pathway is often the cleavage of the N-THP bond. The THP group can be lost as a neutral radical (C₅H₉O•, mass 85.06 Da) or through rearrangement. A common fragmentation for N-THP groups is the loss of tetrahydropyran itself (C₅H₈O, mass 84.06 Da) via a retro-Diels-Alder-type reaction, or more commonly, the loss of C₅H₉O•. This results in a fragment corresponding to the deprotected 5-bromo-3-iodo-1H-indazole.
-
Halogen Loss: Subsequent fragmentation can involve the loss of the halogen atoms as radicals (•Br or •I). The C-I bond is weaker than the C-Br bond and is therefore more likely to cleave first.
-
Indazole Ring Fission: Further fragmentation can lead to the breakdown of the indazole bicyclic ring system.
Caption: Proposed ESI-MS/MS fragmentation of 5-bromo-3-iodo-1-THP-1H-indazole.
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is exceptionally powerful, a comprehensive characterization relies on orthogonal techniques. Each method provides unique and complementary information.
| Technique | Primary Application | Structural Information Provided | Sensitivity | Key Advantage | Key Limitation |
| Mass Spectrometry (MS) | Molecular Weight & Structure | Molecular formula (HRMS), connectivity through fragmentation patterns. | pg - fg | Unmatched sensitivity and ability to couple with separation (LC/GC). | Isomers can be difficult to distinguish without chromatography or MS/MS. |
| NMR Spectroscopy | Unambiguous Structure Elucidation | Definitive atom connectivity (¹H, ¹³C, 2D-NMR), stereochemistry.[4][7] | mg | The "gold standard" for absolute structural confirmation. | Low sensitivity, requires pure sample in larger quantities, longer analysis time. |
| HPLC-UV | Purity Assessment & Quantification | Retention time and UV-Vis spectrum. | ng - µg | Excellent for separation and accurate quantification.[1] | Provides very limited structural information; co-elution can be an issue. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of specific bonds (e.g., N-H, C=N, C-Br).[8] | µg - mg | Quick and non-destructive method for identifying functional groups. | Provides a "fingerprint" but is not sufficient for identifying the full structure. |
Conclusion: An Integrated Analytical Strategy
For the robust characterization of 5-bromo-3-iodo-1-THP-1H-indazole, mass spectrometry serves as a cornerstone analytical technique. Its high sensitivity makes it ideal for analyzing precious intermediates, while its ability to provide both molecular weight (via soft ionization ESI) and a structural fingerprint (via hard ionization EI) offers a wealth of information from minimal sample quantities.
However, no single technique tells the whole story. The most rigorous and trustworthy validation of this molecule is achieved through an integrated approach. High-resolution LC-MS confirms the elemental composition and purity, GC-MS provides a reproducible fragmentation library, and NMR spectroscopy delivers the definitive, unambiguous confirmation of the molecular structure. This multi-faceted strategy ensures the highest degree of scientific integrity for researchers and professionals in the demanding field of drug development.
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A Comparative Guide to the Reactivity of 3-Iodo vs. 5-Bromo Positions in Indazoles for Cross-Coupling Reactions
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Axitinib and PARP inhibitors such as Niraparib.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an attractive bioisostere for other aromatic systems like indoles or phenols.[3] The functionalization of the indazole core is paramount for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tool for this purpose.[4][5]
This guide provides an in-depth comparison of the reactivity between two common halogenated positions on the indazole nucleus: the 3-iodo and the 5-bromo positions. For researchers engaged in the synthesis of complex molecules and the development of new chemical entities, understanding the nuanced differences in reactivity is critical for designing efficient, selective, and high-yielding synthetic routes. We will explore the fundamental principles governing this reactivity, present comparative experimental data, and provide detailed protocols to illustrate these concepts in practice.
The Decisive Step: Understanding Oxidative Addition in Palladium Catalysis
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex is frequently the rate-determining step.[6]
The reactivity of the aryl halide in this crucial step is primarily dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend: C-F > C-Cl > C-Br > C-I. Consequently, the order of reactivity for aryl halides in oxidative addition is typically Aryl-I > Aryl-Br > Aryl-Cl .[7][8] This fundamental principle is the cornerstone for achieving chemoselectivity in polyhalogenated systems. The weaker C-I bond allows for oxidative addition to occur under milder conditions (e.g., lower temperatures, less activating ligands) compared to the stronger C-Br bond.[9]
Caption: Generalized Palladium Catalytic Cycle. The initial oxidative addition step is kinetically favored for C-I over C-Br bonds.
Comparative Reactivity: Experimental Evidence and Selectivity
The theoretical difference in C-X bond strength is borne out in numerous experimental studies. When an indazole scaffold is substituted with both iodine at the 3-position and bromine at the 5-position (i.e., 5-bromo-3-iodoindazole), remarkable chemoselectivity can be achieved. Palladium-catalyzed cross-coupling reactions will proceed preferentially at the more labile C3-Iodo position, leaving the C5-Bromo position available for subsequent functionalization.[9][10]
This selective reactivity is a powerful synthetic tool, enabling the construction of diverse and complex indazole derivatives through sequential, one-pot, or stepwise coupling strategies.[9][10]
Data Presentation: Selective Cross-Coupling on 5-Bromo-3-Iodoindazole
The following table summarizes representative experimental conditions that exploit the differential reactivity between the C3-I and C5-Br positions.
| Position | Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Outcome | Reference |
| C3-Iodo | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | Selective alkynylation at C3 | [9] |
| C5-Bromo | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Arylation at C5 (on C3-alkynylated product) | [9] |
| C3-Iodo | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Selective arylation at C3 (low yield) | [9] |
| C5-Bromo | Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High-yield arylation at C5 | [11][12] |
| C3-Iodo | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Not specified | N-protected 3-iodoindazoles couple efficiently | [13][14] |
Analysis of Experimental Data: The data clearly demonstrates that Sonogashira couplings, which can often be performed under very mild conditions, are highly selective for the 3-iodo position.[9] Even for Suzuki couplings, which typically require more forcing conditions, selectivity can be achieved, although sometimes with compromised yields at the C3 position. For robust and high-yielding couplings at the C5-bromo position, a more electron-rich and stable catalyst system, such as Pd(dppf)Cl₂, is often the best choice.[11][15] This underscores the greater challenge of activating the C-Br bond compared to the C-I bond.
Experimental Protocols: A Guide to Sequential Functionalization
To provide a practical framework, we present a detailed workflow for the sequential Sonogashira and Suzuki coupling of 5-bromo-3-iodoindazole. This two-step process exemplifies how to leverage the inherent reactivity differences to build molecular complexity in a controlled manner.
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A Senior Application Scientist's Guide to Kinase Inhibitor Synthesis: Comparing 5-bromo-3-iodo-1-THP-1H-indazole and Its Strategic Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of novel kinase inhibitors, the indazole scaffold represents a "privileged" structure, renowned for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The strategic functionalization of this core is paramount to achieving potency and selectivity. Among the array of available building blocks, 5-bromo-3-iodo-1-THP-1H-indazole stands out as a highly valuable, albeit specialized, starting material.
This guide provides an in-depth comparison of this di-halogenated reagent with alternative synthetic strategies and starting materials. We will move beyond a simple listing of options to explain the causality behind experimental choices, offering field-proven insights into why one route may be favored over another for the synthesis of complex, biologically active molecules.
The Strategic Value of Orthogonal Halides: 5-bromo-3-iodo-1-THP-1H-indazole
The primary utility of a di-halogenated indazole, where the halogens are different (e.g., iodine and bromine), lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive and susceptible to oxidative addition to a Pd(0) center than the more robust carbon-bromine (C-Br) bond. This reactivity differential (C-I > C-Br >> C-Cl) is the cornerstone of a powerful synthetic strategy: sequential, site-selective cross-coupling .
This allows for the controlled, stepwise introduction of two different functionalities onto the indazole core without the need for intermediate protection/deprotection steps, leading to a more convergent and efficient synthesis. The Tetrahydropyranyl (THP) group provides robust protection of the N1 position of the indazole, preventing unwanted side reactions during coupling steps.
A prime example of this strategy is in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, a promising class of anti-cancer agents.[1][2] The synthesis of a key intermediate for a PLK4 inhibitor showcases the power of a closely related di-halogenated precursor, 6-bromo-3-iodo-1-THP-1H-indazole.
Logical Workflow for Sequential Cross-Coupling
Caption: Sequential functionalization using a di-halogenated indazole.
Alternative Reagents and Synthetic Strategies
While the sequential coupling approach is elegant, it is not the only path to di-substituted indazole-based kinase inhibitors. Alternative strategies often involve mono-halogenated starting materials or different activating groups. The choice of strategy depends on factors like the commercial availability of starting materials, desired substitution patterns, and overall synthetic robustness.
Alternative 1: Mono-Halogenated Indazoles (e.g., 5-Bromo-1H-indazole)
A more traditional, linear approach begins with a mono-halogenated indazole, such as the commercially available 5-bromo-1H-indazole . This strategy involves sequential steps of protection, functionalization at one position, followed by functionalization at the second position.
Typical Workflow:
-
N-H Protection: The indazole nitrogen is protected (e.g., with THP or Boc).
-
C3-Functionalization: The C3 position is activated, often by direct halogenation (e.g., iodination with NIS) or borylation.[2]
-
First Coupling: A cross-coupling reaction is performed at the newly introduced C3 position.
-
Second Coupling: A second cross-coupling is performed at the original C5-bromo position.
This approach is exemplified in the synthesis of the clinical candidate CFI-400945 , a potent PLK4 inhibitor.[3][4] The synthesis starts with 6-bromo-1H-indazole (an isomer of our primary alternative) and builds the molecule in a stepwise fashion.
Alternative 2: Indazole-3-Boronic Esters/Acids
Modern synthetic methods offer alternatives to halogen-based cross-couplings. A 3-borylated indazole , such as 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole , inverts the reactivity. In this case, the C5-bromo position would be the site for an initial Suzuki coupling, and the C3-boryl group would be used in a subsequent coupling reaction. This can be advantageous if the desired C5 substituent is more robustly installed first.
Alternative 3: Indazole-3-Triflates
An indazole-3-triflate (-OTf) is another highly reactive alternative to an iodo group at the C3 position. Triflates are excellent leaving groups in palladium-catalyzed reactions. A starting material like 5-bromo-1H-indazol-3-yl trifluoromethanesulfonate would function similarly to the 3-iodo analogue, allowing for selective coupling at the C3 position first, followed by reaction at the C5-bromo position.
Performance Comparison: A Head-to-Head Analysis
The optimal choice of reagent is dictated by the specific synthetic target. Below is a comparative analysis of these strategies, with supporting data drawn from the syntheses of prominent kinase inhibitors like Axitinib and PLK4 inhibitors.[2][5][6]
| Feature | 5-Bromo-3-Iodo-1-THP-Indazole | Mono-Halogenated Indazole Start | Indazole-3-Boronic Ester/Triflate |
| Synthetic Strategy | Convergent; Sequential Cross-Coupling | Linear; Stepwise Functionalization | Convergent; Flexible Coupling Order |
| Key Advantage | High efficiency; fewer steps overall. Orthogonal reactivity is built-in. | Readily available starting materials. Well-established, robust chemistry. | Modern, highly reactive alternatives to iodides. Can offer milder reaction conditions. |
| Potential Drawback | Availability and cost of the di-halogenated starting material. | Longer synthetic route; more protection/deprotection and purification steps. | Synthesis of the borylated/triflated indazole adds steps. Stability of boronic acids can be a concern. |
| Exemplified In | PLK4 Inhibitor Synthesis[2] | Axitinib (first generation)[6], CFI-400945[3][4] | General Suzuki/Cross-Coupling Methodologies |
Case Study: Synthesis of a PLK4 Inhibitor Intermediate
The synthesis of a key intermediate for a PLK4 inhibitor provides a practical demonstration of the sequential coupling strategy using 6-bromo-3-iodo-1-THP-1H-indazole.[2]
Caption: Workflow for PLK4 inhibitor synthesis via sequential coupling.
This workflow clearly demonstrates the site-selectivity. The more labile C-I bond reacts first under Sonogashira conditions, leaving the C-Br bond intact for a subsequent C-S bond formation reaction under different palladium-catalyzed conditions.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential. The following are generalized procedures for the key transformations discussed, based on established literature methods.[2][7][8][9][10]
Protocol 1: Synthesis of 6-Bromo-3-iodo-1-THP-1H-indazole (Analog to Topic Reagent)
This two-step protocol starts with a commercially available mono-halogenated indazole.
Step A: Iodination of 6-Bromo-1H-indazole
-
Dissolve 6-bromo-1H-indazole (1.0 equiv.) in DMF.
-
Add N-iodosuccinimide (NIS, 1.5 equiv.).
-
Stir the mixture at room temperature for 4-5 hours.
-
Pour the reaction mixture into water and add saturated aqueous ammonium chloride.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to afford 6-bromo-3-iodo-1H-indazole. Typical Yield: ~72% .[2]
Step B: THP Protection
-
Suspend 6-bromo-3-iodo-1H-indazole (1.0 equiv.) and p-toluenesulfonic acid (0.1 equiv.) in anhydrous dichloromethane and cool to 0 °C.
-
Add a solution of dihydropyran (DHP, 1.2 equiv.) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by pouring it into water, adjust to a weakly alkaline pH, and extract with dichloromethane.
-
Concentrate the organic phase and purify by silica gel column chromatography to yield the title compound. Typical Yield: ~57% .[2]
Protocol 2: General Procedure for Sonogashira Coupling at the C3-Iodo Position
-
To a flask under an argon atmosphere, add the 3-iodo-indazole substrate (1.0 equiv.), the terminal alkyne (1.2 equiv.), CuI (0.2 equiv.), and Pd(PPh₃)₄ (0.1 equiv.).
-
Add anhydrous triethylamine (TEA) as the solvent and base.
-
Stir the reaction mixture at room temperature for 5-6 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, extract the product with ethyl acetate, wash the organic phase, and concentrate under reduced pressure.
-
Purify the crude product by trituration or column chromatography. Typical Yield: 50-80% .[2][11]
Protocol 3: General Procedure for Suzuki Coupling at a C5/C6-Bromo Position
-
In a reaction vessel, combine the bromo-indazole substrate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a palladium catalyst, typically Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%).
-
Add a solvent system, often a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 3:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography. Typical Yield: 60-95% .[7][8]
Conclusion and Future Outlook
For the medicinal chemist designing complex kinase inhibitors, 5-bromo-3-iodo-1-THP-1H-indazole and its isomers are powerful reagents that enable a convergent and efficient synthetic strategy based on site-selective, sequential cross-coupling. The predictable reactivity of the C-I versus the C-Br bond allows for the controlled construction of di-substituted indazole cores, a common motif in potent and selective inhibitors.
However, the "best" reagent is always context-dependent. The alternative strategy of starting with a simpler, more readily available mono-halogenated indazole offers a robust, albeit more linear, approach that is well-precedented in the synthesis of clinical candidates like CFI-400945. Furthermore, emerging alternatives such as borylated and triflated indazoles provide modern solutions that can offer milder conditions and different strategic possibilities.
The choice ultimately rests on a careful analysis of the target molecule's structure, commercial availability of starting materials, and the desired efficiency and scalability of the synthetic route. This guide provides the foundational logic and comparative data to empower researchers to make the most strategic choice for their specific drug discovery program.
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Mason J.M., Lin D.C.C., Wei X., et al. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer Cell, 2014, 26(2): 163-176. [Link]
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Pauls H.W., et al. The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of... (CFI-400945) as a Potent, Orally Active Antitumor Agent. J. Med. Chem., 2015, 58, 147–169. [Link]
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A Senior Application Scientist's Guide to Biological Assay Validation for Novel Kinase Inhibitors Derived from 5-Bromo-3-Iodo-1-THP-1H-Indazole
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of biological assays crucial for the validation of novel compounds derived from the versatile 5-bromo-3-iodo-1-THP-1H-indazole scaffold. This framework is designed to ensure scientific integrity and accelerate the journey from hit identification to lead optimization.
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors for oncology.[1][2] Derivatives of bromo- and iodo-substituted indazoles, in particular, have demonstrated significant anti-cancer activity, often by targeting the ATP-binding site of various protein kinases.[3][4][5] The 5-bromo-3-iodo-1-THP-1H-indazole serves as a strategic starting material, with the tetrahydropyranyl (THP) group acting as a protecting group for the indazole nitrogen, allowing for selective modifications at other positions. The subsequent deprotection and derivatization can yield a library of compounds with potential therapeutic value.
Robust and reproducible biological assays are the cornerstone of successful drug discovery campaigns. This guide will delve into the critical assays for validating kinase inhibitors, comparing their methodologies, and providing the rationale behind experimental choices to ensure the generation of trustworthy and actionable data.
Comparative Analysis of Key Biological Assays
The validation of kinase inhibitors requires a multi-faceted approach, employing both biochemical and cell-based assays to understand a compound's potency, selectivity, and mechanism of action in a physiologically relevant context.
| Assay Type | Principle | Key Parameters Measured | Advantages | Limitations |
| Biochemical Assays | ||||
| TR-FRET Kinase Assay | Time-Resolved Fluorescence Resonance Energy Transfer between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation. | Enzyme kinetics (Km, Vmax), IC50 values. | Homogeneous, high-throughput, sensitive, reduced background interference.[6] | Can be prone to compound interference; may not reflect cellular activity.[7] |
| Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) | Measures the depletion of ATP in a kinase reaction through a luciferase-luciferin reaction. | IC50 values, ATP competition. | High sensitivity, broad applicability to different kinases. | Indirect measurement of kinase activity; susceptible to ATP-competitive false positives. |
| Cell-Based Assays | ||||
| MTT Cell Proliferation/Viability Assay | Colorimetric assay measuring the metabolic activity of cells, which is proportional to the number of viable cells. | GI50 (50% growth inhibition), cytotoxicity. | Inexpensive, widely used, provides a functional readout of compound effect.[8][9][10][11] | Indirect measure of cell number; can be affected by changes in cellular metabolism. |
| Western Blotting for Phosphorylation | Immunodetection of phosphorylated target kinases and downstream signaling proteins. | Target engagement, pathway modulation. | Direct visualization of target inhibition and downstream effects.[12][13][14][15] | Semi-quantitative, lower throughput, requires specific antibodies. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer to measure compound binding in live cells. | Target occupancy, residence time, intracellular IC50.[16][17][18][19][20] | Real-time measurement in live cells, highly quantitative.[20] | Requires genetic modification of cells, availability of specific tracers. |
The Critical Bridge: From Biochemical Potency to Cellular Efficacy
A significant challenge in kinase inhibitor development is the frequent disconnect between biochemical potency and cellular activity.[21] Compounds that exhibit low nanomolar IC50 values in a biochemical assay may show significantly reduced or no activity in a cell-based assay.[21] This discrepancy can arise from several factors, including:
-
Cellular Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
High Intracellular ATP Concentration: The high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in their apparent potency.[22]
-
Off-Target Effects: The compound may have off-target effects that mask its on-target activity or cause cytotoxicity through other mechanisms.
Therefore, a multi-assay approach is essential. While biochemical assays are valuable for initial high-throughput screening and structure-activity relationship (SAR) studies, cell-based assays are critical for validating on-target activity in a more physiologically relevant environment.[23][24]
Visualizing the Workflow: A Roadmap to Validation
The following workflow illustrates a logical progression for the validation of novel kinase inhibitors derived from 5-bromo-3-iodo-1-THP-1H-indazole.
Caption: A typical workflow for the validation of kinase inhibitors.
Experimental Protocols: A Step-by-Step Guide
TR-FRET Kinase Assay Protocol (General)
This protocol provides a general framework for a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) kinase assay.[25][26][27][28]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate reaction buffer.
-
Prepare a 2X substrate/ATP solution in the reaction buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
Prepare a 2X stop/detection solution containing a terbium (Tb)-labeled antibody specific for the phosphorylated substrate and EDTA to stop the kinase reaction.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilutions to the assay plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the 2X stop/detection solution.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[26]
-
MTT Cell Viability Assay Protocol
This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the anti-proliferative effects of the synthesized compounds.[8][9][10][11]
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 value.
-
Western Blotting for Kinase Phosphorylation
This protocol describes the detection of the phosphorylation status of a target kinase and its downstream substrates.[12][13][14][15]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or downstream protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For loading control, the membrane can be stripped and re-probed with an antibody against the total form of the kinase or a housekeeping protein (e.g., GAPDH or β-actin).
-
Signaling Pathway Visualization
The following diagram illustrates a simplified, generic kinase signaling pathway that is often targeted by indazole-based inhibitors.
Caption: A generic kinase signaling cascade and the point of inhibition.
Conclusion
The validation of novel kinase inhibitors derived from 5-bromo-3-iodo-1-THP-1H-indazole requires a systematic and multi-pronged approach. By integrating robust biochemical and cell-based assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of their compounds. This comprehensive validation strategy, grounded in sound scientific principles and meticulous experimental execution, is paramount for identifying promising lead candidates and advancing them through the drug discovery pipeline.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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Protocols.io. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
Cell Chemical Biology. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
PLOS ONE. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Molecular Devices. FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]
-
RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Retrieved from [Link]
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National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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ResearchGate. Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with 3-Iodoindazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Functionalization at the C-3 position is a critical step in the synthesis of many of these compounds, with the creation of a carbon-carbon bond often being paramount. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this transformation. However, the unique electronic properties of the indazole ring, particularly the presence of the acidic N-H proton in unprotected substrates, present distinct challenges that necessitate careful selection of the catalytic system.
This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of 3-iodoindazoles. We will delve into the causality behind catalyst selection, present supporting experimental data, and provide a robust, validated protocol for practical application.
The Challenge: Catalyst Inhibition by N-Heterocycles
The Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles like indazole can be notoriously difficult. The acidic N-H proton can react with the catalyst or basic reaction components, leading to the formation of inactive palladium complexes or catalyst inhibition.[1][2] This phenomenon often results in low yields or complete reaction failure with standard catalytic systems. The development of highly active, sterically hindered, and electron-rich ligands has been crucial in overcoming these challenges by promoting the desired catalytic cycle over off-cycle inhibitory pathways.[1][2]
Comparative Analysis of Leading Catalyst Systems
The efficacy of a palladium catalyst in this context is largely dictated by the nature of its ancillary ligand. We will compare two principal classes of ligands: bulky biaryl phosphines and N-heterocyclic carbenes (NHCs), alongside traditional systems.
Traditional Phosphine Ligands (e.g., PPh₃)
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, commercially available catalyst often employed for Suzuki couplings. While effective for a range of substrates, its performance with challenging N-heterocycles can be limited. However, under specific conditions, such as microwave irradiation, it can provide a cost-effective solution for certain transformations like vinylations.[3][4]
Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald-type)
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. Ligands like SPhos and XPhos form highly active and thermally stable catalysts that excel in the coupling of heteroaryl halides.[2][5] Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the 3-iodoindazole.[5] These ligands have proven particularly effective for unprotected indazoles, often providing high yields where other systems fail.[2]
Ferrocene-Based Phosphine Ligands (e.g., dppf)
Palladium complexes incorporating 1,1'-bis(diphenylphosphino)ferrocene (dppf), such as PdCl₂(dppf), are also widely used. These catalysts offer a good balance of stability and reactivity and have been successfully applied to the C-3 arylation of indazoles.[6][7] They are often less sensitive to air and moisture than some other systems, making them practical for general use.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. They act as strong σ-donors, forming highly stable bonds with the palladium center.[8] This robust coordination prevents catalyst decomposition and can lead to very high turnover numbers (TONs).[9][10] Well-defined (NHC)Pd(allyl)Cl precatalysts are particularly useful as they are often air- and moisture-stable and can be activated under mild conditions to generate the active Pd(0)-NHC species.[10][11]
Quantitative Performance Data
The following table summarizes the performance of various palladium catalyst systems for the Suzuki coupling of 3-iodoindazoles, compiled from peer-reviewed literature. This data allows for an objective comparison of their efficacy under different reaction conditions.
| Indazole Substrate | Boronic Acid/Ester | Pd Precursor / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 120 (µW) | 0.67 | 5-6 | 75 | [3] |
| 3-Chloro-1H-indazole | 5-Indole boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | 2 (Pd) | 81 | [2] |
| 3-Chloro-1H-indazole | 5-Indole boronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | 2 (Pd) | 78 | [2] |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | BMImBF₄ (IL) | 100 | 12 | 5 | 95 | [6] |
| 3-Iodo-1-Boc-indazole | Phenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 5 | 92 | [7] |
| 7-Bromo-4-tosyl-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 10 | 85 | [12] |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational catalyst selection. The widely accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand profoundly impacts the efficiency of each step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindazole. Electron-rich ligands (e.g., SPhos, NHCs) accelerate this often rate-limiting step.[9][13]
-
Transmetalation : The aryl group is transferred from the boronic acid (activated by a base) to the palladium(II) center. The choice of base is critical here to form the active boronate species.[14][15]
-
Reductive Elimination : The two organic partners are coupled, forming the C-C bond and regenerating the Pd(0) catalyst. Bulky ligands are known to promote this final step.[5][16]
Validated Experimental Protocol: Suzuki Coupling using an SPhos-based Catalyst
This protocol is adapted from methodologies proven to be effective for the coupling of unprotected N-heterocycles and serves as a reliable starting point.[2] It incorporates best practices to ensure reproducibility and high yield.
Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
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A Comparative Guide to Purity Assessment of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole by High-Performance Liquid Chromatography and Orthogonal Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates, the rigorous assessment of purity is a cornerstone of quality control and a prerequisite for reliable downstream applications. 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a key building block in medicinal chemistry, and its purity directly impacts the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of a primary High-Performance Liquid Chromatography (HPLC) method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the purity assessment of this compound. The discussion is grounded in experimental protocols and comparative data to inform the selection of the most suitable analytical strategy.
The purity profile of this compound is influenced by the synthetic route, with potential impurities arising from starting materials, byproducts, and degradation products.[2] Common impurities may include the unprotected 5-bromo-3-iodo-1H-indazole, regioisomers formed during the tetrahydropyran (THP) protection step, and potential byproducts from the halogenation steps.[3][4]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Reversed-phase HPLC is a widely adopted technique for the purity analysis of small molecules in the pharmaceutical industry due to its robustness, reproducibility, and versatility.[5][6] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Rationale for Experimental Choices:
-
Stationary Phase: A C18 column is selected for its broad applicability and hydrophobicity, which is well-suited for the separation of the relatively nonpolar this compound from more polar impurities.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the timely elution of the main compound while providing adequate resolution for a wide range of potential impurities with varying polarities.[7] The addition of a small amount of formic acid helps to improve peak shape and reproducibility by controlling the ionization state of any acidic or basic functional groups.
-
Detection: UV detection at 254 nm is chosen as indazole derivatives typically exhibit strong absorbance at this wavelength, allowing for sensitive detection of the main peak and related impurities.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. Dilute with the initial mobile phase composition (50:50 Water:Acetonitrile) to a working concentration of 0.1 mg/mL.
Workflow for RP-HPLC-UV Purity Assessment
Caption: Workflow for HPLC-UV Purity Analysis.
Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For a more comprehensive impurity profile, UPLC-MS offers significant advantages in terms of resolution, speed, and sensitivity.[8][9] The coupling of UPLC with a mass spectrometer provides mass-to-charge ratio (m/z) information, which is invaluable for the identification of unknown impurities.[10][11]
Rationale for Experimental Choices:
-
UPLC: The use of sub-2 µm particle size columns in UPLC systems results in sharper peaks, improved resolution, and faster analysis times compared to conventional HPLC.[8]
-
Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of moderately polar and thermally labile molecules like the target compound.[11] A time-of-flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data, enabling the determination of elemental compositions for the main compound and its impurities.[12]
Experimental Protocol: UPLC-MS
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 50% B
-
0.5-5 min: 50% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 50% B
-
6.1-8 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. Dilute with the initial mobile phase composition to a working concentration of 0.05 mg/mL.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 100-1000
-
Workflow for UPLC-MS Impurity Profiling
Caption: Workflow for UPLC-MS Impurity Profiling.
Comparative Performance Data
The following table summarizes the hypothetical, yet realistic, performance characteristics of the two methods for the analysis of a representative batch of this compound containing known and unknown impurities.
| Parameter | RP-HPLC-UV | UPLC-MS | Commentary |
| Purity of Main Peak | 98.5% (by area normalization) | 98.6% (by UV area normalization) | Both methods provide comparable quantitative results for the main component. |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 3.5 | UPLC provides significantly better resolution, allowing for more accurate quantification of closely eluting impurities. |
| Analysis Time | 25 minutes | 8 minutes | UPLC offers a considerable reduction in run time, leading to higher sample throughput. |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | The higher sensitivity of the MS detector allows for the detection of impurities at lower levels. |
| Impurity Identification | Based on relative retention time only | Confirmed by accurate mass measurement | UPLC-MS provides structural information, enabling the confident identification of impurities.[12] |
Discussion
The choice between RP-HPLC-UV and UPLC-MS for the purity assessment of this compound depends on the specific requirements of the analysis.
-
RP-HPLC-UV is a reliable and cost-effective method for routine quality control, providing accurate quantification of the main component and known impurities.[13] It is a robust technique suitable for release testing and stability studies where the impurity profile is well-characterized. The method validation should be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[14][15]
-
UPLC-MS is the preferred method during process development, for the characterization of new batches, and for troubleshooting out-of-specification results.[1] Its superior resolution and the structural information provided by the mass spectrometer are essential for identifying unknown impurities and understanding the impurity profile in detail.[10] This information is critical for optimizing synthetic routes to minimize impurity formation.
A comprehensive purity assessment strategy for this compound should ideally leverage both RP-HPLC-UV and UPLC-MS. RP-HPLC-UV serves as a robust workhorse for routine quality control, while UPLC-MS provides the detailed impurity profiling necessary for process understanding and the investigation of complex samples. By employing these complementary techniques, researchers and drug development professionals can ensure the high quality of this critical pharmaceutical intermediate, leading to more reliable and reproducible outcomes in their synthetic endeavors.
References
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A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Regioisomers
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1] This versatile bicyclic heterocycle exists primarily in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[2][3] The seemingly subtle difference in the position of a single nitrogen-bound hydrogen atom profoundly impacts the molecule's electronic distribution, physicochemical properties, and, consequently, its pharmacological activity. As synthetic routes often yield mixtures of these N-1 and N-2 substituted regioisomers, the ability to unequivocally distinguish between them is paramount for robust drug development and quality control.[2]
This comprehensive guide provides an in-depth spectroscopic comparison of 1H- and 2H-indazole, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). We will explore the characteristic spectral signatures of each isomer, supported by experimental data, and provide detailed protocols to empower researchers in their structural elucidation endeavors.
The Decisive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most definitive technique for the differentiation of 1H- and 2H-indazole isomers. The distinct electronic environments of the carbon and proton nuclei in each regioisomer give rise to characteristic and predictable differences in their chemical shifts.
¹H NMR Spectroscopy: A Tale of Two Protons
The most telling signals in the ¹H NMR spectrum are those of the C-3 and C-7 protons.
-
The C-3 Proton (H-3): In 2H-indazoles, the H-3 proton is consistently found at a higher chemical shift (more deshielded) compared to its counterpart in 1H-indazoles.[2][4] This is a reliable diagnostic marker.
-
The C-7 Proton (H-7): Conversely, the H-7 proton in 1H-indazoles is typically more deshielded than in 2H-indazoles. This is attributed to the anisotropic effect of the pyrazole ring currents.
Furthermore, in unsubstituted 1H-indazole, the N-H proton presents as a broad singlet, often at a high chemical shift (around 13 ppm in DMSO-d₆), which is absent in N-substituted 1H- or 2H-indazoles.[5]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The carbon chemical shifts, particularly of the bridgehead carbons and C-3, provide confirmatory evidence for the isomeric assignment.
-
C-3: Similar to its attached proton, the C-3 carbon in 2H-indazoles is generally more deshielded than in 1H-indazoles.
-
Bridgehead Carbons (C-3a and C-7a): The chemical shifts of these carbons are also sensitive to the position of the nitrogen substitution, offering additional data points for differentiation.
Table 1: Comparative NMR Data for 1H- and 2H-Indazole Derivatives
| Nucleus | 1H-Indazole (in CDCl₃) | Representative 2H-Indazole Derivative (2-Phenyl-2H-indazole in CDCl₃) | Key Differentiating Features |
| H-3 | ~8.10 ppm (s)[6] | ~8.38 ppm (s)[7] | H-3 is more deshielded in the 2H-isomer. |
| H-4 | ~7.51 ppm (d)[6] | ~7.31 ppm (dd)[7] | |
| H-5 | ~7.18 ppm (m)[6] | ~7.10 ppm (dd)[7] | |
| H-6 | ~7.40 ppm (m)[6] | ~7.31 ppm (dd)[7] | |
| H-7 | ~7.77 ppm (d)[6] | ~7.69 ppm (d)[7] | H-7 is generally more shielded in the 2H-isomer. |
| N-H | Present (broad singlet) | Absent | A key feature of unsubstituted 1H-indazole. |
| C-3 | ~134.8 ppm[6] | ~121.0 ppm[7] | C-3 is significantly more shielded in this 2H-derivative. |
| C-3a | ~120.9 ppm[6] | ~126.8 ppm[7] | |
| C-4 | ~120.9 ppm[6] | ~120.4 ppm[7] | |
| C-5 | ~126.8 ppm[6] | ~122.5 ppm[7] | |
| C-6 | ~123.1 ppm[6] | ~121.0 ppm[7] | |
| C-7 | ~109.7 ppm[6] | ~118.0 ppm[7] | |
| C-7a | ~140.0 ppm[6] | ~149.9 ppm[7] |
Note: Chemical shifts can vary depending on the solvent and substituents.
Vibrational Spectroscopy: Insights from IR
Infrared spectroscopy provides valuable information about the functional groups and overall vibrational modes of the molecules. For indazole isomers, the most diagnostic region is the N-H stretching frequency.
-
1H-Indazole: Exhibits a characteristic N-H stretching band, typically in the range of 3100-3500 cm⁻¹. The precise position and shape of this band can be influenced by hydrogen bonding. In the solid state, a broad band is often observed due to intermolecular N-H···N hydrogen bonding.
-
2H-Indazole (N-substituted): Lacks an N-H bond and therefore does not show a stretching vibration in this region. This provides a clear and straightforward method to distinguish it from an unsubstituted 1H-indazole.
The fingerprint region (below 1600 cm⁻¹) will also show differences in the C=C and C=N stretching and bending vibrations, reflecting the distinct bond orders and symmetries of the two ring systems.
Table 2: Key IR Absorptions for Indazole Isomers
| Functional Group | 1H-Indazole (cm⁻¹) | 2H-Indazole Derivative (cm⁻¹) | Significance |
| N-H Stretch | ~3148[6] | Absent | Unambiguous identification of the N-H bond in 1H-indazole. |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | Present in both isomers. |
| C=N and C=C Stretches | ~1619[6] | ~1600-1625 | Differences in the pattern and intensity of these bands in the fingerprint region can be diagnostic. |
Electronic Transitions: A UV-Vis Perspective
Ultraviolet-Visible spectroscopy probes the electronic transitions within a molecule. The differing electronic structures of 1H- and 2H-indazoles result in distinct absorption spectra. Generally, 2H-indazoles exhibit absorption maxima at longer wavelengths (a bathochromic shift) compared to their 1H counterparts. This is attributed to the quinonoid-like structure of the 2H-tautomer, which often results in a smaller HOMO-LUMO energy gap.
For instance, in a comparative study of 1-methylindazole and 2-methylindazole in acetonitrile, the 2-methylindazole showed a stronger absorbance at longer wavelengths.
Mass Spectrometry: Fragmentation and Molecular Ion Confirmation
Mass spectrometry is essential for determining the molecular weight of the isomers and can offer structural clues through analysis of their fragmentation patterns. While both 1H- and 2H-indazole will show the same molecular ion peak (m/z = 118 for the parent compounds), their fragmentation pathways can differ, although these differences may be subtle.
The fragmentation of the indazole ring typically involves the loss of small molecules like HCN or N₂. The relative abundances of the fragment ions can be influenced by the stability of the resulting ions, which in turn is dependent on the initial structure of the regioisomer.
Experimental Protocols
Synthesis of 2-Aryl-2H-Indazoles (One-Pot, Three-Component Reaction)
This protocol is adapted from a copper-catalyzed one-pot synthesis.[8]
Materials:
-
2-bromobenzaldehyde (1.0 equiv)
-
Primary amine (e.g., aniline) (1.2 equiv)
-
Sodium azide (NaN₃) (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction vessel, add 2-bromobenzaldehyde, the primary amine, sodium azide, CuI, and L-proline.
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 120 °C and stir for the appropriate time (monitor by TLC).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-2H-indazole.
Caption: One-pot synthesis of 2-aryl-2H-indazoles.
Spectroscopic Characterization Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
The differentiation of 1H- and 2H-indazole regioisomers is a critical task in synthetic and medicinal chemistry. While a suite of spectroscopic techniques can be employed, NMR spectroscopy, particularly the analysis of ¹H and ¹³C chemical shifts, offers the most definitive and data-rich approach. The characteristic deshielding of the H-3 proton in 2H-indazoles serves as a reliable and readily identifiable marker. Complemented by the presence or absence of an N-H stretch in IR spectroscopy and shifts in UV-Vis absorption maxima, researchers can confidently and accurately elucidate the structure of their indazole derivatives, ensuring the integrity and reproducibility of their scientific endeavors.
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Nickel-Catalyzed Direct C3-Acylation of 2H‑Indazoles with Aldehydes Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. The Royal Society of Chemistry. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical intermediates like 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The core principle is straightforward: this compound must be treated as hazardous halogenated organic waste .
Hazard Identification and Risk Assessment
Understanding the hazard profile of this compound is the first step in its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may be sparse, we can infer its primary hazards from its structure and data on analogous bromo- and iodo-indazole compounds. The molecule contains both bromine and iodine, placing it firmly in the category of a halogenated organic compound.
The primary risks are associated with direct contact, inhalation, and improper thermal decomposition. Upon heating, halogenated nitrogenous compounds can release a cocktail of toxic and corrosive gases, including hydrogen bromide (HBr), hydrogen iodide (HI), and nitrogen oxides (NOx)[1].
Table 1: Inferred Hazard Profile
| Hazard Classification | Description & Rationale | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. This is a common classification for similar functionalized indazole derivatives[1][2][3]. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. In case of ingestion, seek immediate medical attention[1][2]. |
| Skin Corrosion/Irritation | Causes skin irritation. The aromatic heterocyclic structure combined with halogens suggests irritant properties[2]. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin[1]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with the solid or solutions can cause significant damage[2]. | Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible[2]. |
| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a fine powder.[2] | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors[1]. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. | Do not release into the environment. All waste must be collected for proper disposal[1]. |
The Core Disposal Principle: Segregation of Halogenated Waste
The single most critical step in the disposal of this compound is its strict segregation into a halogenated organic waste stream .
Causality: The carbon-halogen bonds (C-Br and C-I) are the determining factor. When halogenated waste is incinerated—the most common disposal method for organic chemical waste—it requires specialized conditions. High temperatures (typically around 1200 K) are necessary to ensure complete destruction and prevent the formation of highly toxic and persistent byproducts like brominated or iodinated dioxins and furans[4]. Furthermore, the combustion process generates acidic gases (HBr, HI) that must be neutralized by alkaline scrubbers in the incinerator's exhaust system to prevent acid rain and equipment corrosion[5].
Mixing halogenated waste with non-halogenated waste streams leads to two primary problems:
-
It contaminates a large volume of otherwise less hazardous waste, increasing disposal costs and complexity.
-
If the mixed waste is sent to a standard incinerator not equipped for halogenated compounds, it can lead to the release of toxic pollutants and acid gases[4][5].
Therefore, any solvent, solution, or solid material contaminated with this compound must be disposed of as halogenated waste[6][7].
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for collecting and storing the waste in a laboratory setting prior to its transfer to your institution's Environmental Health & Safety (EHS) department.
Step 1: Prepare Personal Protective Equipment (PPE)
-
Before handling the chemical or its waste, don the following:
-
Nitrile gloves (or other chemically-resistant gloves).
-
Chemical safety goggles.
-
A buttoned lab coat.
-
Step 2: Select and Label the Waste Container
-
Obtain a dedicated waste container compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are a suitable choice[8].
-
The container must be in good condition with a secure, leak-proof screw cap[6].
-
Crucially, label the container before adding any waste. The label must clearly state:
-
"HALOGENATED ORGANIC WASTE"[6]
-
"Hazardous Waste"
-
The full chemical name: "this compound" and any solvents used.
-
Appropriate hazard pictograms (e.g., irritant, harmful).
-
Step 3: Waste Transfer
-
For Solids: Carefully transfer the solid waste into the container using a spatula or funnel. Perform this action in a fume hood to minimize the risk of inhaling dust[9].
-
For Solutions: Using a funnel, carefully pour the waste solution into the container. Avoid splashing.
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills[8].
Step 4: Secure and Store the Container
-
Tightly seal the cap on the waste container after each addition. Waste containers must remain closed except when actively adding waste[6].
-
Store the container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.
-
Ensure the storage area is away from incompatible materials like strong oxidizing or reducing agents[1].
Step 5: Arrange for Final Disposal
-
Once the container is full or the project is complete, contact your institution's EHS department to schedule a pickup.
-
Do not attempt to dispose of the chemical via sink drains or in regular trash under any circumstances[6]. Final disposal must be handled by licensed hazardous waste professionals, typically through high-temperature incineration[4].
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is vital.
-
Alert Personnel: Immediately notify colleagues in the vicinity and your lab supervisor.
-
Evacuate (If Necessary): For a large spill, evacuate the area.
-
Don PPE: Before addressing the spill, don enhanced PPE, including double gloves, safety goggles, a lab coat, and if the spill is large or generates dust, respiratory protection.
-
Contain the Spill: Prevent the spill from spreading. For solids, carefully cover with a plastic sheet. For liquids, surround the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Clean-Up:
-
Solids: Gently sweep the solid material into a dustpan. Avoid creating dust. Moisten the material slightly with a suitable solvent (e.g., isopropanol) if necessary to suppress dust, and then sweep[10].
-
Liquids: Use absorbent pads to soak up the spill.
-
-
Dispose of Cleanup Materials: Place all contaminated materials (absorbents, gloves, wipes) into your pre-labeled halogenated waste container[2].
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS department as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling laboratory waste containing the target compound.
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5-Bromo-6-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]
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Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]
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5-bromo-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]
-
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268. [Link]
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Halogenated Waste. University of Texas at Austin Environmental Health and Safety. [Link]
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Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. As a complex halogenated heterocyclic compound, its handling demands a rigorous adherence to safety protocols grounded in a clear understanding of its potential hazards. This guide is designed to empower researchers, scientists, and drug development professionals to work safely and effectively, ensuring both personal safety and environmental compliance.
Hazard Assessment: A Proactive Approach
Due to the specific substitution pattern on the indazole core, including bromine and iodine, this compound should be handled with the assumption that it is, at a minimum, an irritant and potentially toxic. Safety Data Sheets for structurally related compounds, such as 5-Bromo-1H-indazole and its derivatives, indicate hazards including skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[1][2] Therefore, a proactive and cautious approach is mandatory. All operations should be designed to minimize the possibility of direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final line of defense after engineering and administrative controls are in place. The selection of appropriate PPE is critical for preventing exposure.[3][4] The following table summarizes the minimum required PPE for all procedures involving this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4 mil thickness). | Provides a robust barrier against dermal absorption. The outer glove should be removed and replaced immediately upon known or suspected contact. Gloves must be inspected for tears or holes before use.[5] |
| Eye/Face Protection | Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects against accidental splashes of the solid or solutions. Standard safety glasses do not offer sufficient protection from splashes. |
| Body Protection | Flame-resistant laboratory coat with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. Gowns should have closed fronts to provide a continuous barrier.[4] |
| Respiratory Protection | All handling of the solid compound MUST be performed in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of airborne particles. If a procedure with a high risk of aerosolization cannot be conducted in a fume hood, a NIOSH-approved N95 respirator may be required as a supplementary measure.[6] |
Operational Workflow: From Receipt to Reaction
A systematic workflow is essential to ensure safety at every stage of the handling process. This protocol is designed as a self-validating system, where each step logically follows the last, minimizing the potential for error or exposure.
Caption: Decision workflow for proper segregation and disposal of waste.
Step-by-Step Disposal Protocol:
-
Segregate at the Source: Use dedicated, clearly labeled waste containers located within the fume hood.
-
Liquid Halogenated Waste: Collect all reaction mixtures, solvent rinses, and mother liquors in a container marked "Halogenated Organic Waste." [7] * Solid Halogenated Waste: Collect all contaminated disposables, including gloves, weighing papers, absorbent pads, and any unreacted solid compound, in a separate, puncture-resistant container labeled "Solid Halogenated Waste."
-
-
Container Management: Ensure waste containers are made of compatible material, are in good condition, and are kept tightly sealed when not in use. [8]Never overfill containers.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full names of all chemical constituents.
-
Storage and Disposal: Store sealed and labeled waste containers in a designated satellite accumulation area. The final disposal must be conducted through a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing. [5]Do not discharge any waste containing this compound into sewer systems. [5]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [1]* Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [1]* Spill: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite), collect it into a sealed container for halogenated solid waste, and decontaminate the area. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. [9] By integrating these safety and handling protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.
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Oakland University. (n.d.). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
